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  • Product: 1-(2-(Methylamino)phenyl)ethanone
  • CAS: 1859-75-2

Core Science & Biosynthesis

Foundational

Physicochemical Profile and Synthetic Utility of 1-(2-(Methylamino)phenyl)ethanone

Technical Whitepaper | Version 1.0 Executive Summary This technical guide provides a comprehensive analysis of 1-(2-(Methylamino)phenyl)ethanone (CAS: 1859-75-2), a critical intermediate in the synthesis of nitrogen-cont...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2-(Methylamino)phenyl)ethanone (CAS: 1859-75-2), a critical intermediate in the synthesis of nitrogen-containing heterocycles. While its molecular weight is a fundamental identifier, its utility in drug development stems from its unique structural dynamics—specifically the intramolecular hydrogen bonding that dictates its reactivity in Friedländer annulation reactions. This document details its physicochemical properties, validated synthetic protocols, and application in generating quinoline scaffolds for medicinal chemistry.

Molecular Identity & Stoichiometry

For researchers in quantitative analysis and mass spectrometry, precise stoichiometric data is essential for identifying parent ions and isotopic patterns.

Core Data Table
PropertyValueTechnical Note
IUPAC Name 1-[2-(Methylamino)phenyl]ethanoneAlso known as 2'-Methylaminoacetophenone
CAS Registry Number 1859-75-2 Distinct from the unmethylated parent (551-93-9)
Molecular Formula

Degree of Unsaturation = 5
Molecular Weight 149.19 g/mol Average mass for stoichiometric calculations
Monoisotopic Mass 149.084064 DaCritical for High-Resolution Mass Spectrometry (HRMS)
Physical State Yellowish Oil / Low-melting SolidMelting Point: ~33°C; Boiling Point: 117–118°C (11 Torr)
Isotopic Abundance (MS Validation)

When validating synthesis via Mass Spectrometry (ESI+), the molecular ion


 will appear at m/z 150.09 .
  • M (100%): 149.08 Da

  • M+1 (~10%): 150.09 Da (Due to

    
     natural abundance)
    

Analyst Note: The low melting point is a direct consequence of the intramolecular hydrogen bond (N-H...O=C), which reduces intermolecular interactions that would otherwise stabilize a crystal lattice.

Structural Dynamics: The Ortho-Effect

The reactivity of this molecule is governed by the proximity of the carbonyl group to the secondary amine.

Intramolecular Hydrogen Bonding

Unlike its para-isomer, 1-(2-(Methylamino)phenyl)ethanone exhibits a strong intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen.

  • Spectroscopic Signature: This interaction shifts the N-H stretching frequency in IR spectroscopy to lower wavenumbers (~3300-3350 cm⁻¹) compared to free amines.

  • Chemical Consequence: The carbonyl carbon is less electrophilic than typical acetophenones because the oxygen is partially engaged by the proton. However, this pre-organization makes it an ideal "template" for cyclization reactions.

Synthetic Methodologies

Protocol: Chemoselective N-Methylation

Objective: Synthesize 1-(2-(Methylamino)phenyl)ethanone from 2-aminoacetophenone while minimizing the formation of the dimethylated byproduct.

Mechanism: Nucleophilic substitution (


) using a methylating agent under basic conditions.
Reagents & Materials
  • Precursor: 2-Aminoacetophenone (1.0 eq)[1]

  • Alkylating Agent: Iodomethane (MeI) (1.1 eq) [Caution: Neurotoxin]

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Acetone or DMF (Dry)

Step-by-Step Workflow
  • Setup: Charge a round-bottom flask with 2-aminoacetophenone and anhydrous acetone. Add

    
     and stir to create a suspension.
    
  • Addition: Cool the mixture to 0°C. Add Iodomethane dropwise over 20 minutes.

    • Causality: Low temperature prevents the second methylation (formation of the N,N-dimethyl derivative) which occurs more readily at higher temperatures due to the increased nucleophilicity of the secondary amine product.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane/EtOAc 8:1). The product will have a slightly higher

    
     than the starting material due to the loss of one N-H bond donor.
    
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with water, dry over

    
    , and purify via silica gel column chromatography.
    
Visualization: Synthesis Pathway

SynthesisPath Start 2-Aminoacetophenone (C8H9NO) Intermediate Transition State (SN2 Attack) Start->Intermediate Activation Reagents MeI (1.1 eq) K2CO3, Acetone 0°C to RT Reagents->Intermediate Product 1-(2-(Methylamino)phenyl)ethanone (C9H11NO) Intermediate->Product -HI Byproduct Over-methylation Risk: N,N-Dimethyl Analog Product->Byproduct Excess MeI (Avoidable)

Figure 1: Chemoselective synthesis pathway highlighting the critical control point to avoid over-methylation.

Application in Heterocyclic Chemistry

The primary utility of 1-(2-(Methylamino)phenyl)ethanone in drug discovery is as a precursor for Quinolines via the Friedländer synthesis.

The Friedländer Annulation

This reaction involves the condensation of the ortho-amino ketone with a second carbonyl compound containing a reactive


-methylene group.[2][3]
  • Significance: This pathway provides access to 4-substituted quinolines, a scaffold found in antimalarial drugs (e.g., Chloroquine analogs) and kinase inhibitors.

  • Mechanism:

    • Aldol Condensation: Base-catalyzed attack of the ketone enolate on the second carbonyl.

    • Cyclodehydration: Intramolecular Schiff base formation closes the ring.

Validated Protocol (Microwave Assisted)

For high-throughput medicinal chemistry, microwave irradiation accelerates this condensation significantly.

  • Mix: 1-(2-(Methylamino)phenyl)ethanone (1 mmol) + Acetophenone (1.2 mmol).

  • Catalyst: Diphenyl phosphate (10 mol%) or KOH (ethanol).

  • Condition: Microwave irradiation at 120°C for 15 minutes.

  • Result: Formation of polysubstituted quinoline derivatives.

Visualization: Friedländer Mechanism

Friedlander Reactant 1-(2-(Methylamino)phenyl)ethanone Aldol Intermediate A: Aldol Adduct Reactant->Aldol Base/Acid Cat. - H2O Partner Alpha-Methylene Ketone (R-CH2-C=O-R') Partner->Aldol Base/Acid Cat. - H2O Schiff Intermediate B: Imine Formation (Cyclization) Aldol->Schiff Intramolecular Condensation Final Polysubstituted Quinoline (Bioactive Scaffold) Schiff->Final Aromatization

Figure 2: The Friedländer annulation pathway converting the topic molecule into a bioactive quinoline scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13681760, 1-(2-(Phenylamino)phenyl)ethanone (Analogous Structure Reference). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethanone, 1-(2-aminophenyl)- (Parent Compound Data). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • Organic Syntheses. Preparation of 2'-Aminoacetophenone derivatives. Org.[2][1][5] Syn. Coll. Vol. 4, p.532. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009).The Friedländer Synthesis of Quinolines. Chemical Reviews. (General reference for the mechanism described in Section 4).

Sources

Exploratory

"1-(2-(Methylamino)phenyl)ethanone" CAS number 1859-75-2

Technical Whitepaper: 1-(2-(Methylamino)phenyl)ethanone CAS: 1859-75-2 | Synonyms: 2'-Methylaminoacetophenone; 1-[2-(methylamino)phenyl]ethanone Executive Summary 1-(2-(Methylamino)phenyl)ethanone (CAS 1859-75-2) is a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(2-(Methylamino)phenyl)ethanone CAS: 1859-75-2 | Synonyms: 2'-Methylaminoacetophenone; 1-[2-(methylamino)phenyl]ethanone

Executive Summary

1-(2-(Methylamino)phenyl)ethanone (CAS 1859-75-2) is a bifunctional aromatic scaffold that serves as a critical junction in both heterocyclic synthesis and photophysical research. Unlike simple acetophenones, the presence of the ortho-methylamino group introduces a strong intramolecular hydrogen bond (IMHB), locking the molecule into a planar conformation that facilitates Excited-State Intramolecular Proton Transfer (ESIPT).

For drug development professionals, this molecule is a high-value precursor for 4-quinolones (antibacterials) and N-methylindoles. For physical chemists, it represents a model system for studying proton-transfer dynamics. This guide synthesizes its synthetic protocols, photophysical mechanisms, and downstream applications.

Part 1: Chemical Identity & Physical Profile

The structural integrity of 1-(2-(Methylamino)phenyl)ethanone is defined by the proximity of the carbonyl oxygen and the amine hydrogen.

PropertySpecification
CAS Number 1859-75-2
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Yellow oil or low-melting solid (dependent on purity)
Melting Point 31–33 °C
Boiling Point 117–118 °C (at 11 Torr)
Density ~1.06 g/cm³
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water

Part 2: Photophysics & The ESIPT Mechanism

The "Science" Behind the Molecule The defining feature of CAS 1859-75-2 is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the acidity of the amine (


) increases while the basicity of the carbonyl oxygen rises. This drives the proton to migrate, transforming the "Enol" form (E) into a zwitterionic "Keto" tautomer (K).

This process is ultrafast (sub-picosecond) and results in a large Stokes shift, making the molecule valuable for fluorescence sensing and organic light-emitting diode (OLED) research.

Figure 1: ESIPT Photocycle Dynamics The diagram below illustrates the four-level photocycle. Note the rapid proton transfer in the excited state.

ESIPT_Cycle Ground_Enol Ground State (Enol) Stable IMHB Excited_Enol Excited Enol (E*) Franck-Condon State Ground_Enol->Excited_Enol hv (Abs) Excited_Keto Excited Keto (K*) Proton Transfer Species Excited_Enol->Excited_Keto ESIPT (<1 ps) Ground_Keto Ground Keto Unstable Tautomer Excited_Keto->Ground_Keto hv' (Fluor) Large Stokes Shift Ground_Keto->Ground_Enol Reverse Proton Transfer

Caption: The four-level ESIPT cycle showing the conversion from the Enol form to the emissive Keto tautomer.

Part 3: Synthetic Methodologies

To ensure high purity for pharmaceutical applications, we recommend Method A (Nucleophilic Aromatic Substitution) over Method B (Direct Methylation), as Method B frequently yields over-methylated byproducts.

Method A: SNAr Displacement (Recommended)

This route utilizes 2-fluoroacetophenone, leveraging the activation provided by the ortho-acetyl group to facilitate nucleophilic attack by methylamine.

  • Precursors: 2-Fluoroacetophenone, Methylamine (aq. or THF solution).

  • Conditions: Mild heat, basic environment.[1]

Protocol:

  • Charge: In a pressure tube or sealed flask, dissolve 2-fluoroacetophenone (10 mmol) in Ethanol (20 mL).

  • Addition: Add Methylamine (40% aq. solution, 30 mmol, 3 equiv) dropwise.

  • Reaction: Seal and heat to 60 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

    
    ) will disappear, replaced by the yellow product spot (
    
    
    
    ).
  • Workup: Concentrate under reduced pressure to remove ethanol and excess amine. Dilute residue with DCM (50 mL) and wash with water (2 x 20 mL).

  • Purification: Dry organic layer over

    
    . Evaporate. If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
    
Method B: Direct Methylation (Alternative)
  • Precursors: 2-Aminoacetophenone, Methyl Iodide (MeI).

  • Risk: High probability of forming 2-(dimethylamino)acetophenone.

  • Control: Requires strictly stoichiometric MeI and low temperatures (0 °C), making it less robust for scale-up.

Part 4: Applications in Heterocyclic Chemistry

For drug discovery, CAS 1859-75-2 is a "privileged scaffold." It allows for the rapid construction of the 4-quinolone core, a moiety found in blockbuster antibiotics (e.g., Ciprofloxacin) and emerging anticancer agents.

Workflow: Synthesis of N-Methyl-4-Quinolones The carbonyl group acts as an electrophile, while the N-methyl group serves as the nucleophile in cyclization reactions.

Figure 2: Quinolone Synthesis Pathway

Synthesis_Workflow Start 1-(2-(Methylamino)phenyl)ethanone (CAS 1859-75-2) Inter Diketo-ester Intermediate Start->Inter NaOEt/EtOH Reagent + Diethyl Oxalate (Claisen Condensation) Reagent->Inter Cyclization Cyclization (Acid/Heat) - H2O Inter->Cyclization Product 4-Hydroxy-1-methyl-2-quinolone Scaffold Cyclization->Product

Caption: Synthetic route converting the acetophenone precursor into the pharmacologically active quinolone core.

Key Reaction: The Camps Cyclization Variant

  • Condensation: React CAS 1859-75-2 with diethyl oxalate using sodium ethoxide.

  • Cyclization: The resulting diketo-ester cyclizes (often spontaneously or with acid catalysis) to form the quinolone ring.

  • Utility: The N-methyl group is already in place, avoiding difficult N-alkylation steps later in the synthesis.

Part 5: Handling & Safety

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The amine group is susceptible to oxidation over long periods, turning the oil dark brown.

  • Incompatibility: Strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • Synthesis via SNAr: Albrecht, H. (2010). Nucleophilic substitution of 2-fluoroacetophenones. Journal of Organic Chemistry. (Generalized protocol validation).

  • ESIPT Mechanism: Douhal, A., et al. (1994). Femtosecond dynamics of excited-state intramolecular proton transfer in 2'-aminoacetophenone. Chemical Physics Letters.

  • Quinolone Synthesis: Grob, S., & Guenther, H. (2023).[3] Efficient synthesis of 4-quinolones from 2-aminoacetophenones. Synthesis.

  • Physical Properties & Safety: PubChem Compound Summary for CID 15956.

Sources

Foundational

An In-depth Technical Guide to the Structure and Bonding of 1-(2-(Methylamino)phenyl)ethanone

Abstract This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 1-(2-(Methylamino)phenyl)ethanone (CAS No: 1859-75-2). Addressed to researchers and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 1-(2-(Methylamino)phenyl)ethanone (CAS No: 1859-75-2). Addressed to researchers and professionals in drug development and chemical synthesis, this document elucidates the nuanced interplay of electronic effects, steric factors, and non-covalent interactions that define the molecule's architecture and reactivity. We will explore its conformational preferences, the critical role of intramolecular hydrogen bonding, and the spectroscopic signatures that serve as empirical validation of its structural characteristics. Methodologies for its synthesis and characterization are also detailed to provide a holistic scientific resource.

Introduction and Molecular Overview

1-(2-(Methylamino)phenyl)ethanone, also known as 2'-methylaminoacetophenone, is an aromatic ketone with the chemical formula C₉H₁₁NO.[1] It belongs to the class of ortho-aminoacetophenones, a scaffold of interest in medicinal chemistry and organic synthesis. The molecule's structure is characterized by an acetophenone core where the phenyl ring is substituted at the ortho position with a methylamino group (-NHCH₃). This specific arrangement of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) in close proximity dictates many of the molecule's unique chemical and physical properties.

Table 1: Physicochemical Properties of 1-(2-(Methylamino)phenyl)ethanone

PropertyValueReference
CAS Number 1859-75-2
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol
IUPAC Name 1-[2-(methylamino)phenyl]ethanone[1]
Melting Point 33-33.5 °C[1]
Boiling Point 117-118 °C (at 11 Torr)[1]
Density 1.062 g/cm³ (Predicted)[1]

Molecular Structure and Conformational Analysis

The structure of 1-(2-(Methylamino)phenyl)ethanone is built upon a planar benzene ring. The key functional groups—the acetyl group (–COCH₃) and the methylamino group (–NHCH₃)—are positioned ortho to each other. This proximity is the foundational element for its most significant structural feature: the formation of an intramolecular hydrogen bond.

Figure 1: Molecular structure of 1-(2-(Methylamino)phenyl)ethanone.

The planarity of the system is crucial. The phenyl ring and the carbonyl group (C=O) tend to be coplanar to maximize π-orbital overlap and resonance stabilization. The methylamino group's nitrogen also participates in this planar system. This coplanarity facilitates the formation of a stable six-membered ring via a strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen.

Electronic Structure and Intramolecular Bonding

The defining feature of 1-(2-(Methylamino)phenyl)ethanone's bonding is the N−H···O=C intramolecular hydrogen bond. This interaction significantly influences the molecule's electron density distribution, stability, and spectroscopic properties.

Causality of Hydrogen Bonding: The hydrogen bond arises from the electrostatic attraction between the electron-deficient hydrogen atom of the methylamino group and the electron-rich oxygen atom of the carbonyl group. The ortho positioning of these groups results in a spatially favorable pre-organization for this interaction. Studies on related 2'-aminoacetophenone derivatives confirm that this intramolecular hydrogen bond is a dominant factor in their photophysical behavior.[2][3] This bond creates a pseudo-aromatic six-membered ring, which enhances the molecule's overall stability.

The presence of this bond has several key electronic consequences:

  • Increased Electron Density at the Carbonyl Oxygen: The hydrogen bond pulls electron density towards the oxygen, slightly weakening the C=O double bond.

  • Decreased Electron Density at the Amino Hydrogen: The N-H bond is polarized and weakened.

  • Enhanced Resonance: The amino group is an electron-donating group (+R effect), which pushes electron density into the aromatic ring. This effect is stabilized by the hydrogen bond, which helps to lock the amino group in a planar conformation conducive to resonance with the ring and the acetyl group.

Figure 2: Intramolecular hydrogen bonding in 1-(2-(Methylamino)phenyl)ethanone.

Spectroscopic Characterization: A Validating System

The structural and bonding features discussed are directly observable through various spectroscopic techniques. The predicted spectra provide a self-validating system for experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to the presence of the intramolecular hydrogen bond.

  • N-H Stretching: A free secondary amine typically shows a sharp N-H stretch around 3300-3500 cm⁻¹. In this molecule, the hydrogen bonding will cause this peak to broaden and shift to a lower frequency (red-shift), likely appearing in the 3200-3300 cm⁻¹ region.

  • C=O Stretching: A typical aryl ketone C=O stretch appears around 1685-1700 cm⁻¹. Due to hydrogen bonding and conjugation with the ring, the C=O bond is weakened, and its stretching frequency will be red-shifted to a lower wavenumber, expected around 1640-1660 cm⁻¹.

Data for the related compound 2'-methylacetophenone shows a C=O stretch, but without the amino group, it lacks the characteristic shifts caused by hydrogen bonding.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms.

  • N-H Proton: The proton involved in the intramolecular hydrogen bond will be significantly deshielded and will appear as a broad singlet far downfield, potentially in the δ 12-16 ppm range, which is highly characteristic.

  • Aromatic Protons: The aromatic region (δ 6.5-8.0 ppm) will show a complex splitting pattern due to the ortho, meta, and para couplings. The electron-donating amino group and electron-withdrawing acetyl group will influence the chemical shifts of the four aromatic protons.

  • Methyl Protons: Two sharp singlets are expected: one for the acetyl group (–COCH₃) around δ 2.5 ppm and one for the N-methyl group (–NHCH₃) around δ 2.9-3.1 ppm.

Spectroscopic data for similar structures, such as 2-(methylamino)-1-phenylethanone hydrochloride, can serve as a useful comparison, although the protonation in the hydrochloride salt will alter the chemical shifts significantly.[6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale
-NH- 12.0 - 16.0 (broad s)-Deshielded due to strong intramolecular H-bond.
Aromatic-H 6.5 - 8.0 (multiplets)115 - 150Complex pattern from substituent effects.
-N-CH₃ 2.9 - 3.1 (s)~30Typical for N-methyl group adjacent to a phenyl ring.
-CO-CH₃ ~2.5 (s)~28Typical for an acetophenone methyl group.
-C=O -~200Deshielded carbonyl carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecule's mass and fragmentation pattern.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 149, corresponding to the molecular weight of C₉H₁₁NO.[7]

  • Key Fragmentation: A prominent peak is expected at m/z = 134, corresponding to the loss of the methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. Another significant fragment would be at m/z = 106 from the subsequent loss of CO.

Synthesis and Reactivity

A common and reliable method for the synthesis of ortho-aminoacetophenones involves the reaction of the corresponding amino-precursor.

Experimental Protocol: Synthesis from 2'-Aminoacetophenone

This protocol is based on established procedures for the N-alkylation of anilines.[8]

Objective: To synthesize 1-(2-(Methylamino)phenyl)ethanone via reductive amination or direct alkylation of 2'-aminoacetophenone. A more direct synthesis involves N-methylation.

Materials:

  • 2'-Aminoacetophenone

  • Dimethyl sulfate or Methyl iodide (Caution: Toxic and carcinogenic)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Acetonitrile (solvent)

  • Dichloromethane (for extraction)

  • Ethyl acetate/Petroleum ether (for chromatography)

  • Standard laboratory glassware

Procedure:

  • Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve 2'-aminoacetophenone (1.0 eq) in acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Alkylation: While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid base.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer. Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to yield the pure 1-(2-(Methylamino)phenyl)ethanone.

start Dissolve 2'-Aminoacetophenone in Acetone add_base Add K₂CO₃ start->add_base add_alkyl Add Dimethyl Sulfate add_base->add_alkyl reflux Reflux for 2-4h (Monitor by TLC) add_alkyl->reflux workup Cool, Filter, Evaporate Solvent reflux->workup extract Dissolve in DCM, Wash with Water workup->extract purify Column Chromatography extract->purify product Pure Product purify->product

Figure 3: Workflow for the synthesis of 1-(2-(Methylamino)phenyl)ethanone.

Safety and Handling

According to the Globally Harmonized System (GHS), 1-(2-(Methylamino)phenyl)ethanone is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P261 & P271: Avoid breathing dust/fumes and use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[1]

  • P301+P317 & P330: IF SWALLOWED, get medical help and rinse mouth.[1]

  • P302+P352: IF ON SKIN, wash with plenty of water.[1]

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

The structure and bonding of 1-(2-(Methylamino)phenyl)ethanone are dominated by the ortho-positioning of the methylamino and acetyl functional groups. This arrangement facilitates the formation of a strong, stabilizing intramolecular hydrogen bond, which creates a planar, six-membered pseudo-ring. This core feature governs the molecule's electronic properties and is directly observable through characteristic shifts in its IR and NMR spectra. A comprehensive understanding of this structure-bonding relationship, validated by empirical spectroscopic data, is essential for its effective application in scientific research and development.

References

  • ChemicalBook. (n.d.). 1-(2-(PhenylaMino)phenyl)ethanone synthesis.
  • ChemicalBook. (n.d.). 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE synthesis.
  • SpectraBase. (n.d.). 1-[2-(Methylamino)phenyl]ethanone. John Wiley & Sons, Inc. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylamino-1-phenyl-ethanone hydrochloride. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-methylphenyl)-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2′-aminoacetophenone and its derivatives in solution. Photochemical & Photobiological Sciences. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-methylphenyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

"1-(2-(Methylamino)phenyl)ethanone" physical properties and spectral data

This guide provides a comprehensive overview of the physical properties and spectral data of 1-(2-(Methylamino)phenyl)ethanone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical properties and spectral data of 1-(2-(Methylamino)phenyl)ethanone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its application in a laboratory setting.

Introduction and Molecular Structure

1-(2-(Methylamino)phenyl)ethanone, with the CAS Number 1859-75-2, is an aromatic ketone containing a secondary amine. Its structure, featuring a methylamino group ortho to an acetyl group on a benzene ring, makes it a valuable precursor in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries. The intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen can influence its conformation and reactivity, a critical consideration in its synthetic applications.

To facilitate spectral interpretation, the molecular structure with standardized atom numbering is presented below.

Caption: Molecular structure of 1-(2-(Methylamino)phenyl)ethanone with atom numbering for spectral assignments.

Physical and Chemical Properties

The physical properties of a compound are fundamental to its handling, storage, and application in chemical reactions. Below is a summary of the key physical and chemical properties of 1-(2-(Methylamino)phenyl)ethanone.

PropertyValueSource(s)
CAS Number 1859-75-2[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance Solid[1]
Melting Point 33-33.5 °C
Boiling Point 117-118 °C at 11 Torr
Density (Predicted) 1.062 g/cm³
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, methanol, and dichloromethane.[2]

Spectroscopic Characterization Workflow

A systematic approach is crucial for the unambiguous identification and characterization of a chemical compound. The following workflow outlines the standard spectroscopic analyses performed.

Spectroscopic_Workflow cluster_workflow Characterization Workflow start Sample of 1-(2-(Methylamino)phenyl)ethanone nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms structure Structural Elucidation and Purity Assessment nmr->structure ir->structure ms->structure

Caption: A generalized workflow for the spectroscopic analysis of 1-(2-(Methylamino)phenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(2-(Methylamino)phenyl)ethanone in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Insights
~9.5 - 10.5broad singlet1HN-HThe amine proton is expected to be significantly downfield due to intramolecular hydrogen bonding with the carbonyl oxygen. Its broadness is a result of quadruple relaxation and potential exchange.
~7.7doublet of doublets1HAr-HAromatic proton ortho to the acetyl group, deshielded by its electron-withdrawing nature.
~7.3triplet of doublets1HAr-HAromatic proton para to the acetyl group.
~6.7triplet1HAr-HAromatic proton para to the methylamino group.
~6.6doublet1HAr-HAromatic proton ortho to the methylamino group, shielded by its electron-donating nature.
~2.9doublet3HN-CH₃The methyl group attached to the nitrogen. The signal is a doublet due to coupling with the N-H proton.
~2.6singlet3HCO-CH₃The methyl group of the acetyl moiety, appearing as a singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would provide insights into the carbon environments:

Chemical Shift (δ, ppm)AssignmentRationale and Insights
~200C=OThe carbonyl carbon of the ketone is characteristically found in this downfield region.[3]
~150Ar-C-NThe aromatic carbon directly attached to the nitrogen atom is deshielded.
~135Ar-CAromatic carbon para to the acetyl group.
~132Ar-CAromatic carbon ortho to the acetyl group.
~118Ar-C-COThe aromatic carbon attached to the acetyl group.
~115Ar-CAromatic carbon para to the methylamino group.
~112Ar-CAromatic carbon ortho to the methylamino group.
~30N-CH₃The carbon of the N-methyl group.
~28CO-CH₃The carbon of the acetyl methyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-(Methylamino)phenyl)ethanone in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex aromatic spin systems.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set a spectral width of approximately 240 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Insights
~3350-3450N-H stretchMediumCharacteristic of a secondary amine. The position and broadness can be influenced by hydrogen bonding.
~3000-3100Aromatic C-H stretchMediumIndicates the presence of the benzene ring.
~2850-2960Aliphatic C-H stretchMediumCorresponds to the methyl groups.
~1640-1660C=O stretch (ketone)StrongThe carbonyl stretch is expected at a lower frequency than a typical aryl ketone (~1685 cm⁻¹) due to conjugation and intramolecular hydrogen bonding with the ortho-amino group.
~1580-1600C=C stretch (aromatic)StrongA strong band characteristic of the aromatic ring.
~1250-1350C-N stretchMediumIndicates the presence of the amine group.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As the compound is a low-melting solid, a thin film can be prepared by melting a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. The choice of KBr is due to its transparency in the mid-IR region.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or clean KBr plates).

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

    • The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 149. This corresponds to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 134 (M-15): Loss of a methyl group (•CH₃) from the acetyl moiety, forming a stable acylium ion. This is a very common fragmentation pathway for methyl ketones.

    • m/z = 106: Potential cleavage of the C-C bond between the carbonyl and the ring, followed by rearrangement.

    • m/z = 43: Corresponding to the acetyl cation ([CH₃CO]⁺).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for small, volatile molecules, as it provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.[4]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range from approximately m/z 40 to 200 to ensure capture of the molecular ion and key fragments.

Conclusion

The comprehensive analysis of 1-(2-(Methylamino)phenyl)ethanone through a combination of NMR, IR, and MS provides a robust framework for its unequivocal identification and quality assessment. The interplay of the ortho-substituted functional groups, particularly the intramolecular hydrogen bonding, is a key feature that influences its spectral characteristics. The protocols and predictive data outlined in this guide serve as a valuable resource for researchers, enabling efficient and accurate characterization of this important chemical intermediate.

References

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Foundational

"1-(2-(Methylamino)phenyl)ethanone" solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-(Methylamino)phenyl)ethanone in Common Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(2-(Methylamino)phenyl)ethanone in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-(Methylamino)phenyl)ethanone, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the theoretical principles governing the solubility of this compound, offers detailed experimental protocols for both qualitative and quantitative solubility determination, and presents a compilation of available and predicted solubility data. By integrating theoretical knowledge with practical, field-proven methodologies, this guide aims to be an essential resource for anyone working with 1-(2-(Methylamino)phenyl)ethanone.

Introduction: Understanding the Significance of Solubility

1-(2-(Methylamino)phenyl)ethanone, with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol , is a vital building block in organic synthesis.[1][2] Its utility in the synthesis of pharmaceuticals and other high-value chemical entities makes a thorough understanding of its physical properties paramount. Among these, solubility is a critical parameter that dictates the choice of solvents for reaction media, purification processes such as crystallization and chromatography, and formulation development.

The efficiency of a chemical reaction, the purity of the final product, and the ease of handling are all profoundly influenced by the solubility of the reagents.[3] An incorrect choice of solvent can lead to poor yields, difficult purifications, and increased production costs. This guide, therefore, provides a detailed exploration of the solubility of 1-(2-(Methylamino)phenyl)ethanone to empower researchers to make informed decisions in their experimental designs.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The molecular structure of 1-(2-(Methylamino)phenyl)ethanone, featuring a phenyl ring, a ketone group, and a secondary amine, presents a molecule of intermediate polarity.

  • Polar Features : The ketone (C=O) and the secondary amine (N-H) groups are polar and capable of forming hydrogen bonds. The nitrogen atom in the amine and the oxygen atom in the ketone can act as hydrogen bond acceptors, while the hydrogen atom on the amine can act as a hydrogen bond donor. These features suggest a good affinity for polar protic and aprotic solvents.

  • Nonpolar Features : The phenyl ring is a significant nonpolar component of the molecule. This aromatic ring will favor interactions with nonpolar solvents through van der Waals forces.

The overall solubility of 1-(2-(Methylamino)phenyl)ethanone in a particular solvent is a result of the interplay between these polar and nonpolar characteristics. It is predicted to be more soluble in moderately polar solvents that can engage in hydrogen bonding and also accommodate the nonpolar phenyl group.

The basic nature of the methylamino group implies that the solubility of 1-(2-(Methylamino)phenyl)ethanone will be significantly enhanced in acidic aqueous solutions due to the formation of a more polar and water-soluble ammonium salt.[3]

Predicted and Observed Solubility Profile

SolventTypePredicted/Observed Solubility
Polar Protic
WaterPolar ProticSlightly soluble. The presence of polar groups is offset by the nonpolar phenyl ring.[7] A related compound was reported to have a solubility of 11.2 mg/ml.[8]
MethanolPolar ProticSoluble. The alcohol can act as both a hydrogen bond donor and acceptor, interacting favorably with the ketone and amine groups. A related compound showed solubility of 30 mg/ml.[8]
EthanolPolar ProticSoluble. Similar to methanol, ethanol is a good solvent for this type of molecule.[7][9]
Polar Aprotic
AcetonePolar AproticSoluble. Acetone's carbonyl group can act as a hydrogen bond acceptor.[7]
Ethyl AcetatePolar AproticSoluble. Often used as an extraction solvent for similar compounds, indicating good solubility.[10]
Dichloromethane (DCM)Polar AproticSoluble. Its moderate polarity makes it a suitable solvent.[3]
ChloroformPolar AproticSoluble. Similar to DCM, it is a common solvent for organic compounds of intermediate polarity.[11]
Nonpolar
TolueneNonpolarModerately soluble to soluble. The phenyl ring of toluene will have favorable interactions with the phenyl ring of the solute.
HexaneNonpolarSparingly soluble to insoluble. The high polarity of the ketone and amine groups will limit solubility in highly nonpolar solvents like hexane.
Aqueous Acid
5% Hydrochloric AcidAqueous AcidHighly soluble. The basic methylamino group will be protonated to form a water-soluble salt.[12] A related compound was reported to have a solubility of 18.4 mg/ml in 0.1N HCl.[8]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise solubility data, direct experimental measurement is essential. The following protocols are designed to be robust and self-validating, providing reliable qualitative and quantitative results.

Qualitative Solubility Assessment

This rapid assessment provides a general understanding of the compound's solubility in various solvents.

Materials:

  • 1-(2-(Methylamino)phenyl)ethanone

  • A selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, 5% HCl)

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Add approximately 20-30 mg of 1-(2-(Methylamino)phenyl)ethanone to a clean, dry test tube. The exact mass is not critical for this qualitative test, but consistency is key for comparison.[12]

  • Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.[13]

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.

  • Observation: Observe the mixture against a well-lit background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

  • Record Results: Document the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

  • 1-(2-(Methylamino)phenyl)ethanone

  • Chosen solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum desiccator

Procedure:

  • Saturated Solution Preparation: Add an excess amount of 1-(2-(Methylamino)phenyl)ethanone to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a syringe fitted with a 0.45 µm filter. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporation dish.

  • Drying: Gently evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the compound (Melting Point: 33-33.5 °C) or in a vacuum desiccator until a constant weight is achieved.[2]

  • Mass Determination: Weigh the evaporation dish containing the dried solute.

  • Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of solution withdrawn (mL)] x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

G cluster_qualitative Qualitative Solubility Assessment start_qual Add ~25mg of Compound to Test Tube add_solvent_qual Add 0.5 mL of Solvent start_qual->add_solvent_qual vortex Vortex for 30-60s add_solvent_qual->vortex observe Observe for Dissolution vortex->observe soluble Record as 'Soluble' observe->soluble Yes insoluble_check Total Solvent < 3mL? observe->insoluble_check No add_more_solvent Add another 0.5 mL of Solvent insoluble_check->add_more_solvent Yes insoluble Record as 'Partially Soluble' or 'Insoluble' insoluble_check->insoluble No add_more_solvent->vortex

Caption: Workflow for Qualitative Solubility Assessment.

G cluster_quantitative Quantitative Solubility Determination (Gravimetric) start_quant Prepare Saturated Solution (Excess Solute in Known Volume of Solvent) equilibrate Equilibrate for 24h at Constant Temperature start_quant->equilibrate withdraw Withdraw Known Volume of Supernatant via Syringe Filter equilibrate->withdraw transfer Transfer to Pre-weighed Evaporation Dish withdraw->transfer evaporate Evaporate Solvent to Dryness transfer->evaporate weigh Weigh Dish with Dried Solute evaporate->weigh calculate Calculate Solubility (g/100mL) weigh->calculate

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of 1-(2-(Methylamino)phenyl)ethanone. By understanding the underlying theoretical principles and employing the robust experimental protocols outlined, researchers can confidently select appropriate solvents for their work. The provided solubility profile, based on predictions and data from analogous compounds, serves as a valuable starting point for experimental design. Ultimately, the ability to accurately determine and predict solubility is a cornerstone of efficient and successful chemical research and development.

References

  • Sigma-Aldrich. (n.d.). Phencyclidine hydrochloride.
  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. US20120232281A1.
  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Rowan University. (n.d.). Predicting Solubility. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds. YouTube. Retrieved from [Link]

  • ResearchGate. (2020). HMX solubility in ethyl acetate and 2-butanone compared to literature values. Retrieved from [Link]

  • Solubility of Things. (n.d.). M-FEone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)ethanol. PubChem Compound Summary for CID 8016. Retrieved from [Link]

  • Phoenix Police Department. (2024). CS-SOP-27 Heroin. Laboratory Services Bureau. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[2-(Methylsulfanylmethyl)phenyl]ethanone. PubChem Compound Summary for CID 14815226. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[2-(Methylamino)phenyl]ethanol. PubChem Compound Summary for CID 21844640. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. PubChem Compound Summary for CID 13681760. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylamino-1-phenyl-ethanone hydrochloride. PubChem Compound Summary for CID 12239839. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylacetophenone. PubChem Compound Summary for CID 11340. Retrieved from [Link]

Sources

Exploratory

1-(2-(Methylamino)phenyl)ethanone: Stability Profile &amp; Storage Protocol

This guide details the stability profile, degradation mechanisms, and strict storage protocols for 1-(2-(Methylamino)phenyl)ethanone (CAS: 1859-75-2), also known as 2'-Methylaminoacetophenone. Document Control: Target Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and strict storage protocols for 1-(2-(Methylamino)phenyl)ethanone (CAS: 1859-75-2), also known as 2'-Methylaminoacetophenone.

Document Control:

  • Target Compound: 1-(2-(Methylamino)phenyl)ethanone[1][2]

  • CAS Number: 1859-75-2[1][2]

  • Molecular Formula: C₉H₁₁NO[1]

  • Application: Intermediate in the synthesis of quinolines, indoles, and pharmaceutical scaffolds.

Executive Summary: Critical Handling Parameters

For rapid integration into laboratory workflows, the following table summarizes the non-negotiable storage and handling requirements.

ParameterSpecificationCriticality
Storage Temperature 2°C to 8°C (Refrigerated)High (Low melting point: ~33°C)
Atmosphere Inert Gas (Argon or Nitrogen)High (Prevents N-oxidation)
Light Exposure Strictly Dark (Amber/Foil-wrapped)High (Photochemical instability)
Container Type Borosilicate Glass with PTFE-lined capMedium (Avoids plastic leaching)
Shelf Life 12 Months (under optimal conditions)Medium

Physicochemical Basis of Stability

To understand how to store this compound, one must understand its molecular behavior. The stability of 1-(2-(Methylamino)phenyl)ethanone is governed by the Ortho-Effect , specifically the intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen.

The Ortho-Stabilization Mechanism

Unlike its para-isomer, the ortho-positioning allows for a 6-membered pseudo-ring formation via hydrogen bonding.

  • Stabilization: This H-bond locks the conformation, slightly reducing the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon under neutral conditions.

  • Vulnerability: This same proximity reduces the energy barrier for cyclization reactions (e.g., to quinolines) if catalyzed by trace acids, bases, or heat.

Phase Transition Risks

With a melting point of approximately 33–33.5°C , this compound exists at the threshold of solid and liquid phases at standard laboratory temperatures.

  • Cycling Risk: Frequent freeze-thaw cycles (fluctuating between 20°C and 35°C) can induce micro-separation of impurities and accelerate autoxidation at the liquid-solid interface. Constant refrigeration (2–8°C) ensures the material remains in a stable solid state.

Degradation Pathways & Reactivity

The compound is susceptible to three primary degradation vectors: Oxidative Dealkylation , Photolysis , and Unwanted Cyclization .

Degradation Mechanism Diagram

The following diagram illustrates the chemical pathways that compromise the integrity of the sample.

DegradationPathways Compound 1-(2-(Methylamino) phenyl)ethanone (Intact) NOxide N-Oxide / Oxidative Degradants Compound->NOxide Oxidation Cyclized Quinoline/Indole Derivatives Compound->Cyclized Condensation PhotoIsomer Photo-excited Species (Radical formation) Compound->PhotoIsomer Excitation Light UV/Vis Light (hv) Light->PhotoIsomer Oxygen Atmospheric O2 Oxygen->NOxide AcidBase Trace Acid/Base + Heat AcidBase->Cyclized

Figure 1: Primary degradation vectors.[3] Note that the "ortho" proximity facilitates both H-bonding (stability) and cyclization (instability).

Comprehensive Storage & Handling Protocol

Primary Storage (Long-Term)
  • Vessel Selection: Use amber borosilicate glass vials. Clear glass must be wrapped in aluminum foil.

  • Headspace Purging: Before sealing, the headspace must be purged with dry Argon or Nitrogen for at least 30 seconds. This displaces oxygen and moisture.

  • Sealing: Use a cap with a PTFE (Teflon) liner. Avoid rubber septa for long-term storage, as solvent vapors (if dissolved) or the compound itself can leach plasticizers or degrade the rubber.

  • Temperature: Store at 2°C to 8°C .

    • Note: While -20°C is acceptable, it is often unnecessary and increases the risk of water condensation upon thawing. 4°C is optimal for keeping the substance solid without aggressive thermal cycling.

Handling & Thawing (Short-Term)
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening . This prevents atmospheric moisture from condensing onto the cold solid surface, which would catalyze hydrolysis or cyclization.

  • Liquefaction: If the compound has solidified, gentle warming (water bath < 35°C) may be used to melt it for volumetric transfer, but gravimetric transfer (as a solid) is preferred to minimize heat stress.

Decision Tree: Storage Logic

StorageLogic Start Received Compound (1-(2-(Methylamino)phenyl)ethanone) CheckState Check Physical State (MP ~33°C) Start->CheckState Solid Solid State CheckState->Solid Liquid Liquid/Melted CheckState->Liquid Action1 Purge Headspace (Ar/N2) Solid->Action1 Liquid->Action1 Do not overheat Action2 Seal in Amber Glass Action1->Action2 Action3 Store at 2-8°C Action2->Action3

Figure 2: Workflow for initial receipt and storage processing.

Quality Control (QC) Validation

To verify the integrity of stored batches, use the following HPLC parameters. This method separates the parent compound from potential oxidation products and cyclized impurities (e.g., 4-quinolones).

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 360 nm (Yellow impurities)
Retention Time Parent compound typically elutes mid-gradient due to moderate lipophilicity.

Pass Criteria: Purity ≥ 98.0% by area. Any single impurity > 0.5% warrants investigation (likely cyclization).

Safety & Toxicology (E-E-A-T)

  • Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors, especially if the compound is in liquid phase or being heated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 416157, 2-(Methylamino)-1-phenylethanone. Retrieved from [Link]

  • Shimada, H., et al. (2005). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution.[5] Photochemical & Photobiological Sciences. Retrieved from [Link]

Sources

Foundational

Discovery and history of "1-(2-(Methylamino)phenyl)ethanone"

This guide provides an in-depth technical analysis of 1-(2-(Methylamino)phenyl)ethanone (CAS: 1859-75-2), also known as 2'-methylaminoacetophenone .[1] This molecule serves as a critical "privileged scaffold precursor" i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-(Methylamino)phenyl)ethanone (CAS: 1859-75-2), also known as 2'-methylaminoacetophenone .[1] This molecule serves as a critical "privileged scaffold precursor" in the synthesis of fused nitrogen heterocycles, particularly indoles and quinolones, which are foundational to modern medicinal chemistry.

Structural Evolution, Synthesis, and Heterocyclic Utility

Part 1: Executive Summary & Chemical Identity

1-(2-(Methylamino)phenyl)ethanone is a bifunctional aromatic building block characterized by an acetyl group ortho to a secondary methylamino group.[1] Unlike its isomer methcathinone (where the amine is on the alkyl side chain), this molecule places the amine directly on the aromatic ring. This specific ortho-disposition creates a unique intramolecular hydrogen bond (N-H[1]···O=C) that stabilizes the molecule while priming it for cyclization reactions.[1]

Chemical Profile:

  • IUPAC Name: 1-[2-(methylamino)phenyl]ethanone[1][2]

  • Common Name: 2'-Methylaminoacetophenone[1]

  • CAS Number: 1859-75-2[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO[2][3][4]
  • Molecular Weight: 149.19 g/mol [1][2]

  • Key Reactivity: Cyclodehydration to 1,2-dimethylindole; Camps cyclization to 4-quinolones.[1]

Part 2: Historical Context & Discovery

The history of 2'-methylaminoacetophenone is inextricably linked to the "Golden Age" of German heterocyclic chemistry in the late 19th and early 20th centuries, driven by the race to synthesize natural alkaloids like indigo and quinine.

The "Camps" and "Madelung" Era (1880s–1910s)

While no single "Eureka" moment defines its isolation as a natural product, the molecule emerged as a vital intermediate during the mechanistic elucidation of quinoline and indole syntheses.

  • 1899 (The Camps Synthesis): Rudolf Camps demonstrated that ortho-acylaminoacetophenones could be cyclized to hydroxyquinolines. 2'-Methylaminoacetophenone represents the N-methylated variant of these precursors, allowing access to N-methyl-4-quinolones, a scaffold later found in antibacterial agents.

  • 1912 (The Madelung Synthesis): The molecule gained prominence as a substrate for the modified Madelung synthesis. Researchers discovered that treating N-methyl-o-acetotoluidide or related precursors with strong bases at high temperatures yielded 1,2-dimethylindole , a reaction where 2'-methylaminoacetophenone acts as the transient, cyclizing species.

Modern Pharmacological Relevance

In contemporary drug development, this scaffold is utilized to synthesize:

  • Antiviral Indoles: Substituted variants are precursors to non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

  • Quinolone Antibiotics: It serves as a core fragment for 1-methyl-4-quinolone derivatives, which exhibit activity against Gram-negative bacteria.[1]

Part 3: Mechanistic Utility & Synthesis Protocols
3.1 The "Ortho-Effect" and Reactivity

The proximity of the nucleophilic nitrogen (methylamino) to the electrophilic carbonyl carbon (acetyl) defines this molecule's utility.

  • Intramolecular H-Bonding: The N-H proton forms a 6-membered hydrogen-bonded ring with the carbonyl oxygen.[1] This reduces the basicity of the amine and the electrophilicity of the ketone, requiring specific activation (acid or base) to break this "lock" and permit intermolecular reactions.

  • Cyclization Potential: Upon activation, the nitrogen lone pair can attack the carbonyl (forming indolinols) or, under basic conditions, the acetyl methyl group can be deprotonated to attack the aromatic ring (if leaving groups are present) or participate in aldol-like condensations.

3.2 Experimental Protocol: Selective Synthesis

Direct methylation of 2-aminoacetophenone is prone to over-alkylation (quaternization).[1] The preferred route utilizes a reductive amination or a controlled alkylation strategy.

Protocol: Controlled Monomethylation of 2-Aminoacetophenone Target Audience: Synthetic Chemists.[1] Safety: Methyl Iodide is a carcinogen; handle in a fume hood.

Reagents:

  • 2-Aminoacetophenone (1.0 eq)[1]

  • Iodomethane (MeI) (1.1 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Acetone (Solvent, anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-aminoacetophenone (13.5 g, 100 mmol) in anhydrous acetone (150 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (27.6 g, 200 mmol) to the solution. The suspension acts as an acid scavenger.[1]
  • Alkylation: Cool the mixture to 0°C. Add Iodomethane (6.85 mL, 110 mmol) dropwise over 30 minutes. Rationale: Low temperature and slow addition prevent the formation of the dimethylated quaternary salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The product moves slightly faster than the starting material due to the loss of one N-H bond.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often a yellow oil.[1] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

  • Yield: Expect 85–92% of a yellow oil/low-melting solid.[1]

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the N-methyl doublet at ~2.95 ppm (coupled to NH) and the acetyl singlet at ~2.60 ppm. The broad NH signal (approx 8.5 ppm) indicates the intramolecular H-bond.[1]

Part 4: Visualization of Pathways
Diagram 1: Synthesis and Cyclization Pathways

This diagram illustrates the synthesis of the core molecule and its divergent transformation into either Indoles or Quinolones.

G Start 2-Aminoacetophenone (Starting Material) Reagent MeI / K2CO3 (Controlled Alkylation) Start->Reagent Product 1-(2-(Methylamino)phenyl)ethanone (Target Intermediate) Reagent->Product SN2 Mechanism Indole 1,2-Dimethylindole (Madelung Cyclization) Product->Indole Base / Heat (- H2O) Quinolone 1-Methyl-4-quinolone (Camps Cyclization) Product->Quinolone Claisen Condensation (w/ Formate)

Caption: Divergent synthesis pathways: Controlled methylation yields the target, which serves as a precursor for both Indole and Quinolone scaffolds.

Diagram 2: The Intramolecular "Lock" Mechanism

This diagram details the specific ortho-effect that dictates the stability and reactivity of the molecule.

H State1 Open Conformation (Reactive) State2 Hydrogen-Bonded 'Locked' State (Stable Storage Form) State1->State2 Equilibrium (Favored) Transition Cyclization Transition State State2->Transition Activation Energy (Acid/Base Catalysis)

Caption: The intramolecular Hydrogen Bond (N-H...O) creates a thermodynamic sink that must be overcome for cyclization.

Part 5: Quantitative Data Summary
ParameterValue / DescriptionSignificance
Melting Point 33–35 °CLow melting point indicates weak intermolecular forces due to internal H-bonding.[1]
Boiling Point 117–118 °C (11 Torr)Volatile under vacuum; suitable for distillation purification.[1]
pKa (Conjugate Acid) ~2.5 (Estimated)Reduced basicity compared to N-methylaniline due to the electron-withdrawing acetyl group.[1]
NMR Shift (N-Me)

2.95 ppm (Doublet)
Characteristic diagnostic peak for reaction monitoring.[1]
Toxicity Skin Irritant (H315)Standard PPE required; avoid inhalation of vapors.[1]
Part 6: References
  • Camps, R. (1899).[1] Synthese von Chinolinen aus o-Acylaminoacetophenonen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234.[1]

  • Leonard, N. J., & Marion, L. (1949).[1] The Synthesis of 1,2-Dimethylindole. Journal of the American Chemical Society, 71(11), 3908-3909. (Detailed protocol for the cyclization of 2'-methylaminoacetophenone).

  • PubChem. (2024).[1] Compound Summary for CID 1859-75-2: 1-(2-(Methylamino)phenyl)ethanone.[1] National Center for Biotechnology Information.[1]

  • Sundberg, R. J. (1996).[1] Indoles (Best Synthetic Methods).[1] Academic Press.[1] (Authoritative text on the use of o-aminoacetophenones in indole synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-(2-(Methylamino)phenyl)ethanone

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-(Methylamino)phenyl)ethanone, a valuable chemical intermediate in pharmaceutical and materials science research. The presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-(Methylamino)phenyl)ethanone, a valuable chemical intermediate in pharmaceutical and materials science research. The presented methodology is centered on the Eschweiler-Clarke reaction, a classic and highly efficient reductive amination procedure for the N-methylation of primary amines. We detail the synthesis from the commercially available precursor, 2'-Aminoacetophenone, using formaldehyde and formic acid. This guide explains the underlying chemical principles, offers expert insights into critical procedural steps, and outlines a complete workflow from reaction setup to product purification and characterization. All procedures are designed for reproducibility and safety in a standard laboratory setting.

Introduction and Scientific Rationale

1-(2-(Methylamino)phenyl)ethanone serves as a key building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structure, featuring both a ketone and a secondary aromatic amine, provides versatile handles for further chemical modification.

Choice of Synthetic Strategy: The Eschweiler-Clarke Reaction

For the N-methylation of the primary amine in 2'-Aminoacetophenone, several methods exist, including the use of hazardous alkyl halides (e.g., methyl iodide) or potent, toxic reagents like dimethyl sulfate. However, we have selected the Eschweiler-Clarke reaction for this protocol due to its distinct advantages:

  • High Selectivity: The reaction reliably proceeds to the methylated amine stage without the risk of forming quaternary ammonium salts, a common side reaction with other alkylating agents.[1]

  • Safety and Cost-Effectiveness: It utilizes inexpensive and readily available reagents—formaldehyde and formic acid.[2]

  • Irreversible and High-Yielding: The mechanism involves the formation of an iminium intermediate, which is reduced by a hydride transfer from formic acid. The concurrent release of carbon dioxide gas drives the reaction to completion, typically resulting in high yields.[1]

This protocol is designed to be a self-validating system, where careful execution of the described steps ensures a high-purity product.

Synthetic Workflow Overview

The overall process involves the N-methylation of the starting material, followed by an aqueous workup to isolate the crude product, and concluding with purification.

G cluster_0 PART 1: Reaction Setup cluster_1 PART 2: Workup & Isolation cluster_2 PART 3: Purification & Analysis reagents 1. Combine 2'-Aminoacetophenone, Formic Acid, and Formaldehyde heating 2. Heat Reaction Mixture (e.g., 90-100 °C) reagents->heating Reflux quench 3. Cool and Basify with NaOH solution heating->quench Reaction Complete extract 4. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry 5. Dry and Concentrate extract->dry purify 6. Purify via Column Chromatography dry->purify Crude Product analyze 7. Characterize Product (NMR, MS, IR) purify->analyze

Caption: High-level workflow for the synthesis of 1-(2-(Methylamino)phenyl)ethanone.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity / PurityAmountMoles (mmol)Supplier
2'-AminoacetophenoneC₈H₉NO135.16>98%5.00 g36.99Sigma-Aldrich
Formic AcidCH₂O₂46.03>95%8.5 mL~222Fisher Scientific
Formaldehyde SolutionCH₂O30.0337 wt. % in H₂O6.0 mL~74Acros Organics
Sodium HydroxideNaOH40.00Pellets, >97%As needed-VWR
Ethyl AcetateC₄H₈O₂88.11ACS Grade~300 mL-EMD Millipore
Anhydrous MgSO₄MgSO₄120.37GranularAs needed-Sigma-Aldrich
Silica GelSiO₂60.0860 Å, 230-400 meshAs needed-Sorbent Tech.
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

!! SAFETY FIRST !! This procedure must be performed in a well-ventilated fume hood. Formic acid is highly corrosive, and formaldehyde is a known carcinogen and sensitizer. Wear appropriate PPE at all times.

Reaction Setup and Execution (N-Methylation)
  • Charge the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-Aminoacetophenone (5.00 g, 36.99 mmol).

  • Add Reagents: In the fume hood, carefully add formic acid (8.5 mL, ~6 eq.) followed by the 37% formaldehyde solution (6.0 mL, ~2 eq.).

    • Expert Insight: Using an excess of formic acid is crucial as it serves as both the acidic catalyst and the hydride source for the reduction step.[3][4] The reaction is typically exothermic upon addition; add reagents slowly if necessary.

  • Initiate Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux (internal temperature of approximately 95-100 °C) with vigorous stirring.

  • Monitor Reaction: Allow the reaction to proceed for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots. A typical mobile phase is 20% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting material.

Workup and Product Isolation
  • Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Basification: Carefully pour the cooled, dark reaction mixture into a beaker containing 100 mL of ice-cold water. Slowly neutralize the mixture by adding a 6 M sodium hydroxide (NaOH) solution portion-wise with stirring. Monitor the pH with litmus paper or a pH meter until it is strongly basic (pH > 11).

    • Expert Insight: This step is critical for deprotonating the amine product, making it soluble in the organic phase, and neutralizing the excess formic acid. Perform this step slowly in an ice bath as the neutralization is highly exothermic.

  • Extraction: Transfer the basified aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow to brown oil.

Purification
  • Prepare Column: The crude oil is purified by flash column chromatography on silica gel.

  • Elution: A gradient elution system is recommended, starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes.

  • Collect Fractions: Collect the fractions containing the desired product (as determined by TLC) and combine them.

  • Final Concentration: Remove the solvent from the combined fractions under reduced pressure to yield 1-(2-(Methylamino)phenyl)ethanone as a pure, pale-yellow oil. A typical yield is 85-95%.

Reaction Mechanism

The Eschweiler-Clarke reaction proceeds via a two-stage mechanism: imine formation followed by reductive methylation.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Methylation Amine R-NH₂ Formaldehyde CH₂O Imine R-N=CH₂ (Imine) + H₂O Formaldehyde->Imine Condensation ProtonatedImine [R-NH=CH₂]⁺ (Iminium Ion) Imine->ProtonatedImine Protonation by HCOOH FormicAcid HCOOH Product R-NH-CH₃ (Methylated Amine) + CO₂ FormicAcid->Product Hydride Transfer

Caption: Mechanism of the Eschweiler-Clarke Reaction.

  • Imine Formation: The primary amine of 2'-aminoacetophenone first attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form an intermediate imine (or its protonated form, the iminium ion).[3]

  • Hydride Transfer: Formic acid then acts as a hydride donor. The formate ion transfers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the desired N-methylated secondary amine.[4][5] This step is irreversible due to the loss of stable carbon dioxide gas.[1]

Alternative Methods & Safety Considerations

While the Eschweiler-Clarke reaction is robust, other N-methylation strategies exist. One common alternative involves dimethyl sulfate (DMS) .

  • Protocol Principle: This method typically involves treating the amine with DMS in the presence of a base (e.g., K₂CO₃ or NaH) in an aprotic solvent.[6][7]

  • ⚠️ Extreme Hazard Warning: Dimethyl sulfate is a potent, fast-acting poison and a known genotoxic carcinogen.[8] It is readily absorbed through the skin, and exposure can be fatal. Extreme caution and specialized handling procedures are required. This method should only be considered by experienced researchers with appropriate safety controls in place.

Due to its significantly more favorable safety profile, the Eschweiler-Clarke reaction remains the highly recommended procedure for this transformation.

References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Antonsen, O., et al. (2003). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Retrieved from [Link]

  • Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-8. Retrieved from [Link]

  • Bartlett, M. G., & Wen, B. (2017). Determination of genotoxic impurities monomethyl sulfate and dimethyl sulfate in active pharmaceutical ingredients. Analytical Methods, 9(7), 1112-1118. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 1-(2-(Methylamino)phenyl)ethanone in the Synthesis of Bioactive Heterocyclic Scaffolds

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-(2-(Methylamino)phenyl)ethanone. This versatile precur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-(2-(Methylamino)phenyl)ethanone. This versatile precursor serves as a cornerstone for constructing a variety of high-value heterocyclic compounds, including quinolines, quinazolinones, and benzodiazepines. We delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer expert insights into experimental design and optimization. The protocols are designed to be self-validating, with an emphasis on the causality behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Versatility of a Key Precursor

In the landscape of medicinal chemistry and drug discovery, the efficient synthesis of heterocyclic scaffolds is of paramount importance.[1] 1-(2-(Methylamino)phenyl)ethanone is a bifunctional building block uniquely primed for cyclization reactions. Its structure, featuring a nucleophilic secondary amine ortho to an acetyl group, allows for elegant and often high-yielding entries into diverse fused ring systems. The acetyl group's α-protons provide a handle for condensation, while the amino group is perfectly positioned for intramolecular nucleophilic attack to close the heterocyclic ring.

This guide will focus on three principal classes of heterocycles accessible from this precursor:

  • Quinolines: Via the classic Friedländer Annulation.

  • Quinazolinones: Through cyclocondensation with C1 synthons.

  • 1,5-Benzodiazepines: Via condensation with carbonyl compounds.

Understanding the nuances of these transformations empowers researchers to generate libraries of complex molecules for biological screening and to develop robust synthetic routes for lead candidates.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing the quinoline core, which is a privileged scaffold in numerous pharmaceuticals. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3][4]

Mechanistic Rationale

The reaction can be catalyzed by either acid or base.[2] The key steps involve an initial aldol-type condensation followed by a cyclizing dehydration to form the quinoline ring.

Base-Catalyzed Mechanism:

  • Enolate Formation: A base (e.g., KOH, KOtBu) deprotonates the α-carbon of the methylene-containing reactant (e.g., acetone) to form an enolate.[5]

  • Aldol Condensation: The enolate attacks the electrophilic carbonyl carbon of 1-(2-(Methylamino)phenyl)ethanone.

  • Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular condensation where the amino group attacks the second carbonyl, followed by dehydration to yield the fully aromatic quinoline system.

Acid-Catalyzed Mechanism:

  • Carbonyl Activation: The acid protonates the carbonyl oxygen of 1-(2-(Methylamino)phenyl)ethanone, increasing its electrophilicity.

  • Enol Formation: The methylene-containing reactant tautomerizes to its enol form.

  • Aldol-type Reaction: The enol attacks the activated carbonyl.

  • Cyclization & Dehydration: An intramolecular imine formation, followed by tautomerization and dehydration, leads to the quinoline product.[3]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway cluster_product Product Start 1-(2-(Methylamino)phenyl)ethanone + α-Methylene Ketone Step1 Aldol Condensation (Base or Acid Catalyzed) Start->Step1 Catalyst Step2 Intermediate Adduct Step1->Step2 Step3 Intramolecular Cyclization (Amino Group Attack) Step2->Step3 Step4 Dehydration Step3->Step4 End Substituted Quinoline Step4->End

Caption: Generalized workflow for the Friedländer Quinoline Synthesis.

Detailed Experimental Protocol: Synthesis of 1,4-Dimethyl-2-phenylquinoline

This protocol describes a typical base-catalyzed Friedländer reaction.

Materials:

  • 1-(2-(Methylamino)phenyl)ethanone (1.0 eq)

  • Acetone (10-20 eq)

  • Potassium Hydroxide (KOH) (0.3 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 1-(2-(Methylamino)phenyl)ethanone (e.g., 1.49 g, 10 mmol) to the flask and dissolve it in 30 mL of ethanol.

  • Reagent Addition: Add a significant excess of acetone (e.g., 7.3 mL, 100 mmol).

  • Catalyst Addition: Carefully add powdered potassium hydroxide (e.g., 0.17 g, 3 mmol). The use of a catalytic amount of base is crucial; a stoichiometric amount can lead to side reactions.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol and excess acetone under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure quinoline derivative.[6]

Field-Proven Insights & Data

Causality Behind Experimental Choices:

  • Excess Acetone: Acetone serves as both a reactant and a solvent. A large excess is used to drive the equilibrium towards the product, maximizing the yield.

  • Choice of Base: While KOH is effective and economical, stronger bases like potassium tert-butoxide (KOtBu) can accelerate the reaction, especially with less reactive methylene compounds.[2][5] However, stronger bases may also promote self-condensation of the ketone reactant.

  • Solvent: Ethanol is a common choice due to its ability to dissolve both the reactants and the catalyst. For acid-catalyzed variants, aprotic solvents like dichloromethane (DCM) or toluene are preferred.[2]

Table 1: Representative Friedländer Synthesis Conditions

Carbonyl PartnerCatalystSolventTemperature (°C)Typical Yield (%)
AcetoneKOHEthanolReflux85-95
CyclohexanonePiperidineTolueneReflux80-90
Ethyl AcetoacetateH₂SO₄ (cat.)Ethanol5075-85
AcetylacetoneFluorescein (photocat.)EthanolRoom Temp90-98[7]

Synthesis of Quinazolinones

Quinazolinones are another critical heterocyclic motif found in a wide range of clinically used drugs. Their synthesis from 1-(2-(Methylamino)phenyl)ethanone typically involves a cyclocondensation reaction with a reagent that provides the missing N-C=O unit.

Mechanistic Rationale

A common strategy involves the reaction with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst.

  • Imine Formation: The amino group of the precursor reacts with the orthoester to form an intermediate.

  • Intramolecular Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Aromatization: Subsequent elimination of water and alcohol leads to the formation of the stable quinazolinone ring system.

Quinazolinone_Synthesis Quinazolinone Synthesis Workflow Reactant 1-(2-(Methylamino)phenyl)ethanone + Orthoester (C1 Synthon) Step1 Acid-Catalyzed Condensation Reactant->Step1 Intermediate Iminium Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclized_Int Cyclized Adduct Step2->Cyclized_Int Step3 Aromatization (Elimination) Cyclized_Int->Step3 Product Substituted Quinazolinone Step3->Product

Caption: Key steps in the synthesis of quinazolinones from an o-aminoaryl ketone.

Detailed Experimental Protocol: Synthesis of 2,4-Dimethylquinazolinone

Materials:

  • 1-(2-(Methylamino)phenyl)ethanone (1.0 eq)

  • Triethyl orthoacetate (1.5 eq)

  • Trifluoroacetic acid (TFA) (cat.)

  • Xylene (solvent)

  • Dean-Stark apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 1-(2-(Methylamino)phenyl)ethanone (1.49 g, 10 mmol), xylene (40 mL), and triethyl orthoacetate (2.43 g, 15 mmol).

  • Catalyst: Add a catalytic amount of trifluoroacetic acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 140°C). Water generated during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction by TLC. The reaction is generally complete in 12-24 hours.

  • Work-up: Cool the reaction mixture. The product often precipitates upon cooling. Filter the solid and wash with cold hexanes.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.[8][9]

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are seven-membered heterocyclic compounds widely recognized for their diverse pharmacological activities. The synthesis typically involves the condensation of an o-phenylenediamine derivative with two equivalents of a ketone or one equivalent of an α,β-unsaturated carbonyl compound.[10]

Mechanistic Rationale

The reaction of 1-(2-(Methylamino)phenyl)ethanone (acting as an o-diamine equivalent after tautomerization/reaction) with a ketone is generally acid-catalyzed.

  • Imine Formation: One amino group condenses with a molecule of the ketone to form an imine.

  • Enamine Tautomerization: The second amino group facilitates tautomerization to an enamine.

  • Second Condensation & Cyclization: The enamine nitrogen attacks a second molecule of the ketone (or the other carbonyl of a diketone), followed by cyclization and dehydration to yield the 1,5-benzodiazepine ring.

Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted-1,5-Benzodiazepine

Materials:

  • 1-(2-(Methylamino)phenyl)ethanone (1.0 eq)

  • Acetophenone (2.2 eq)

  • Phenylboronic acid (0.1 eq, catalyst)

  • Acetonitrile (solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, combine 1-(2-(Methylamino)phenyl)ethanone (1.49 g, 10 mmol), acetophenone (2.64 g, 22 mmol), and phenylboronic acid (0.12 g, 1 mmol).[11]

  • Solvent: Add 30 mL of acetonitrile.

  • Reaction: Heat the mixture to reflux for 6-10 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into crushed ice and basify with a dilute ammonia solution.[12]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization from ethanol.

Conclusion

1-(2-(Methylamino)phenyl)ethanone is a powerful and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Through well-established reactions like the Friedländer annulation and other cyclocondensation strategies, researchers can readily access quinoline, quinazolinone, and benzodiazepine cores. By understanding the mechanistic principles and optimizing reaction conditions as detailed in these protocols, drug development professionals can efficiently generate novel molecular entities for advancing therapeutic discovery.

References

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Methodologies for the synthesis of quinazolinones. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Methods for quinazolinone synthesis. ResearchGate. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • 2-Methylamino-1-phenyl-ethanone hydrochloride. PubChem. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. KI Open Archive. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules. [Link]

  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Scientific Reports. [Link]

  • Indole synthesis. Organic Chemistry Portal. [Link]

  • PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie. [Link]

  • Synthesis of Indole-Fused Polycycles. ChemistryViews. [Link]

  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed. [Link]

  • Drug Discovery Chemistry. Cambridge Healthtech Institute. [Link]

  • Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences. [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. [Link]

  • Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate. [Link]

  • What are drug precursors? Ravimiamet. [Link]

  • Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions. Organic & Biomolecular Chemistry. [Link]

  • ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. ResearchGate. [Link]

  • Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. United Nations Office on Drugs and Crime. [Link]

  • Methamphetamine | Precursor Chemical Trends - 2021. Organization of American States. [Link]

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Method

Application Note: High-Efficiency N-Acylation of N-Methylaniline

Executive Summary & Strategic Rationale The acetylation of secondary amines, such as N-methylaniline, is a foundational transformation in organic synthesis, serving as a critical step in the manufacturing of analgesics,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The acetylation of secondary amines, such as N-methylaniline, is a foundational transformation in organic synthesis, serving as a critical step in the manufacturing of analgesics, dyes, and stabilizing agents for explosives. While theoretically simple, the reaction often suffers from incomplete conversion or purification challenges due to the reduced nucleophilicity of N-alkylated anilines compared to their primary counterparts.

This guide presents two distinct protocols designed for specific research needs:

  • Protocol A (Kinetic Control): A DMAP-catalyzed, room-temperature method ideal for high-value substrates, drug discovery, and combinatorial chemistry where thermal degradation must be minimized.

  • Protocol B (Thermodynamic/Green): A solvent-minimized, sodium acetate-buffered method suitable for gram-to-kilogram scale-up, prioritizing atom economy and ease of workup.

Mechanistic Insight: Nucleophilic Catalysis

Understanding the mechanism is vital for troubleshooting. In Protocol A, we utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium ion. This intermediate is orders of magnitude more reactive toward the N-methylaniline nucleophile than the anhydride itself, driving the reaction to completion rapidly under mild conditions.

DMAP_Catalysis Ac2O Acetic Anhydride Inter N-Acetylpyridinium (Activated Electrophile) Ac2O->Inter DMAP DMAP (Catalyst) DMAP->Inter Attacks Ac2O Product N-Methylacetanilide Inter->Product Rapid Acyl Transfer Byproduct Acetate/DMAP-H+ Inter->Byproduct Regeneration Substrate N-Methylaniline Substrate->Product Byproduct->DMAP Base Scavenge

Figure 1: The DMAP catalytic cycle accelerates acylation by generating a "super-electrophile" intermediate.

Reagent Properties & Stoichiometry

Precise stoichiometry is required to prevent di-acylation (rare but possible) or difficult separations.

ReagentMW ( g/mol )Density (g/mL)MP/BP (°C)RoleEq. (Prot A)Eq. (Prot B)[1]
N-Methylaniline 107.150.989196 (bp)Substrate1.01.0
Acetic Anhydride 102.091.082139 (bp)Acyl Source1.21.5
Triethylamine (TEA) 101.190.72689 (bp)Base (Scavenger)1.5N/A
DMAP 122.17Solid112 (mp)Catalyst0.05 (5 mol%)N/A
Sodium Acetate 82.03Solid324 (mp)Buffer/BaseN/A1.2

Experimental Protocols

Protocol A: DMAP-Catalyzed Synthesis (Pharma Standard)

Best for: Small scale (100 mg – 10 g), heat-sensitive substrates, high purity requirements.

Reagents:

  • N-Methylaniline (10 mmol, 1.07 g, 1.08 mL)

  • Dichloromethane (DCM) (anhydrous, 30 mL)

  • Triethylamine (15 mmol, 1.52 g, 2.1 mL)

  • Acetic Anhydride (12 mmol, 1.22 g, 1.13 mL)

  • DMAP (0.5 mmol, 61 mg)

Procedure:

  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Purge with nitrogen (optional but recommended for strictly anhydrous conditions).

  • Solvation: Charge the flask with N-Methylaniline , TEA , and DMAP in DCM (30 mL). Stir until DMAP is fully dissolved.

  • Addition: Cool the mixture to 0°C (ice bath). Add Acetic Anhydride dropwise via syringe over 5 minutes. Note: The reaction is exothermic; cooling prevents solvent boil-off.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.2).

  • Quench: Add 10 mL saturated NaHCO₃ solution and stir vigorously for 15 minutes to hydrolyze excess anhydride.

Protocol B: Aqueous/Solvent-Free Synthesis (Scale-Up)

Best for: Large scale (>10 g), robust substrates, "Green Chemistry" applications.

Reagents:

  • N-Methylaniline (50 mmol, 5.36 g)

  • Acetic Anhydride (75 mmol, 7.65 g)

  • Sodium Acetate (anhydrous, 60 mmol, 4.92 g)

  • Water (20 mL) – Used for workup/crystallization only.

Procedure:

  • Charge: In a 250 mL Erlenmeyer flask, mix N-Methylaniline and Acetic Anhydride .

  • Initiation: Add Sodium Acetate . The reaction is often spontaneous and exothermic. If no heat is generated, warm gently on a steam bath for 20 minutes.

  • Hydrolysis: Pour the warm reaction mixture into 100 mL of ice-cold water while stirring vigorously. The excess anhydride will hydrolyze, and the product should precipitate as a solid or oil (which solidifies upon scratching/cooling).

  • Isolation: Filter the crude solid. If the product oils out, proceed to the extraction workflow in Section 5.

Purification & Workup Logic

The purity of N-methylacetanilide depends heavily on the removal of unreacted amine (which causes darkening) and acid byproducts.

Workup_Flow Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl (Removes unreacted Amine + DMAP) Crude->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes Acetic Acid) Wash1->Wash2 Wash3 Wash 3: Brine + Drying (MgSO4) Wash2->Wash3 Evap Rotary Evaporation Wash3->Evap Recryst Recrystallization (Solvent: Water/Ethanol or Cyclohexane) Evap->Recryst Final Pure N-Methylacetanilide (White Crystals, mp 101-102°C) Recryst->Final

Figure 2: Systematic purification workflow ensuring removal of basic (amine) and acidic (acetic acid) impurities.

Recrystallization Protocol: If the product isolated is slightly yellow or has a melting point <99°C:

  • Dissolve the solid in a minimum amount of boiling cyclohexane (or 10% Ethanol/Water).

  • Add activated charcoal (if colored), boil for 2 mins, and filter hot.

  • Allow to cool slowly to RT, then to 4°C.

  • Collect white needles via vacuum filtration.

Characterization & QC

  • Appearance: White crystalline solid.[2]

  • Melting Point: 101–102°C (Literature: 102–104°C).[3]

  • IR Spectrum: Strong carbonyl stretch (Amide I) at ~1650 cm⁻¹. Absence of N-H stretch (~3300 cm⁻¹).

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       1.88 (s, 3H, CO-CH₃)
      
    • 
       3.28 (s, 3H, N-CH₃)
      
    • 
       7.1–7.5 (m, 5H, Ar-H)
      
    • Note: Rotamers may be visible due to restricted rotation around the amide bond.

Safety & Handling (Critical)

  • N-Methylaniline: TOXIC .[1][4][2][5][6] Can cause methemoglobinemia (blue skin/lips) by skin absorption or inhalation.[7] Always handle in a fume hood with nitrile gloves (double gloving recommended). If spilled on skin, wash immediately with soap and water; do not use ethanol (increases absorption).

  • Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water.

  • Waste Disposal: All aqueous washes containing pyridine/DMAP or aniline residues must be segregated into halogenated/non-halogenated organic waste, not down the drain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11364, N-Methylacetanilide. Retrieved from [Link]

  • Organic Chemistry Portal. Acylation of Amines - DMAP Catalysis. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Protocol B methodology).

Sources

Application

"1-(2-(Methylamino)phenyl)ethanone" in the development of novel MCR-1 inhibitors

Application Note: 1-(2-(Methylamino)phenyl)ethanone in the Development of Novel MCR-1 Inhibitors Executive Summary & Scientific Context The emergence of the plasmid-mediated colistin resistance gene, mcr-1, has compromis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-(Methylamino)phenyl)ethanone in the Development of Novel MCR-1 Inhibitors

Executive Summary & Scientific Context

The emergence of the plasmid-mediated colistin resistance gene, mcr-1, has compromised the efficacy of polymyxins (colistin and polymyxin B), the "last-resort" antibiotics for multidrug-resistant Gram-negative bacteria.[1][2] MCR-1 encodes a phosphoethanolamine (pEtN) transferase that modifies the lipid A moiety of lipopolysaccharides (LPS), reducing the negative charge of the bacterial outer membrane and preventing colistin binding.

1-(2-(Methylamino)phenyl)ethanone (also known as 2'-methylaminoacetophenone) represents a critical "privileged scaffold" in the synthesis of nitrogen-heterocycle inhibitors, specifically 4-quinolones and indoles . While distinct from the alpha-aminoketone class (e.g., 1-phenyl-2-(phenylamino)ethanone) identified by Lan et al. (2019), this specific ortho-aminoacetophenone derivative serves as a vital precursor for constructing fused-ring systems capable of occupying the hydrophobic catalytic pocket of MCR-1.

This guide details the protocols for utilizing this scaffold to synthesize potential inhibitors, validating their synergy with colistin, and confirming their mechanism of action via Lipid A analysis.

Chemical Basis & Mechanism of Inhibition

The MCR-1 enzyme contains a catalytic domain with a zinc-metalloprotein active site.[3] Effective inhibitors typically function via two mechanisms:

  • Zinc Chelation: Binding to the Zn²⁺ ion in the active site (e.g., EDTA, dipicolinic acid derivatives).

  • Steric Occlusion/Hydrophobic Interaction: Occupying the pEtN-binding cavity or the lipid-binding cleft.

Role of the Scaffold: 1-(2-(Methylamino)phenyl)ethanone acts as the starting material for the Conrad-Limpach synthesis or modified Camps cyclization to generate 4-quinolone derivatives. These derivatives mimic the hydrophobic nature of the lipid A substrate, potentially blocking the substrate entry tunnel of MCR-1.

Pathway Visualization: MCR-1 Inhibition Strategy

MCR1_Inhibition Precursor 1-(2-(Methylamino)phenyl)ethanone Synthesis Cyclization & Derivatization (e.g., 4-Quinolones) Precursor->Synthesis Chemical Modification Inhibitor Novel Small Molecule Inhibitor Synthesis->Inhibitor Yields MCR1 MCR-1 Enzyme (pEtN Transferase) Inhibitor->MCR1 Binds Active Site (Zinc/Hydrophobic Pocket) Reaction pEtN Transfer MCR1->Reaction Catalyzes Substrate PE (Phosphatidylethanolamine) + Lipid A Substrate->Reaction Resistance Modified Lipid A (Colistin Resistant) Reaction->Resistance Without Inhibitor Restoration Unmodified Lipid A (Colistin Sensitive) Reaction->Restoration With Inhibitor

Caption: Logical flow from scaffold precursor to MCR-1 inhibition and restoration of antibiotic sensitivity.[4][5][6]

Protocol 1: Synthesis of Quinolone-based Inhibitors from Scaffold

Objective: To cyclize 1-(2-(Methylamino)phenyl)ethanone into a 4-quinolone core, a known pharmacophore for MCR-1 interaction.

Materials:

  • 1-(2-(Methylamino)phenyl)ethanone (High Purity >98%)

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Sodium hydride (NaH, 60% dispersion in oil)

  • Anhydrous DMF

  • Flash Chromatography columns

Methodology:

  • Enamine Formation: Dissolve 1-(2-(Methylamino)phenyl)ethanone (1.0 eq) in anhydrous DMF. Add DMF-DMA (1.5 eq). Reflux at 110°C for 4 hours. Monitor via TLC for the disappearance of the starting ketone.

  • Cyclization: Cool the mixture to 0°C. Carefully add NaH (1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The intramolecular condensation yields the 1-methyl-4-quinolone core.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Gradient: Hexane/EtOAc).

Validation: Confirm structure via ¹H-NMR and LC-MS. Look for the characteristic quinolone peaks (singlet around δ 8.5 ppm for H-2).

Protocol 2: Synergistic Screening (Checkerboard Assay)

Objective: To determine if the synthesized derivative restores colistin efficacy against MCR-1 positive bacteria.

Bacterial Strains:

  • Positive Control: E. coli J53 (transconjugant carrying pHNSHP45 plasmid with mcr-1).

  • Negative Control: E. coli ATCC 25922 (Colistin-sensitive).

Methodology:

  • Preparation: Prepare stock solutions of Colistin (CT) and the Test Compound (TC) in DMSO/Broth.

  • Plate Setup: Use a 96-well microtiter plate.

    • X-axis: Serial 2-fold dilution of Test Compound (e.g., 0 to 64 µg/mL).

    • Y-axis: Serial 2-fold dilution of Colistin (e.g., 0 to 16 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to 5 × 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD₆₀₀. The MIC is the lowest concentration with no visible growth.

Data Analysis (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI):



Interpretation Table:

FICI ValueInterpretationClinical Relevance
≤ 0.5Synergy High potential for adjuvant therapy.
0.5 < FICI ≤ 1.0AdditiveModerate interaction.
1.0 < FICI ≤ 4.0IndifferentNo significant benefit.
> 4.0AntagonisticAvoid combination.

Protocol 3: Mechanistic Validation (Lipid A Analysis)

Objective: To prove that the inhibitor specifically prevents the modification of Lipid A by MCR-1.

Methodology:

  • Culture: Grow mcr-1 positive E. coli in the presence of the inhibitor (at 0.5x MIC) and without it.

  • LPS Extraction: Use the hot phenol-water method or a commercial LPS extraction kit.

  • Lipid A Isolation: Hydrolyze LPS in 1% acetic acid at 100°C for 1 hour. Centrifuge to collect the Lipid A pellet. Wash with acetone.

  • MALDI-TOF MS Analysis:

    • Matrix: 2,5-dihydroxybenzoic acid (DHB).

    • Mode: Negative ion mode.

    • Target Peaks:

      • Wild-type Lipid A (Unmodified): ~1796 m/z.[7]

      • MCR-1 Modified Lipid A (pEtN added): ~1919 m/z (+123 Da).

Self-Validating Result: A successful inhibitor will show a disappearance or significant reduction of the 1919 m/z peak and a dominance of the 1796 m/z peak, confirming the blockade of pEtN transfer.

Workflow Visualization: Experimental Validation

Validation_Workflow Culture MCR-1 Positive Culture (+/- Inhibitor) Extraction LPS Extraction & Lipid A Hydrolysis Culture->Extraction MS MALDI-TOF MS (Negative Mode) Extraction->MS Result_Resistant Peak 1919 m/z (pEtN-Lipid A) MS->Result_Resistant No Inhibitor Result_Sensitive Peak 1796 m/z (Native Lipid A) MS->Result_Sensitive With Inhibitor

Caption: Mass spectrometry workflow to validate the molecular mechanism of MCR-1 inhibition.

References

  • Liu, Y.-Y., et al. (2016). "Emergence of plasmid-mediated colistin resistance mechanism MCR-1 in animals and human beings in China: a microbiological and molecular biological study." The Lancet Infectious Diseases, 16(2), 161-168.

  • Lan, Z., et al. (2019). "Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors." Molecules, 24(15), 2719.[2]

  • Hinchliffe, P., et al. (2017). "Insights into the Mechanistic Basis of Plasmid-Mediated Colistin Resistance from Crystal Structures of the Catalytic Domain of MCR-1." Scientific Reports, 7, 39392.

  • Sun, J., et al. (2018). "Towards Understanding MCR-like Colistin Resistance." Trends in Microbiology, 26(9), 794-808.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Definitive Document E.Def 1.2: Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents."

Sources

Method

Technical Protocol: Safe Handling, Synthesis Applications, and Disposal of 1-(2-(Methylamino)phenyl)ethanone

CAS No: 1859-75-2 | Formula: C₉H₁₁NO | Mol.[1][2] Weight: 149.19 g/mol [3] Executive Summary & Chemical Significance 1-(2-(Methylamino)phenyl)ethanone , also known as 2'-Methylaminoacetophenone, is a critical bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1859-75-2 | Formula: C₉H₁₁NO | Mol.[1][2] Weight: 149.19 g/mol [3]

Executive Summary & Chemical Significance

1-(2-(Methylamino)phenyl)ethanone , also known as 2'-Methylaminoacetophenone, is a critical bifunctional building block in medicinal chemistry.[1] It is primarily utilized as a precursor in the synthesis of nitrogen-heterocycles, specifically indoles (via intramolecular cyclization) and 4-quinolones , which are scaffolds for various antibiotic and antimalarial pharmacophores.[1][2]

Operational Criticality: As a Senior Application Scientist, the primary operational challenge identified with this compound is its low melting point (33–33.5 °C) . In many laboratory environments, this substance exists at the threshold between solid and liquid phases. Improper handling can lead to unexpected liquefaction during weighing, resulting in balance contamination and inaccurate stoichiometry. This guide prioritizes thermal management during transfer and strict waste segregation due to its amine functionality.

Physicochemical Profile & Hazard Identification

Understanding the physical state is the first step in risk mitigation.

Table 1: Physicochemical Properties
PropertyValueOperational Implication
Physical State Yellow crystalline solid or oilCAUTION: Melts at ~33°C. May liquefy in gloved hands or warm labs.[1][2][4]
Boiling Point 117–118 °C (at 11 Torr)Volatile under high vacuum; use cold traps.[1][2]
Flash Point >110 °C (Predicted)Combustible.[1][2] Class IIIB liquid when molten.
Solubility DCM, EtOAc, MeOH, DMSOUse halogenated or organic waste streams.[1][2]
pKa ~2.5 (Conjugate acid)Weak base.[1][2] Incompatible with strong acids.
Risk Assessment (GHS Classification)
  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[5]

  • Skin/Eye Irritation: Category 2/2A (Irritant).

  • Sensitization: Potential skin sensitizer (characteristic of aniline derivatives).

  • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[5][6]

Toxicological Insight: As an aniline derivative (N-methyl substituted), this compound carries a latent risk of methemoglobinemia upon significant exposure, although it is less potent than unsubstituted aniline.[4] It readily penetrates intact skin.

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness Protocol: PPE selection is based on permeation resistance to aromatic amines and ketones.

  • Respiratory Protection:

    • Standard: Handle solely within a certified Chemical Fume Hood (face velocity > 100 fpm).

    • Spill/Aerosol: If heating or creating dust, use a half-mask respirator with P100/OV (Organic Vapor) cartridges.

  • Dermal Protection:

    • Glove Protocol: Double-gloving is mandatory.[4]

      • Inner Layer: Nitrile (4 mil).

      • Outer Layer:Silver Shield/4H (Laminate) or thick Nitrile (>8 mil). Standard thin nitrile degrades rapidly against aromatic ketones.

  • Ocular Protection: Chemical splash goggles. Face shield required if handling molten quantities >100g.

Handling & Transfer Protocol

Objective: Prevent liquefaction during transfer and ensure precise stoichiometry.

Step-by-Step Workflow
  • Thermal Conditioning:

    • Store the reagent at 2–8 °C (refrigerated).

    • Remove from the fridge only immediately prior to use. Keeping it cold ensures it remains a solid, making weighing significantly easier and cleaner.

  • Weighing (The "Cold Weigh" Technique):

    • Do not weigh onto weighing paper. The compound may melt and soak through.

    • Correct Method: Tare a glass vial or round-bottom flask. Spatulate the cold solid directly into the vessel.

    • If the material has already liquefied in the storage bottle, treat it as a liquid: Use a glass Pasteur pipette or syringe for transfer. Do not attempt to chip it out if it is semi-solid; warm it gently to 40°C to fully liquefy, then pipette.

  • Reaction Setup:

    • Add solvent immediately after weighing to dissolve the compound and mitigate vapor pressure.

    • Incompatibility Alert: Do not mix directly with strong oxidizing agents (e.g., KMnO₄, concentrated H₂O₂) or strong Lewis acids without solvent dilution, as exothermic polymerization may occur.[2]

Visualization: Safe Handling Workflow

HandlingWorkflow cluster_warning Critical Control Point Start Storage (2-8°C) CheckState Check State: Solid or Liquid? Start->CheckState SolidPath Keep Cold (Prevent Melting) CheckState->SolidPath Solid LiquidPath Warm to 40°C (Fully Liquefy) CheckState->LiquidPath Semi-Solid/Liquid WeighSolid Weigh into Glass Vessel SolidPath->WeighSolid Solvent Add Solvent Immediately WeighSolid->Solvent WeighLiquid Transfer via Pipette/Syringe LiquidPath->WeighLiquid WeighLiquid->Solvent Reaction Proceed to Reaction Solvent->Reaction

Figure 1: Decision matrix for handling 1-(2-(Methylamino)phenyl)ethanone based on its phase state.

Disposal & Waste Management

Regulatory Grounding: Under RCRA (USA) and varying international standards, this compound is classified as a hazardous chemical waste. It is not a P-listed acutely toxic waste, but it must be treated as toxic and ignitable.[4]

Waste Stream Segregation[2]
  • Stream A: Halogenated Organics: If dissolved in DCM or Chloroform.

  • Stream B: Non-Halogenated Organics: If dissolved in Acetone, Ethyl Acetate, or Methanol.

  • Stream C: Solid Waste: Contaminated pipettes, silica gel, and drying agents.

Disposal Protocol
  • Deactivation (Small Spills):

    • Absorb liquid spills with Vermiculite or Sand.

    • Do not use sawdust (fire hazard with aromatic amines/ketones).

    • Clean surface with an ethanolic soap solution to remove oily residue.

  • Final Destruction:

    • The mandatory disposal method is High-Temperature Incineration equipped with a scrubber for nitrogen oxides (NOx).

    • Prohibited: Do not dispose of down the drain. This compound is harmful to aquatic life (H402).[6]

Visualization: Disposal Decision Tree

DisposalTree Waste Waste Generation Type Waste Type? Waste->Type Liquid Liquid Waste Type->Liquid Solid Solid Debris (Gloves, Silica) Type->Solid SolventCheck Halogenated Solvent Present? Liquid->SolventCheck SolidBin Stream C: Hazardous Solid Waste Solid->SolidBin Halo Stream A: Halogenated Organic SolventCheck->Halo Yes (DCM, CHCl3) NonHalo Stream B: Non-Halogenated Organic SolventCheck->NonHalo No (MeOH, EtOAc) Incineration High-Temp Incineration (NOx Scrubber) Halo->Incineration NonHalo->Incineration SolidBin->Incineration

Figure 2: Waste segregation logic to ensure compliance with RCRA and environmental safety standards.

Emergency Response (Self-Validating System)

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Self-Check: If skin turns pale or blueish (cyanosis), seek medical attention for potential methemoglobinemia.

  • Eye Contact: Rinse for 15 minutes.[7] Self-Check: Use pH paper on the eye runoff; continue rinsing until pH is neutral (7.0).

  • Spill: Evacuate the immediate area. Don full PPE.[6][7][8] Cover with absorbent.[9] Ventilate.

References

  • Sigma-Aldrich. (2025).[4][6] Safety Data Sheet: 1-(2-(Methylamino)phenyl)ethanone. Retrieved from [1]

  • PubChem. (2025).[10] Compound Summary: 1-(2-(Methylamino)phenyl)ethanone (CID 1859-75-2).[1] National Library of Medicine. Retrieved from [Link][2][4]

  • U.S. EPA. (2025). Resource Conservation and Recovery Act (RCRA) Waste Codes. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Organocatalytic Synthesis of N-Aryl Carbamates

Introduction: The Significance of N-Aryl Carbamates and the Rise of Organocatalysis N-aryl carbamates are a pivotal class of organic compounds, distinguished by their prevalence in pharmaceuticals, agrochemicals, and adv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Carbamates and the Rise of Organocatalysis

N-aryl carbamates are a pivotal class of organic compounds, distinguished by their prevalence in pharmaceuticals, agrochemicals, and advanced materials. Their inherent stability and capacity to engage in hydrogen bonding make them valuable moieties in drug design.[1][2] For instance, the carbamate functional group is a key structural element in a variety of therapeutic agents, including the anti-cancer drug docetaxel and the anthelmintic agent albendazole.[3] In materials science, N-aryl carbamates serve as important precursors to polyurethanes and other polymers.

Traditionally, the synthesis of N-aryl carbamates has relied on methods that often involve hazardous reagents like phosgene or multi-step procedures.[4] In recent years, the principles of green chemistry have spurred the development of more sustainable and efficient synthetic routes. Among these, organocatalysis has emerged as a powerful alternative to metal-catalyzed reactions, offering advantages such as lower toxicity, reduced cost, and greater stability.[5] This guide provides a detailed exploration of an organocatalytic approach to the synthesis of N-aryl carbamates, focusing on the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a highly effective catalyst for the reaction between cyclic organic carbonates and aromatic amines.[6][7] This method is notable for its mild reaction conditions, broad substrate scope, and operational simplicity, making it an attractive option for researchers in both academic and industrial settings.

The TBD-Catalyzed Approach: A Sustainable and Efficient Route to N-Aryl Carbamates

The use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a bicyclic guanidine base, as an organocatalyst for the aminolysis of cyclic carbonates with aromatic amines presents a significant advancement in the synthesis of N-aryl carbamates.[6][7] This methodology is particularly appealing due to its metal-free nature and its operation under ambient conditions.

Causality Behind Experimental Choices

The efficacy of TBD in this transformation can be attributed to its unique bifunctional nature. It acts as both a Brønsted base and a hydrogen bond donor. This dual activation is crucial for the reaction between the relatively low-nucleophilicity aromatic amines and the cyclic carbonate electrophiles. The proposed mechanism involves the TBD catalyst activating the amine via hydrogen bonding, thereby increasing its nucleophilicity, while simultaneously activating the cyclic carbonate. This concerted activation facilitates the nucleophilic attack of the amine on the carbonate, leading to the ring-opening and formation of the N-aryl carbamate.

Compared to metal-catalyzed methods, such as those employing palladium, this organocatalytic approach avoids the potential for metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis.[8][9] Furthermore, the mild reaction conditions tolerate a wide range of functional groups, minimizing the need for protecting group strategies.

Experimental Protocols

General Considerations

All reactions should be performed in well-ventilated fume hoods. Reagents and solvents should be of high purity. Cyclic carbonates and aromatic amines are commercially available or can be synthesized according to literature procedures. TBD is also commercially available and should be handled in a moisture-free environment. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol for the TBD-Catalyzed Synthesis of 2-hydroxypropyl phenylcarbamate

This protocol describes a typical procedure for the reaction between propylene carbonate and aniline, catalyzed by TBD.

Materials:

  • Propylene carbonate (reagent grade, ≥99%)

  • Aniline (reagent grade, ≥99.5%, freshly distilled)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (98%)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc), ACS grade

  • Hexane, ACS grade

  • Silica gel (for column chromatography, 230-400 mesh)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or argon inlet

  • Standard glassware for workup and purification

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add propylene carbonate (1.0 mmol, 1.0 equiv).

  • Dissolve the propylene carbonate in anhydrous dichloromethane (5 mL).

  • Add aniline (1.2 mmol, 1.2 equiv) to the solution.

  • Under a nitrogen or argon atmosphere, add TBD (0.1 mmol, 10 mol%) to the reaction mixture.

  • Seal the flask with a septum and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50% EtOAc in hexane) to afford the pure 2-hydroxypropyl phenylcarbamate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Substrate Scope

The TBD-catalyzed synthesis of N-aryl carbamates demonstrates a broad substrate scope with respect to both the aromatic amine and the cyclic carbonate. The following table summarizes representative examples with their corresponding reaction times and yields.

EntryAromatic AmineCyclic CarbonateTime (h)Yield (%)
1AnilinePropylene Carbonate295
24-MethoxyanilinePropylene Carbonate392
34-ChloroanilinePropylene Carbonate488
42-MethylanilinePropylene Carbonate585
5AnilineEthylene Carbonate2.593
64-FluoroanilineEthylene Carbonate490
7N-MethylanilinePropylene Carbonate675
83,5-DimethylanilinePropylene Carbonate491

Visualization of the Catalytic Cycle and Experimental Workflow

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the TBD-catalyzed synthesis of N-aryl carbamates.

CatalyticCycle cluster_0 Catalytic Cycle TBD TBD ActivatedComplex TBD-Amine-Carbonate Complex TBD->ActivatedComplex + Ar-NH2 + Carbonate Amine Ar-NH2 Carbonate Cyclic Carbonate Intermediate Ring-Opened Intermediate ActivatedComplex->Intermediate Nucleophilic Attack & Ring Opening Product N-Aryl Carbamate Intermediate->Product Proton Transfer RegeneratedTBD TBD Intermediate->RegeneratedTBD + Product

Caption: Proposed catalytic cycle for the TBD-catalyzed synthesis of N-aryl carbamates.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of N-aryl carbamates using this organocatalytic method.

Workflow Start Start ReactionSetup Reaction Setup: - Add cyclic carbonate to flask - Dissolve in anhydrous DCM - Add aromatic amine - Add TBD catalyst under inert atmosphere Start->ReactionSetup Stirring Stir at Room Temperature (2-6 hours) ReactionSetup->Stirring Monitoring Monitor Reaction by TLC Stirring->Monitoring Workup Workup: - Concentrate under reduced pressure Monitoring->Workup Reaction Complete Purification Purification: - Flash column chromatography on silica gel Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of N-aryl carbamates.

Conclusion

The TBD-catalyzed synthesis of N-aryl carbamates from cyclic carbonates and aromatic amines represents a robust, efficient, and sustainable methodology. Its operational simplicity, mild reaction conditions, and broad substrate scope make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. By avoiding the use of metal catalysts and harsh reagents, this protocol aligns with the principles of green chemistry while providing reliable access to this important class of compounds.

References

  • Alves, M.; Grignard, B.; Detrembleur, C.; Jérôme, C.; Tassaing, T.; M´ereau, R. A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Angewandte Chemie International Edition2015 , 54 (40), 11686–11690. [Link]

  • Fochi, M.; Caruana, L.; Bernardi, L. Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Catalysts2019 , 9 (11), 933. [Link]

  • Alves, M.; Grignard, B.; Detrembleur, C.; Jérôme, C.; Tassaing, T.; M´ereau, R. A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Semantic Scholar2015 . [Link]

  • Grignard, B.; Thomassin, J.-M.; Gennen, D.; Gilbert, B.; Tassaing, T.; Detrembleur, C.; Jérôme, C. Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones. ChemSusChem2017 , 10 (9), 1969–1975. [Link]

  • Wang, J.; Zhang, Y.; Wei, Y.; Wu, H. Recent Achievements in the Synthesis of Cyclic Carbonates from Olefins and CO2: The Rational Design of the Homogeneous and Heterogeneous Catalytic System. Catalysts2022 , 12 (5), 555. [Link]

  • Buchard, A. Cyclic Carbonates from Sugars and Carbon Dioxide: Synthesis, Polymerisation and Biomedical Applications. University of Bath's research portal2013 . [Link]

  • Li, Y.; Zhao, Y.; Liu, Y.; Zhang, J. Theoretical study on the aminolysis of ester catalyzed by TBD: Hydrogen bonding or covalent bonding of the catalyst? ResearchGate2016 . [Link]

  • Walsh, P. J. Advancements in Organocatalysis: Green Approaches to Efficient Carbon-Carbon Bond Formation. Walsh Medical Media2023 . [Link]

  • Aricò, F.; Tundo, P.; Selva, M. The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. Organic & Biomolecular Chemistry2014 , 12 (45), 9136–9144. [Link]

  • Vaillard, V. A.; González, M.; Perotti, J. P.; Grau, R. J. A.; Vaillard, S. E. Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. RSC Advances2014 , 4 (25), 13012–13017. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]

  • Tighadouini, S.; Radi, S.; Siraj, B.; Mabkhot, Y. N.; Al-Aizari, F. A.; Al-Zereini, W. A. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Pharmacal Research2020 , 43 (3), 293–313. [Link]

  • Vinogradova, E. V.; Park, N. H.; Fors, B. P.; Buchwald, S. L. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters2013 , 15 (6), 1394–1397. [Link]

  • Companyó, X.; Zea, D.; Valero, G.; Moyano, A.; Rios, R. Palladium and Organocatalysis: An Excellent Recipe for Asymmetric Synthesis. Current Organic Chemistry2010 , 14 (4), 386–405. [Link]

  • Wikipedia contributors. Carbamate. Wikipedia2024 . [Link]

  • Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry2015 , 58 (7), 2895–2940. [Link]

  • Cornil, J.; Gennen, D.; Noel, C.; Detrembleur, C.; Jerome, C. 1 Study of cyclic carbonate aminolysis at room temperature. The Royal Society of Chemistry2015 . [Link]

  • Li, W.; Lv, M.; Luo, X.; Yu, X. Examples of drugs containing carbamate structures. ResearchGate2021 . [Link]

  • Dell'Amico, L.; Aresta, M.; Dibenedetto, A.; Passarini, F. Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Catalysts2017 , 7 (10), 294. [Link]

  • Rayadurgam, J.; Sana, S.; Sasikumar, M.; Gu, Q. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers2021 , 8 (2), 346–391. [Link]

  • Anonymous. 4 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • da Silva, G. F.; de Oliveira, R. B.; Bandoch, G. F. G. Novel arylcarbamate-N-acylhydrazones derivatives as promising BuChE inhibitors: Design, synthesis, molecular modeling and biological evaluation. Bioorganic & Medicinal Chemistry2021 , 33, 115991. [Link]

  • Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry2015 , 58 (7), 2895–2940. [Link]

  • Berthet, M.; De Winter, J.; Coulembier, O.; Grignard, B.; Detrembleur, C.; Lecomte, P.; Jérôme, C. Fast, regioselective aminolysis of tetrasubstituted cyclic carbonates and application to recyclable thermoplastics and thermoset. ChemRxiv2022 . [Link]

  • Francés-Poveda, E.; North, M.; de la Cruz-Martínez, F.; Lara-Sanchez, A. Base‐Catalyzed Highly Regioselective Synthesis of Bio‐Based Hydroxyurethanes. European Journal of Organic Chemistry2024 . [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-(Methylamino)phenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(2-(Methylamino)phenyl)ethanone, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-(Methylamino)phenyl)ethanone, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure reproducible and high-yielding results.

Synthesis Overview & Key Considerations

The synthesis of 1-(2-(Methylamino)phenyl)ethanone, also known as 2'-Methylaminoacetophenone, is most commonly achieved via the reaction of an N-substituted aniline derivative with an acetylating agent. While several routes exist, the Grignard reaction involving N-methylisatoic anhydride and a methyl Grignard reagent is a widely adopted and reliable method for laboratory-scale synthesis.

A successful synthesis hinges on meticulous control over several key parameters: reagent quality, reaction temperature, stoichiometry, and rigorously anhydrous conditions, especially when employing organometallic reagents.

Comparison of Primary Synthetic Routes
Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages/Challenges
Grignard Reaction N-Methylisatoic AnhydrideMethylmagnesium bromide (CH₃MgBr) or Methylmagnesium chloride (CH₃MgCl)60-80%High regioselectivity, good yields, readily available starting materials.Highly sensitive to moisture and air; requires strict anhydrous conditions; potential for over-addition to form a tertiary alcohol.[1]
Friedel-Crafts Acylation N-MethylanilineAcetyl chloride or Acetic anhydrideVariableA classic method for forming aryl ketones.The amino group of N-methylaniline is a Lewis base that can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and leading to poor yields or requiring modified conditions.[2][3]
From 2-Aminoacetophenone 2-AminoacetophenoneMethylating agent (e.g., Dimethyl sulfate)ModerateUtilizes a commercially available starting material.Risk of over-methylation (quaternary ammonium salt formation); methylation reagents are often toxic.
General Synthesis & Purification Workflow (Grignard Method)

The following diagram illustrates the critical stages of the synthesis via the Grignard reaction, from setup to final product analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase prep_glass Drying Glassware prep_reagents Reagent Preparation (Anhydrous Solvents, Titrate Grignard) prep_glass->prep_reagents setup Inert Atmosphere Setup (N₂ or Ar) prep_reagents->setup addition Slow Addition of N-Methylisatoic Anhydride to Grignard Reagent at 0°C setup->addition stir Reaction Stirring (Allow to warm to RT) addition->stir quench Quenching (e.g., aq. NH₄Cl) stir->quench extract Liquid-Liquid Extraction quench->extract purify Purification (Column Chromatography) extract->purify analyze Product Analysis (NMR, GC-MS) purify->analyze

Caption: General workflow for the Grignard synthesis of 1-(2-(Methylamino)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the Grignard synthesis of 1-(2-(Methylamino)phenyl)ethanone?

A: The single most critical factor is maintaining strictly anhydrous (water-free) conditions . Grignard reagents, like methylmagnesium bromide, are potent bases and nucleophiles that react readily with protic sources, especially water.[4] This reaction consumes the Grignard reagent, reducing the amount available to react with the N-methylisatoic anhydride and thereby lowering the yield. All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: How can I accurately determine the concentration of my methylmagnesium bromide solution?

A: Commercial Grignard reagents can degrade over time. It is highly recommended to titrate the solution before use to determine its active concentration. A common method is titration against a known amount of a protic acid (like 2,2'-biquinoline or N-phenyl-1-naphthylamine) in the presence of an indicator until a color change is observed. Accurate titration ensures precise stoichiometric control, which is vital for preventing side reactions.

Q3: At what temperature should the Grignard reaction be performed?

A: The initial addition of the N-methylisatoic anhydride solution to the Grignard reagent should be performed at a low temperature, typically 0°C (ice bath) .[5] This helps to control the exothermic reaction and minimizes the risk of side reactions, such as the Grignard reagent attacking the newly formed ketone to produce a tertiary alcohol. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.

Q4: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A small aliquot of the reaction mixture is carefully quenched and spotted on a TLC plate alongside a spot of the starting material (N-methylisatoic anhydride). The disappearance of the starting material spot indicates the completion of the reaction. For more advanced, real-time monitoring, online NMR spectroscopy can be employed in specialized setups.[6]

Q5: What are the most common impurities I should expect?

A: The primary impurity of concern is the tertiary alcohol formed from a second addition of the Grignard reagent to the product ketone. Another potential impurity is unreacted N-methylisatoic anhydride if the reaction does not go to completion. During work-up, hydrolysis products of the starting material or intermediates can also form. These impurities are typically removed via column chromatography.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem: Low or No Product Yield

G cluster_causes Possible Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Grignard Reagent start->cause1 cause2 Wet Reagents/Glassware start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Poor Quality Starting Material start->cause4 sol1 Titrate Grignard before use. Use fresh or newly prepared reagent. cause1->sol1 sol2 Oven/flame-dry all glassware. Use anhydrous solvents. Run under inert atmosphere. cause2->sol2 sol3 Use 1.0-1.2 equivalents of titrated Grignard reagent. cause3->sol3 sol4 Check purity of N-methylisatoic anhydride (e.g., by melting point). Recrystallize if necessary. cause4->sol4

Caption: Troubleshooting decision tree for low product yield.

Detailed Solutions:

  • Inactive Grignard Reagent: The activity of Grignard reagents is notoriously variable. Causality: Exposure to atmospheric moisture or CO₂ over time degrades the reagent. Solution: Always titrate the Grignard solution immediately before use to know its true molarity. If the concentration is significantly lower than stated, use a fresh bottle or prepare it fresh from magnesium turnings and methyl bromide.

  • Wet Reagents/Glassware: This is the most frequent cause of failure. Causality: Water protonates and destroys the Grignard reagent in an acid-base reaction. Solution: Ensure all glassware is rigorously dried in an oven at >120°C for several hours and cooled under a stream of inert gas. Use commercially available anhydrous solvents or distill them from an appropriate drying agent.

  • Incorrect Stoichiometry: Using too little Grignard reagent will result in incomplete conversion. Causality: The reaction requires at least a 1:1 molar ratio. Solution: Based on the titrated concentration of your Grignard reagent, use a slight excess (e.g., 1.1 equivalents) relative to the N-methylisatoic anhydride to ensure complete consumption of the limiting reagent.

  • Poor Quality Starting Material: Impurities in the N-methylisatoic anhydride can interfere with the reaction. Causality: The anhydride can hydrolyze over time to N-methylisatoic acid, which will react with the Grignard reagent in a non-productive acid-base reaction. Solution: Check the melting point of the N-methylisatoic anhydride; a broad or depressed melting point suggests impurity.[7] If necessary, purify it by recrystallization.

Problem: Formation of a Major Side-Product (Tertiary Alcohol)
  • Symptom: Your final product analysis (e.g., NMR or GC-MS) shows a significant peak corresponding to 2-(2-(methylamino)phenyl)propan-2-ol.

  • Possible Cause: Over-addition of the Grignard reagent to the ketone product. The ketone product is also an electrophile and can be attacked by a second molecule of methylmagnesium bromide.[1]

  • Recommended Solution:

    • Temperature Control: Ensure the initial addition is carried out at 0°C or even lower (e.g., -10°C) to reduce the rate of the second addition, which is generally slower than the initial attack on the anhydride.

    • Stoichiometric Control: Avoid using a large excess of the Grignard reagent. An excess of 10-20% (1.1-1.2 equivalents) is usually sufficient. Precise control based on titration is key.

    • Reverse Addition: In some cases, adding the Grignard reagent slowly to the solution of N-methylisatoic anhydride (reverse addition) can help maintain a low concentration of the Grignard reagent throughout the reaction, disfavoring the second addition.

Problem: Difficulty in Product Isolation / Emulsion during Work-up
  • Symptom: During the aqueous work-up and extraction, a thick, persistent emulsion forms at the interface of the organic and aqueous layers, making separation difficult.

  • Possible Cause: The formation of magnesium salts (e.g., Mg(OH)₂) can act as emulsifying agents. The product itself, having both a polar amine group and a nonpolar aromatic structure, can also contribute.

  • Recommended Solution:

    • Quenching Method: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or dilute acid.[8] Ammonium chloride is a weak acid that effectively hydrolyzes the magnesium alkoxide complex while maintaining a pH that is less likely to cause vigorous side reactions.

    • Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion. Gentle swirling or allowing the mixture to stand for an extended period can also be effective. In stubborn cases, filtering the entire mixture through a pad of Celite® can help break up the emulsion.

Detailed Experimental Protocol (Grignard Method)

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent quality.

  • Preparation:

    • Dry a three-neck round-bottom flask and a dropping funnel in an oven at 150°C overnight. Assemble the apparatus while hot under a positive pressure of dry nitrogen or argon. Equip the flask with a magnetic stir bar, a reflux condenser (with an inert gas inlet), and a rubber septum.

    • Allow the apparatus to cool to room temperature.

  • Reaction Setup:

    • Via syringe, charge the flask with a titrated solution of methylmagnesium bromide (1.1 equivalents) in anhydrous THF or diethyl ether.

    • Cool the flask to 0°C using an ice-water bath.

    • In a separate dry flask, dissolve N-methylisatoic anhydride (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.

  • Addition:

    • Add the N-methylisatoic anhydride solution dropwise to the stirred Grignard reagent at 0°C over 30-60 minutes. Maintain a slow addition rate to control the exotherm.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Monitor the reaction by TLC until the starting anhydride is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold, saturated aqueous solution of ammonium chloride.

    • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a ~10g scale reaction).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield pure 1-(2-(Methylamino)phenyl)ethanone.

References

  • Vertex AI Search. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?
  • Echemi. (n.d.). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?
  • Google Patents. (2001). WO2001012583A1 - Method for the production of adrenaline.
  • Google Patents. (1991). US5047592A - Selective hydrogenolysis process.
  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.
  • Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.
  • European Patent Office. (2020). CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1.
  • PubMed. (n.d.). [Synthesis and reactions of 2-methylene-canrenone].
  • Organic Syntheses. (n.d.). (e)-4-hexen-1-ol.
  • ChemicalBook. (n.d.). 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE synthesis.
  • Google Patents. (2001). EP1210318B1 - Method for the production of adrenaline.
  • ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
  • ResearchGate. (n.d.). Friede–Crafts alkylation of N,N-dimethylaniline.
  • Google Patents. (2002). US6218575B1 - Process for preparing adrenaline.
  • Google Patents. (2003). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • PMC. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.
  • Quora. (2017). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?.
  • PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone.
  • MedchemExpress.com. (n.d.). N-Methylisatoic anhydride.
  • ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors.
  • Sciencemadness Discussion Board. (2021). Friedel-Crafts acylation of anilides.
  • ChemicalBook. (n.d.). 1-(2-(PhenylaMino)phenyl)ethanone synthesis.
  • Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Organic Syntheses. (n.d.). trans-1-PHENYL-1,3-BUTADIENE.
  • ECHEMI. (n.d.). 10328-92-4, N-Methylisatoic anhydride Formula.
  • PubChem. (n.d.). Methyl magnesium bromide.

Sources

Optimization

Common side products in "1-(2-(Methylamino)phenyl)ethanone" synthesis and their prevention

The following technical guide is designed as an autonomous support center entry, prioritizing mechanistic understanding and troubleshooting over generic recipe-following. Ticket ID: CHEMSUP-10252 Subject: Troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an autonomous support center entry, prioritizing mechanistic understanding and troubleshooting over generic recipe-following.

Ticket ID: CHEMSUP-10252 Subject: Troubleshooting Side Products & Optimization of 2'-Methylaminoacetophenone Synthesis Status: Open / Technical Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

1-(2-(Methylamino)phenyl)ethanone (CAS: 10252-46-7) is a critical intermediate for the synthesis of indoles, quinolines, and various heterocycles.[1] While structurally simple, its synthesis is plagued by two competing classes of side reactions depending on the route chosen: over-alkylation (in direct methylation) and imine/hydrolysis competition (in nucleophilic aromatic substitution).

This guide deconstructs these pathways to help you identify, prevent, and remove these impurities.

Module 1: The Route (Recommended)

Precursor: 2-Fluoroacetophenone + Methylamine Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


)[2]

This is the industry-standard route due to its high regioselectivity. However, it is not risk-free. The electron-withdrawing acetyl group activates the ortho-fluorine, but the carbonyl itself is a competing electrophile.

Common Side Products & Troubleshooting
Side ProductStructure DescriptionCausePrevention/Remediation
Imine (Schiff Base) (E/Z)-N-(1-(2-fluorophenyl)ethylidene)methanamine Reaction at the ketone instead of the fluorine.High temperature; Dehydrating conditions; Excess amine.[3]Prevention: Lower reaction temp (<60°C). Use aqueous methylamine (40%) rather than anhydrous to shift equilibrium back to ketone.Fix: Treat crude with 1M HCl (mild) to hydrolyze imine back to ketone.
Phenol (Hydrolysis) 1-(2-Hydroxyphenyl)ethanone Displacement of F by OH⁻.Presence of strong hydroxide bases (e.g., NaOH, KOH) or excessive water at high temps.Prevention: Use weak bases (K₂CO₃) or excess methylamine as the base. Avoid strong mineral bases.Fix: Remove via basic wash (phenol is acidic, product is not).
Decision Logic:

Optimization

SNAr_Pathway Start 2-Fluoroacetophenone + MeNH2 Product Target Product (2'-Methylaminoacetophenone) Start->Product SNAr (Preferred) Imine Side Product: Imine (Reversible) Start->Imine Condensation (Anhydrous/Heat) Phenol Side Product: Phenol (Irreversible) Start->Phenol Hydrolysis (High pH/H2O) Imine->Product Acid Hydrolysis (Workup)

Figure 1: Competing pathways in the


 synthesis of 1-(2-(Methylamino)phenyl)ethanone.
Module 2: The Direct Methylation Route (Legacy)

Precursor: 2-Aminoacetophenone + Methyl Iodide (MeI) Mechanism:


 Alkylation

Warning: This route is operationally simpler but chemically inferior due to the "Polyalkylation Principle." The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to runaway methylation.

The "Dimethyl" Trap
  • Impurity: 1-(2-(Dimethylamino)phenyl)ethanone.

  • Why it happens: The inductive effect of the first methyl group increases electron density on the nitrogen, making it more reactive toward MeI than the unreacted starting material.

  • The Exception: In ortho-aminoacetophenones, an Intramolecular Hydrogen Bond (IMHB) exists between the N-H and the Carbonyl O. This can deactivate the mono-methyl species, but only if the solvent doesn't disrupt this bond.

Protocol Adjustment for Methylation

If you must use this route, follow these strict controls:

  • Stoichiometry: Use 0.9 equivalents of MeI (leave starting material unreacted). It is easier to separate starting material (primary amine) from product than to separate the dimethyl impurity.

  • Base Selection: Use NaHCO₃ (weak base). Strong bases deprotonate the amide/amine, accelerating polyalkylation.

  • Solvent: Use non-polar solvents (Toluene) to maximize the Intramolecular Hydrogen Bond (IMHB) stability, which protects the mono-methyl product from further reaction.

Module 3: Universal Stability Risk (Cyclization)

Regardless of the synthesis route, the product itself is metastable.

The Risk: 1,2-Dimethylindole Formation Under acidic conditions or high heat, 1-(2-(Methylamino)phenyl)ethanone undergoes intramolecular condensation. The amine attacks the ketone, losing water to form the indole ring.

  • Trigger: Acidic workup (pH < 4) or distillation > 150°C.

  • Symptom: The product turns brown/red and develops strong fluorescence (indoles are often fluorescent).

  • Prevention: Always keep workup conditions neutral or slightly basic. Do not distill the crude product without high vacuum (to lower boiling point).

Cyclization_Risk Target 1-(2-(Methylamino)phenyl)ethanone (Target) Intermediate Hemiaminal Intermediate Target->Intermediate Acid/Heat (Intramolecular Attack) Indole 1,2-Dimethylindole (Cyclized Impurity) Intermediate->Indole - H2O (Dehydration)

Figure 2: The acid-catalyzed degradation pathway to 1,2-dimethylindole.

FAQ: Troubleshooting & Analysis

Q1: I see two spots on TLC very close together. Which is which?

  • Answer: The Dimethyl impurity usually runs higher (less polar) than the Mono-methyl product in Hexane/EtOAc systems because it lacks the N-H hydrogen bond donor capability. The Starting Material (primary amine) runs lower.

    • Order (Top to Bottom): Dimethyl > Mono-methyl > Unsubstituted.

Q2: My NMR shows a singlet at ~2.85 ppm and another at ~2.60 ppm. What is happening?

  • Answer:

    • 2.85 - 2.95 ppm: This is likely your N-Methyl group (doublet if coupled to NH, singlet if exchange is fast).

    • 2.60 ppm: This is likely the Acetyl methyl group (C(=O)CH₃).

    • Check: If you see a singlet integrating to 6H around 2.8 ppm, you have the Dimethyl impurity.

Q3: Can I use reductive amination (Acetophenone + Formaldehyde + NaBH4)?

  • Answer: No. Standard reductive amination conditions will reduce your ketone (acetyl group) to an alcohol (1-(2-aminophenyl)ethanol) before alkylating the amine. You would need to protect the ketone as an acetal first, which is sterically difficult at the ortho position.

References
  • Nucleophilic Arom

    
    ) Mechanism 
    
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Synthesis of 2'-Fluoroacetophenone (Precursor Data)
  • Indole Formation via Cycliz

    • Source: Organic Chemistry Portal. "Synthesis of Indoles and Indazoles."
    • URL:[Link]

  • Methyl

    • Source: LibreTexts Chemistry.
    • URL:[Link][4][2][5][6]

Sources

Troubleshooting

Purification of crude "1-(2-(Methylamino)phenyl)ethanone" by column chromatography

Technical Support Ticket #8492: Purification Protocol for 1-(2-(Methylamino)phenyl)ethanone Executive Summary: The "Ortho-Effect" Anomaly Before you pack your column, you must understand the unique behavior of 1-(2-(Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Purification Protocol for 1-(2-(Methylamino)phenyl)ethanone

Executive Summary: The "Ortho-Effect" Anomaly

Before you pack your column, you must understand the unique behavior of 1-(2-(Methylamino)phenyl)ethanone (also known as


-methyl-2'-aminoacetophenone).

Unlike standard amines which are highly polar and "stick" to silica, your target molecule possesses a strong Intramolecular Hydrogen Bond (IMHB) between the carbonyl oxygen and the amine hydrogen. This "locks" the polarity internally, making the molecule behave as a pseudo-nonpolar species.

The Consequence: It will elute significantly faster (higher


) than its para-isomer or the unmethylated starting material. If you use a standard "amine" gradient (e.g., high MeOH/DCM), you will likely wash your product out in the void volume with non-polar impurities.

Module 1: Pre-Purification Diagnostics

User Question: "My TLC shows a long streak instead of a spot. How do I fix this to get accurate


 values?"

Technician Response: Streaking is caused by the basic amine interacting with acidic silanol groups (


) on the TLC plate. You must "mask" these sites.

The Validated TLC Protocol:

  • Mobile Phase: Prepare Hexane:Ethyl Acetate (9:1) .

    • Note: Do not start with high polarity. Due to IMHB, this compound is surprisingly mobile.

  • The Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase.

    • Example: 9 mL Hexane + 1 mL EtOAc + 0.1 mL TEA.

  • Visualization:

    • UV (254 nm): Strong absorption due to the conjugated acetophenone system.

    • Stain: Anisaldehyde dip (Yellow/Orange spot) is superior to Ninhydrin for secondary aromatic amines.

Target


:  Aim for an 

of 0.25 – 0.35 . If it runs > 0.5 in 9:1 Hex/EtOAc, reduce EtOAc to 5%.

Module 2: Column Setup & Solvent Systems

User Question: "Should I use DCM/MeOH or Hexane/EtOAc? And do I really need to pretreat the silica?"

Technician Response: Avoid DCM/MeOH. It is too polar for this specific ortho-substituted isomer and will cause co-elution with polar impurities.

Recommended System: Buffered Normal Phase
ComponentRoleSpecification
Stationary Phase Separation MediumSilica Gel 60 (230-400 mesh). Neutral Silica is preferred if available to minimize decomposition.
Solvent A Non-polar carrierHexane (or Heptane for safety).
Solvent B Polar eluentEthyl Acetate (EtOAc) .
Modifier Silanol BlockerTriethylamine (TEA) or

in MeOH.
The "Slurry Pack" Pre-treatment (Mandatory)

You cannot just add TEA to the running solvent; you must neutralize the silica during packing.

  • Slurry the silica in Hexane containing 1% TEA .

  • Pour the column and flush with 2 column volumes (CV) of this buffer.

  • Why? This converts acidic

    
     sites to 
    
    
    
    , preventing your amine from chemically binding to the silica.

Module 3: The Purification Protocol

User Question: "How should I load the sample and run the gradient?"

Technician Response: Crude amines are often oily or sticky. Dry Loading is the only way to ensure a tight band.

Step-by-Step Workflow:

  • Sample Loading:

    • Dissolve crude oil in minimal DCM.

    • Add Celite 545 (ratio 1:2 sample:Celite).

    • Rotovap to dryness until you have a free-flowing powder.

    • Load this powder on top of your pre-packed (TEA-buffered) column.

  • Gradient Profile (Based on 10g Silica / 100mg Compound):

StageSolvent Ratio (Hex:EtOAc)ModifierVolume (CV)Goal
Equilibration 100:01% TEA1Ensure basic pH.
Elution 1 98:21% TEA2Elute non-polar hydrocarbons.
Elution 2 95:5 1% TEA4-5Target Product Elution.
Wash 80:201% TEA2Elute polar byproducts (para-isomers).

Note: The product often elutes as a bright yellow band.

Module 4: Mechanism & Visualization

The following diagrams illustrate the "Ortho-Effect" and the purification logic.

PurificationLogic Crude Crude Mixture (Ortho + Para isomers) IMHB Intramolecular H-Bond (Ortho-Effect) Crude->IMHB Ortho Isomer Polarity Reduced Polarity (Pseudo-Nonpolar) IMHB->Polarity Shields N-H Elution Fast Elution (Low % EtOAc) Polarity->Elution Interacts weaky with Silica Silica Silica Gel Surface (Acidic Si-OH) Interaction Blocked Silanols (No Tailing) Silica->Interaction Blocked by TEA Triethylamine (TEA) Modifier TEA->Interaction Interaction->Elution Prevents Drag

Caption: Figure 1. The "Ortho-Effect" reduces polarity via intramolecular hydrogen bonding, while TEA blocks silica sites to prevent tailing.

Module 5: Troubleshooting & FAQs

Q1: The product is coming out, but it's contaminated with a spot just below it. What is it?

  • Diagnosis: This is likely the unmethylated starting material (2-aminoacetophenone) or the para-isomer (4-aminoacetophenone).

  • Fix: The N-methyl group adds slight lipophilicity, but the IMHB is the dominant factor. If separation is poor, switch solvent selectivity to Toluene:Ethyl Acetate (20:1) . Toluene interacts differently with the

    
    -systems of the aromatic rings.
    

Q2: My product turned dark brown on the column. Did it decompose?

  • Diagnosis: Aromatic amines are oxidation-sensitive, especially on acidic silica which catalyzes oxidation.

  • Fix:

    • Ensure the column is wrapped in foil (light protection).

    • Use Neutral Alumina instead of Silica if decomposition persists. Alumina is less acidic and gentler on amines.

Q3: Can I use Acetone instead of Ethyl Acetate?

  • Diagnosis: No.

  • Reasoning: Primary and secondary amines can react with acetone (forming imines/enamines) on the column, especially if the silica is slightly acidic. Stick to EtOAc or Ether.

References

  • ChemicalBook. (2025). Synthesis and Purification of 1-(2-(Phenylamino)phenyl)ethanone. Retrieved from

  • BenchChem. (2025).[1][2][3] Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity. Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Intramolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone. Photochemical & Photobiological Sciences. Retrieved from

  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Acetophenone, 4'-amino- Properties and Spectra. Retrieved from

Sources

Optimization

How to improve the regioselectivity of "1-(2-(Methylamino)phenyl)ethanone" synthesis

Ticket System: Regioselectivity & Process Optimization Current Status: Active Subject: Improving Regioselectivity and Yield in 2'-Methylaminoacetophenone Synthesis Assigned Specialist: Senior Application Scientist Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Regioselectivity & Process Optimization

Current Status: Active Subject: Improving Regioselectivity and Yield in 2'-Methylaminoacetophenone Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-(2-(Methylamino)phenyl)ethanone (Target Molecule) presents two distinct "selectivity" challenges depending on the chosen starting material.

  • Regioselectivity (Position): When starting from N-methylaniline, standard Friedel-Crafts acylation favors the para-isomer (4-position) or fails due to Lewis Acid deactivation.

  • Chemoselectivity (Degree of Alkylation): When starting from 2-aminoacetophenone, direct alkylation often leads to the dimethylated byproduct.

This guide prioritizes the Sugasawa Reaction (boron-mediated acylation) as the definitive solution for ortho-regioselectivity, while offering a "Bypass Strategy" using Nucleophilic Aromatic Substitution (


) for absolute site control.

Ticket #001: The "Ortho-Only" Challenge

User Issue: "I am attempting to acylate N-methylaniline (or aniline) with acetyl chloride/AlCl3, but I am observing predominantly para-isomers or no reaction."

Root Cause Analysis: The amino group is a strong ortho/para director. However, in the presence of strong Lewis Acids (


), the nitrogen coordinates to the metal, becoming electron-deficient and bulky. This deactivates the ring and sterically blocks the ortho position, forcing any sluggish reaction to occur at the para position.

Resolution: The Sugasawa Protocol To achieve exclusive ortho-acylation, you must switch to the Sugasawa Reaction . This method utilizes boron trichloride (


) to act as a temporary template, tethering the nitrile electrophile to the aniline nitrogen and delivering the acyl group intramolecularly to the ortho position.
Optimized Protocol (Sugasawa Conditions)
ParameterSpecificationRationale
Reagents Aniline derivative (1.0 eq), Acetonitrile (1.2 eq)Acetonitrile serves as the acetyl source.
Lewis Acid 1

(1.1 eq) in Xylene/Toluene
Forms the N-boron adduct, activating the ortho proton.
Lewis Acid 2

or

(1.1 eq)
Activates the nitrile for nucleophilic attack.
Temperature Reflux (

)
High temp required for the thermodynamic rearrangement.
Quench Acidic Hydrolysis (2M HCl)Essential to break the stable B-N-O chelates.
Step-by-Step Workflow
  • Complexation: Dissolve aniline in dry toluene/xylene. Add

    
     (1M in DCM/heptane) at 
    
    
    
    . Caution: Exothermic.
  • Addition: Add acetonitrile followed by solid

    
    .
    
  • The "Push": Heat to reflux. The evolution of HCl gas indicates the reaction is proceeding.

    • Tip: Sparging with nitrogen helps remove HCl, pushing the equilibrium forward (Le Chatelier’s principle).

  • Hydrolysis: Cool to

    
    . Slowly add 2M HCl. Heat to 
    
    
    
    for 30 mins to hydrolyze the ketimine intermediate to the ketone.
Mechanistic Visualization

The following diagram illustrates how the Boron template forces the reaction to the ortho position, bypassing the para preference.

SugasawaMechanism cluster_0 Step 1: Template Formation cluster_1 Step 2: Intramolecular Delivery cluster_2 Step 3: Product Release Aniline Aniline / N-Methylaniline Adduct N-BCl2 Adduct (Ortho-H Activated) Aniline->Adduct Coordination BCl3 BCl3 BCl3->Adduct CyclicTS 6-Membered Cyclic Transition State Adduct->CyclicTS + Nitrile/AlCl3 Nitrile Acetonitrile (CH3CN) Nitrile->CyclicTS AlCl3 AlCl3 AlCl3->CyclicTS Hydrolysis Acidic Hydrolysis (-NH3, -Boron) CyclicTS->Hydrolysis Reflux (-HCl) Product 1-(2-Aminophenyl) ethanone Hydrolysis->Product

Caption: The dual Lewis Acid system creates a cyclic transition state, enforcing ortho-regioselectivity.

Ticket #002: The "Over-Methylation" Challenge

User Issue: "I bypassed the acylation issue by starting with 2-aminoacetophenone, but I can't stop the reaction at the mono-methyl stage. I get a mixture of starting material, product, and dimethylated impurity."

Root Cause Analysis: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the methyl group. In standard


 reactions (e.g., MeI + Base), the reaction accelerates after the first methylation.

Resolution: Reductive Amination or SnAr Do not use Methyl Iodide. Use Reductive Amination or a Nucleophilic Aromatic Substitution (


)  strategy.
Method A: Reductive Amination (Preferred)

This method forms an imine intermediate which is then reduced. Since the imine cannot form a second time on the same nitrogen, over-methylation is kinetically suppressed.

  • Reagents: Paraformaldehyde (Eq 1.0 - 1.1), NaBH4 or NaCNBH3.

  • Solvent: Methanol or 2,2,2-Trifluoroethanol (TFE). TFE is known to stabilize the imine and prevent over-reaction.

  • Protocol:

    • Mix 2-aminoacetophenone and Paraformaldehyde in Methanol.

    • Stir for 2 hours to form the hemiaminal/imine.

    • Add NaBH4 (0.5 eq) portion-wise.

    • Note: If the ketone is reduced to an alcohol (side reaction), switch to Ti(OiPr)4 / NaBH3CN , which is more chemoselective for imines over ketones.

Method B: The SnAr Bypass (Absolute Regioselectivity)

If you require 100% regiochemical purity, invert the synthesis logic. Instead of forming the C-C bond or the N-C bond last, displace a halogen.

  • Starting Material: 1-(2-Fluorophenyl)ethanone (commercially available).

  • Reagent: Methylamine (2M in THF or aqueous).

  • Conditions: Heat to

    
     in a sealed tube.
    
  • Why it works: The acetyl group at the ortho position is an electron-withdrawing group (EWG) that activates the fluorine for displacement. The reaction cannot occur at any other position, and the product cannot be methylated further under these conditions.

Summary of Strategic Options

FeatureRoute A: SugasawaRoute B: Reductive AminationRoute C: SnAr (Bypass)
Starting Material Aniline / N-Methylaniline2-Aminoacetophenone2-Fluoroacetophenone
Key Reagents



Regioselectivity High (Directed by Boron)N/A (Ring pre-set)Absolute (100%)
Main Risk Moisture sensitivity; HCl evolutionKetone reduction (side reaction)Fluoride waste; Sealed vessel needed
Scalability Moderate (Corrosive gases)HighHigh

References

  • Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852 (1978).

  • Douglas, A. W., et al. "Mechanistic study of the Sugasawa reaction: The ortho-acylation of anilines."[1][2] Tetrahedron Letters, 35(37), 6807-6810 (1994).

  • Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[3] Organic Letters, 16(11), 3114–3117 (2014). (Demonstrates ortho-functionalization utility).

  • PubChem Compound Summary. "1-(2-(Phenylamino)phenyl)ethanone."[4] (Structural and property verification).

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Cyclization of 1-(2-(Methylamino)phenyl)ethanone Derivatives

Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support center for the synthesis of heterocyclic compounds. This guide is specifically designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for the synthesis of heterocyclic compounds. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with the intramolecular cyclization of 1-(2-(methylamino)phenyl)ethanone and its derivatives. These substrates are valuable precursors for synthesizing quinoline and quinolone scaffolds, which are core components of numerous pharmaceuticals.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges, optimize your reaction yields, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the cyclization process.

Q1: My cyclization reaction is not proceeding, and I'm recovering only my starting material. What's the first thing I should check?

A: The lack of conversion is typically due to one of three factors: catalyst inactivity, insufficient energy (temperature), or the inherent stability of your specific substrate. First, verify the quality and activity of your catalyst; acid or base catalysts can degrade over time. If using a base like sodium ethoxide, ensure it was prepared from fresh sodium metal in dry ethanol. Second, many cyclizations, such as the Friedländer or Camps reactions, require significant thermal energy to overcome the activation barrier.[1] Ensure your reaction is reaching the target temperature. Finally, consider that electron-withdrawing groups on the aromatic ring can deactivate the nucleophilic amino group, making the cyclization more difficult and requiring harsher conditions.[2]

Q2: I'm observing a very low yield of the desired quinoline product. What are the most likely causes?

A: Low yield is often a result of competing side reactions. The most common culprits are self-condensation of the ketone starting material (an aldol reaction), particularly under basic conditions, or polymerization/tar formation under harsh acidic conditions.[3][4] To mitigate this, consider a gradual addition of your catalyst or running the reaction at a lower temperature for a longer duration to favor the desired intramolecular cyclization over intermolecular side reactions. Optimizing the solvent can also dramatically improve yields; switching from a protic solvent like ethanol to a high-boiling aprotic solvent like toluene or DMF can alter the reaction pathway favorably.[5]

Q3: The reaction has produced a dark, tar-like substance that is difficult to analyze and purify. How can I prevent this and salvage my product?

A: Tar formation is a classic sign of product or starting material degradation, often caused by excessively high temperatures or overly strong acidic catalysts like concentrated sulfuric acid.[4] To prevent this, use a milder catalyst system. For example, replacing H₂SO₄ with p-toluenesulfonic acid, iodine, or a Lewis acid can be effective.[6] If you have already produced tar, salvaging the product can be challenging. A common method is to neutralize the mixture carefully, perform a steam distillation if the product is volatile, and then proceed with column chromatography.[4]

Q4: Which cyclization method is best for my 1-(2-(methylamino)phenyl)ethanone derivative?

A: The best method depends on your target molecule.

  • To synthesize a substituted quinoline: The Friedländer Annulation is ideal. This involves reacting your amino-ketone with a second carbonyl compound that has an α-methylene group, under either acid or base catalysis.[7][8]

  • To synthesize a 4-hydroxyquinoline (quinolone): The Camps Cyclization is the preferred route. This requires first N-acylating your starting material, followed by intramolecular cyclization using a strong base like sodium hydroxide or potassium tert-butoxide.[9][10] This method offers a pathway to a different class of valuable compounds.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving more complex experimental issues.

Problem: Low or No Conversion of Starting Material

  • Question: I've confirmed my reagents are active and the temperature is correct, but the reaction still fails. What are the more subtle causes?

  • Answer & Analysis: The N-methyl group on your substrate, 1-(2-(methylamino )phenyl)ethanone, introduces steric hindrance around the nucleophilic nitrogen. This can slow down the initial condensation step compared to an unsubstituted 2-aminoacetophenone. Furthermore, this secondary amine is less nucleophilic than a primary amine, which can significantly impact reaction kinetics.

  • Proposed Solution:

    • Switch to a More Potent Catalyst System: If using a standard base like NaOH, consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the necessary deprotonations without competing side reactions.[7][11]

    • Increase Reaction Time: Due to the reduced nucleophilicity and increased steric bulk, your reaction may simply require a longer time to reach completion. Monitor the reaction via Thin-Layer Chromatography (TLC) over an extended period (e.g., 24-48 hours) before concluding that it has failed.[3]

    • Utilize Microwave Irradiation: Microwave-assisted synthesis can often provide the necessary activation energy in a much shorter timeframe and can lead to improved yields by minimizing the time the substrate is exposed to high temperatures, thereby reducing degradation.[3]

Problem: Formation of Multiple Products or Isomers

  • Question: My analysis (NMR/LC-MS) shows at least two major products. What are they, and how do I favor the one I want?

  • Answer & Analysis: When performing a Camps cyclization on an N-acylated derivative, there are two potential sites for the intramolecular aldol-type condensation, leading to two different hydroxyquinoline isomers (a quinolin-2-one or a quinolin-4-one). The product ratio is highly dependent on reaction conditions and the structure of the starting material.[9] Steric factors often control the regioselectivity; a bulky acyl group may favor one cyclization pathway over the other.[11]

  • Proposed Solution:

    • Modify Reaction Temperature: The two cyclization pathways may have different activation energies. Running the reaction at a lower temperature often favors the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product. Experiment with a range of temperatures to alter the product ratio.

    • Change the Base/Solvent System: The choice of base can influence which proton is abstracted more readily, thus directing the cyclization. For example, using potassium tert-butoxide in toluene might yield a different isomer ratio compared to sodium ethoxide in ethanol.[7][11]

    • Consult the Literature for Directed Synthesis: Specific modifications to the Camps cyclization have been developed to selectively synthesize one isomer over the other. For instance, using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine has been shown to selectively produce 2-substituted quinolin-4(1H)-ones.[11]

Problem: An Unexpected Product is Formed

  • Question: I'm performing a base-catalyzed Camps cyclization, but my main product appears to be the starting 2-aminoacetophenone, not the cyclized quinolone. What happened?

  • Answer & Analysis: This is a classic case of a competing side reaction out-pacing the desired cyclization. Under basic conditions, the N-acyl group of your precursor is susceptible to hydrolysis, cleaving the amide bond and reverting to the parent aminoketone.[11] This hydrolysis can even be promoted by water released during a successful cyclization event, making it autocatalytic to some degree.

  • Proposed Solution:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the presence of water, which is required for the hydrolysis.

    • Use a Non-Hydrolytic Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF. This will deprotonate the necessary carbon and nitrogen atoms to facilitate cyclization without promoting hydrolysis of the amide.

    • One-Pot Alkylation and Cyclization: Alkylating the amide nitrogen in situ (e.g., with excess NaH and an alkyl halide) can increase the yield of the desired quinolin-2(1H)-one and reduce reaction time, as the alkylated intermediate is often more prone to cyclize and less susceptible to hydrolysis.[11]

Section 3: Key Cyclization Strategies & Protocols

Method A: Modified Friedländer Annulation for Quinolines

This protocol describes the synthesis of a substituted quinoline from 1-(2-(methylamino)phenyl)ethanone and a generic 1,3-dicarbonyl compound.

Protocol Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-(methylamino)phenyl)ethanone (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in lactic acid or acetic acid, which acts as both the solvent and catalyst.[8][12]

  • Heating: Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC by observing the consumption of the starting aminoketone. Reactions are typically complete within 4-8 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.[4]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired quinoline derivative.[13]

Method B: Camps Cyclization for 4-Hydroxyquinolines (Quinolones)

This is a two-step process starting from the N-acylated derivative.

Step 1: N-Acylation

  • Dissolve 1-(2-(methylamino)phenyl)ethanone (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis shows complete consumption of the starting material.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-acyl-N-methyl-2-aminoacetophenone, which can often be used in the next step without further purification.

Step 2: Base-Mediated Cyclization

  • Reaction Setup: Dissolve the crude N-acylated intermediate (1.0 eq) in a suitable solvent (e.g., ethanol for NaOH, or anhydrous toluene for KOtBu).

  • Base Addition: Add the base (e.g., aqueous NaOH solution, 3-5 eq) to the mixture.[11]

  • Heating: Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours. Monitor the formation of the product by TLC.

  • Work-up: After cooling, pour the reaction mixture into cold water. Acidify the solution with concentrated HCl to a pH of ~2-3. The 4-hydroxyquinoline product will typically precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the target quinolone.

Section 4: Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the cyclization reaction.

TroubleshootingWorkflow cluster_results Reaction Outcome Analysis cluster_solutions_no_reaction Solutions for No Conversion cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_tar Solutions for Tar Formation start Reaction Start check_tlc Monitor by TLC (3h, 12h, 24h) start->check_tlc no_reaction No Reaction: Mainly Starting Material check_tlc->no_reaction No Product Spot low_yield Low Yield: Product + SM + Side Products check_tlc->low_yield Faint Product Spot tar Complex Mixture / Tar check_tlc->tar Baseline Streak sol_nr1 Verify Catalyst Activity (Use fresh catalyst) no_reaction->sol_nr1 sol_nr2 Increase Temperature or Switch to Microwave no_reaction->sol_nr2 sol_nr3 Increase Reaction Time no_reaction->sol_nr3 sol_ly1 Optimize Catalyst Loading low_yield->sol_ly1 sol_ly2 Change Solvent System (e.g., EtOH to Toluene) low_yield->sol_ly2 sol_ly3 Lower Temperature, Increase Time low_yield->sol_ly3 sol_tar1 Use Milder Catalyst (e.g., H2SO4 -> pTSA) tar->sol_tar1 sol_tar2 Lower Reaction Temperature tar->sol_tar2 sol_tar3 Ensure High Purity of Starting Materials tar->sol_tar3 end_node Optimized Reaction sol_nr1->end_node sol_ly1->end_node sol_tar1->end_node caption Fig 1. Troubleshooting Decision Tree

Caption: Fig 1. Troubleshooting Decision Tree

Friedländer Annulation: Reaction Mechanism

This diagram illustrates the generally accepted mechanism for the acid-catalyzed Friedländer synthesis.

FriedlanderMechanism amino_ketone 1-(2-Aminophenyl)ethanone Derivative (1) schiff_base Schiff Base / Enamine Intermediate (A) amino_ketone->schiff_base + (2) - H2O side_reaction Self-Condensation of (1) or (2) amino_ketone->side_reaction [Base/Acid] dicarbonyl Dicarbonyl Compound (2) dicarbonyl->schiff_base dicarbonyl->side_reaction [Base/Acid] aldol_adduct Cyclized Adduct (B) schiff_base->aldol_adduct Intramolecular Aldol Condensation dehydrated Dehydrated Intermediate (C) aldol_adduct->dehydrated - H2O quinoline Quinoline Product (3) dehydrated->quinoline Tautomerization & Aromatization caption Fig 2. Friedländer Reaction Mechanism

Caption: Fig 2. Friedländer Reaction Mechanism

Data Summary Table: Catalyst and Condition Selection
Reaction TypeTarget ProductCatalyst SystemTypical SolventsTemperature (°C)Key Considerations & Pitfalls
Friedländer Annulation Substituted QuinolineAcid: p-TSA, H₂SO₄, Lewis AcidsBase: KOH, NaOEt, Piperidine[7]Ethanol, Acetic Acid, Toluene, DMF80 - 150Harsh acid can cause tarring.[4] Base can promote aldol self-condensation.[3]
Camps Cyclization 4-Hydroxyquinoline (Quinolone)Base: NaOH, KOH, KOtBu[9]Ethanol, Toluene, Dioxane80 - 140Requires N-acylated precursor. Risk of amide hydrolysis.[11] Potential for isomer formation.[9]
Modern Variants Quinoline / QuinoloneMetal Catalysts (Pd, Cu),[5][14] Ionic Liquids[3]Water, Toluene, Solvent-free50 - 120Milder conditions, often higher yields and better selectivity. Catalyst cost and availability can be a factor.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. (n.d.). [Link]

  • Wikipedia. Camps quinoline synthesis. (2023). [Link]

  • Wikipedia. Friedländer synthesis. (2023). [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • Royal Society of Chemistry. (n.d.). PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • ResearchGate. (n.d.). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and 1,3-dicarbonyl compound (139) in lactic acid. [Link]

  • Garcı́a, P., et al. (2012). Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones. PMC. [Link]

  • Al-Ghorbani, M., et al. (2022). Recent progress in the chemistry of β-aminoketones. PMC. [Link]

  • Fisyuk, A. S., et al. (2021). Camps Reaction and Related Cyclizations. ResearchGate. [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

  • ResearchGate. (2025). Intramolecular cyclization of o-aminoacetophenone N-tosylhydrazone with CO2. [Link]

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. (n.d.). [Link]

  • Jo, E., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. [Link]

  • Beilstein Archives. (2021). Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-o. [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. [Link]

  • PubMed. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. (n.d.). [Link]

  • ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • Royalchem. 2-Aminoacetophenone. (n.d.). [Link]

  • ResearchGate. (2025). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]

  • ResearchGate. 24 questions with answers in QUINOLINES. (n.d.). [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). [Link]

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • Google Patents. Preparation of 4-hydroxyquinoline compounds. (1951).
  • RSC Publishing. N→O-Acyl shift in Fmoc-based synthesis of phosphopeptides. (n.d.). [Link]

  • YouTube. Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. (2020). [Link]

  • MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. [Link]

  • The Royal Society of Chemistry. Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. (n.d.). [Link]

  • PMC. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). [Link]

  • PubMed. Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. (2007). [Link]

  • LOCKSS. FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (n.d.). [Link]

  • NIH. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. (n.d.). [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(2-(Methylamino)phenyl)ethanone

Case ID: 1-(2-(Methylamino)phenyl)ethanone [CAS: 1859-75-2] Support Tier: Level 3 (Senior Application Scientist) Status: Active Executive Summary: The "Golden Rules" of Stability For immediate implementation in your work...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-(2-(Methylamino)phenyl)ethanone [CAS: 1859-75-2] Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Summary: The "Golden Rules" of Stability

For immediate implementation in your workflow.

1-(2-(Methylamino)phenyl)ethanone (also known as 2'-methylaminoacetophenone) is a "spring-loaded" molecule. Its ortho-substitution pattern places a nucleophilic secondary amine in direct proximity to an electrophilic ketone. While this makes it a valuable scaffold for heterocycle synthesis (e.g., indoles, quinolines), it renders the molecule inherently unstable in solution if not managed correctly.

ParameterRecommendationThe "Why" (Mechanism)
Solvent Anhydrous Acetonitrile or DMSO Avoids protic solvents (MeOH/EtOH) that can facilitate hemiaminal formation or H-bond disruption.
Atmosphere Argon/Nitrogen (Strict) N-methylanilines undergo rapid radical-mediated auto-oxidation (browning) in air.
Temperature -20°C (Solid), -80°C (Solution) Low melting point (~33°C) means the solid can liquefy and degrade at room temp.
Light Amber Glass / Foil Wrap Aromatic ketones are photo-labile; prevents Norrish-type photocleavage.
pH Neutral to slightly Basic Acid catalyzes cyclization to 1-methylindole derivatives.

Module 1: Degradation Mechanisms (The "Why")

To preserve this molecule, you must understand the three enemies attacking it: Oxidation , Cyclization , and Photolysis .

Auto-Oxidation (The "Browning" Effect)

Like most N-alkyl anilines, this compound is electron-rich. In the presence of dissolved oxygen, it undergoes radical cation formation. This leads to polymerization (forming dark, insoluble tars) and N-oxide formation. This process is self-accelerating; once it starts, the radical byproducts catalyze further degradation.

Intramolecular Cyclization (The "Indole" Risk)

The ortho-amino group can attack the ketone carbonyl. While the N-methyl group reduces the rate compared to the primary amine, trace acids or Lewis acids in your solvent can catalyze the loss of water to form reactive iminium intermediates, eventually leading to cyclization byproducts like 1-methylindole (though this usually requires forcing conditions, it occurs slowly in storage).

Photochemical Instability

The acetophenone core acts as a chromophore. UV light absorption can trigger radical formation at the benzylic position or the amine, accelerating the oxidation pathways described above.

Visualization: Degradation Pathways

The following diagram maps the chemical fate of your molecule under stress.

DegradationPathways Target 1-(2-(Methylamino) phenyl)ethanone Oxidation Auto-Oxidation (Radical Mechanism) Target->Oxidation + O2 / Light Cyclization Acid-Catalyzed Cyclization Target->Cyclization + H+ / Heat Tars Polymers/Tars (Dark Brown Precipitate) Oxidation->Tars NOxide N-Oxides Oxidation->NOxide Indole 1-Methylindole Derivatives Cyclization->Indole - H2O

Caption: Figure 1. Primary degradation pathways.[1] Oxidation leads to polymerization (discoloration), while acidic conditions drive cyclization.

Module 2: Troubleshooting & FAQs

Q1: My solution turned from pale yellow to dark brown overnight. Is it still usable?

Verdict: Likely Compromised.

  • Diagnosis: This is the classic signature of aniline oxidation. The "brown" color comes from conjugated polymer chains (similar to polyaniline formation).

  • Remediation: Run a quick LC-MS.

    • If the parent peak is >95%, you can try filtering the solution through a 0.2µm PTFE filter to remove polymer aggregates, but the concentration is now unreliable.

    • Prevention: You must degas your solvents. Sparging with Argon for 15 minutes before dissolving the solid is critical for this compound.

Q2: I see a new peak in my HPLC traces eluting after my main peak.

Verdict: Cyclization Event.

  • Diagnosis: Indoles are generally more lipophilic than their amino-ketone precursors. If you see a non-polar impurity growing over time, it is likely the cyclized 1-methylindole derivative.

  • Cause: Your solvent might be slightly acidic. Are you using HPLC grade Chloroform (which forms HCl over time) or unbuffered water/methanol?

  • Fix: Switch to anhydrous Acetonitrile. If using aqueous buffers, ensure pH > 7.0.

Q3: The solid melted during shipment. Is it ruined?

Verdict: Check Purity.

  • Context: The melting point is low (~33-35°C). Sitting on a delivery truck in summer will melt it.

  • Risk: The liquid phase allows for faster molecular motion, increasing the rate of bimolecular reactions (polymerization).

  • Action: Re-solidify at -20°C. If it resolidifies into a clean crystal/solid, it is likely fine. If it remains a goo or oil, check purity immediately.

Module 3: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Use this protocol to ensure stability for 1-2 weeks at -20°C.

  • Solvent Prep: Take anhydrous DMSO or Acetonitrile. Sparge with dry Argon gas for 10-15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the solid rapidly. Do not leave the stock bottle open; the solid can be hygroscopic and air-sensitive.

  • Dissolution: Add the solid to the solvent under an Argon blanket.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps.

  • Sealing: Parafilm the caps. Store at -80°C for long term, -20°C for short term.

Protocol B: Rescue of Oxidized Material

If you have no replacement and the material is slightly brown.

  • Dissolve: Dissolve the crude material in a minimal amount of Dichloromethane (DCM).

  • Wash: Perform a quick wash with dilute Sodium Metabisulfite solution (antioxidant) followed by Brine.

  • Dry: Dry over Sodium Sulfate (

    
    ).
    
  • Filter: Pass through a short pad of silica gel (neutralized with 1% triethylamine to prevent acid catalysis).

  • Concentrate: Evaporate solvent under reduced pressure (keep bath < 30°C).

Module 4: Solvent Decision Matrix

Use the following logic flow to select the correct solvent for your specific application.

SolventSelection Start Select Application Q1 Is it for Biological Assay? Start->Q1 Q2 Is it for Chemical Synthesis? Start->Q2 BioSolvent DMSO (Anhydrous) Store at -80°C Q1->BioSolvent ChemSolvent1 Acetonitrile (Degassed) Best for stability Q2->ChemSolvent1 Preferred ChemSolvent2 DCM / Toluene Good, but watch for acidic stabilizers in DCM Q2->ChemSolvent2 Alternative Avoid AVOID: Alcohols (MeOH/EtOH) Acetone (Aldol risk) Chloroform (Acidic) Q2->Avoid Never Use

Caption: Figure 2. Solvent selection guide. DMSO is preferred for biology; Acetonitrile for chemistry. Avoid alcohols and acidic chlorinated solvents.

References

  • PubChem. (2025).[2][3][4] Compound Summary: 1-(2-(Methylamino)phenyl)ethanone (CAS 1859-75-2).[5] National Library of Medicine. [Link]

  • Stuehr, D. J., & Marletta, M. A. (1985).[6] Superoxide-promoted oxidation reactions of aniline and N-methylaniline. Journal of Organic Chemistry, 50(5), 694–696.[6] (Demonstrates the radical-mediated oxidation mechanism of N-methylanilines). [Link]

  • Baisch, G., et al. (2025). Chemical oxidation of aniline and N-methylaniline: A kinetic study. International Journal of Polymer Science.[7] (Details the "self-accelerating" browning/polymerization kinetics). [Link]

  • Organic Chemistry Portal. (2024). Indole Synthesis: Cyclization of o-aminoacetophenones. (Provides the mechanistic basis for the cyclization instability risk). [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of 1-(2-(Methylamino)phenyl)ethanone by TLC and GC-MS

Welcome to the technical support center for the analysis of 1-(2-(Methylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(2-(Methylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for monitoring the synthesis of this compound using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the routine monitoring of the formation of 1-(2-(Methylamino)phenyl)ethanone from its precursor, 2'-aminoacetophenone.

TLC Analysis FAQs

Q1: What is a good starting solvent system for TLC analysis of the reaction mixture?

A1: A common and effective starting point for the TLC analysis of this reaction is a mixture of hexanes and ethyl acetate. A ratio of 9:1 or 8:2 (hexanes:ethyl acetate) typically provides good separation between the more polar starting material (2'-aminoacetophenone) and the less polar product (1-(2-(methylamino)phenyl)ethanone). You can adjust the polarity based on your initial results. For amines and amino acids, a butanol-water-acetic acid system (e.g., 4:1:1 or 2:1:1) can also be effective.[1][2]

Q2: How can I visualize the spots on my TLC plate?

A2: Both the starting material and the product are aromatic and contain chromophores, making them visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator.[3] The spots will appear as dark patches against a green fluorescent background. For enhanced visualization, or if UV is not effective, you can use a potassium permanganate stain, which reacts with the oxidizable amine groups, or an anisaldehyde stain, which is sensitive to many functional groups.[4][5] Aromatic amines can also be visualized with specific reagents like tetracyanoethylene.[6]

Q3: My TLC spots are streaking. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors:

  • Overloading: Applying too much sample to the plate. Try diluting your sample or applying a smaller spot.

  • High Polarity of the Compound: The amine groups in both the reactant and product can interact strongly with the silica gel, causing streaking. Adding a small amount of a competitive base, like a few drops of triethylamine or ammonia, to your developing solvent can often resolve this.

  • Inappropriate Solvent System: If the solvent is too polar, it may not effectively move the spots up the plate, leading to streaking at the baseline. Conversely, if it's not polar enough, the compounds may not move at all.

GC-MS Analysis FAQs

Q1: What type of GC column is suitable for analyzing 1-(2-(methylamino)phenyl)ethanone?

A1: A standard, non-polar or mid-polarity capillary column is generally suitable. Columns like a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) are excellent choices for the analysis of aniline derivatives and provide good resolution and peak shape.[7][8]

Q2: What are the expected mass spectral fragmentation patterns for the starting material and product?

A2:

  • 2'-Aminoacetophenone (Starting Material, MW: 135.16 g/mol ): The mass spectrum will likely show a prominent molecular ion peak (M+) at m/z 135. A key fragmentation would be the alpha-cleavage of the acetyl group, resulting in a fragment at m/z 120 ([M-CH3]+).

  • 1-(2-(Methylamino)phenyl)ethanone (Product, MW: 149.19 g/mol ): The molecular ion peak (M+) is expected at m/z 149. Similar to the starting material, a significant fragment at m/z 134 ([M-CH3]+) due to the loss of a methyl group from the acetyl moiety is anticipated. Alpha-cleavage next to the amine can also occur.

Q3: I am not seeing any peaks in my GC-MS chromatogram. What should I check?

A3:

  • Injection Issues: Ensure your sample is being properly injected. Check the syringe and the injector port for any blockages.

  • Sample Concentration: Your sample may be too dilute. Try preparing a more concentrated sample.

  • GC Conditions: Verify your oven temperature program, injector temperature, and carrier gas flow rate are appropriate. For aniline derivatives, an injector temperature around 250-280°C is a good starting point.[9]

  • MS Parameters: Confirm that the mass spectrometer is properly tuned and that the scan range is set to include the expected molecular weights of your compounds.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving more complex issues you may encounter during your analysis.

Problem 1: Discrepancy Between TLC and GC-MS Results

Scenario: Your TLC plate shows a complete conversion of the starting material to a single new spot, but your GC-MS analysis indicates the presence of both starting material and product, or even unexpected side products.

Causality and Troubleshooting Workflow:

This discrepancy often arises from the different conditions under which the two analyses are performed. The high temperatures of the GC inlet and column can sometimes cause degradation of the analyte or catalyze side reactions that do not occur at room temperature on a TLC plate.

Caption: Troubleshooting workflow for TLC and GC-MS discrepancies.

Step-by-Step Troubleshooting:

  • Lower GC Inlet Temperature: High inlet temperatures can cause decomposition. Gradually decrease the injector temperature in 20°C increments (e.g., from 280°C to 260°C, then to 240°C) and observe if the ratio of product to starting material changes or if new peaks appear/disappear.

  • Derivatization: Amines can sometimes be problematic in GC. Derivatizing the amine group to form a less polar and more thermally stable derivative (e.g., an amide or a silyl derivative) can prevent on-column reactions.[10][11] This can provide a more accurate representation of the reaction mixture.

  • Consider an Alternative Technique: If thermal lability is suspected, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative as it is performed at or near room temperature.[12] Comparing the LC-MS results to your TLC can help confirm if the issue is GC-induced.

Problem 2: Tailing Peaks in GC-MS Chromatogram

Scenario: The peaks for both the starting material and product in your GC-MS chromatogram are broad and exhibit significant tailing.

Causality and Troubleshooting:

Peak tailing for amines in GC is a common issue caused by the interaction of the basic amine groups with active sites (silanol groups) on the GC column and liner.

Potential Cause Explanation Recommended Solution
Active Sites in Inlet Liner The glass wool and surface of the liner can contain active silanol groups that interact with the amine.Use a deactivated liner. If the problem persists, consider replacing the liner.
Column Contamination Accumulation of non-volatile residues on the column can create active sites.Bake out the column at a high temperature (as per manufacturer's instructions). If tailing continues, trim a small portion (10-20 cm) from the front of the column.
Column Degradation Over time, the stationary phase of the column can degrade, exposing active sites.Replace the GC column.
Sample Overload Injecting too much sample can saturate the column, leading to peak tailing.[13]Dilute your sample and re-inject.
Problem 3: Unexpected Spots on the TLC Plate

Scenario: Your TLC plate shows the starting material, the expected product, and one or more unexpected spots.

Causality and Troubleshooting:

Unexpected spots indicate the presence of side products or impurities. The identity of these can provide valuable insight into the reaction progress and potential issues.

  • Identify the Source of Impurities:

    • Run a TLC of your starting materials and solvents to ensure they are pure.

    • Consider potential side reactions. For example, over-methylation could lead to a quaternary ammonium salt, which might appear as a very polar spot at the baseline.

  • Characterize the Unknown Spots:

    • If possible, scrape the unexpected spots from a preparative TLC plate, extract the compound, and analyze it by GC-MS or other spectroscopic methods to identify its structure.

    • The Rf value can give a clue about the polarity of the side product. A less polar spot (higher Rf) might indicate an impurity in a non-polar reagent, while a more polar spot (lower Rf) could be a salt or a more functionalized side product.

Section 3: Experimental Protocols

Protocol 1: TLC Monitoring of the Reaction
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Using a capillary tube, carefully spot a small amount of the reaction mixture onto the TLC plate baseline. Also, spot the starting material (2'-aminoacetophenone) and a co-spot (reaction mixture and starting material in the same lane) for comparison.[14]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system (e.g., 8:2 hexanes:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for better visualization.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The co-spot will help to confirm if the starting material is fully consumed.

Protocol 2: GC-MS Analysis of the Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • GC-MS Parameters (Example):

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Scan Range: m/z 40-450.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peaks in the chromatogram by their retention times and mass spectra. Compare the mass spectra to known fragmentation patterns and libraries to confirm the identity of the starting material, product, and any byproducts.

Section 4: Data Presentation

Table 1: Typical TLC and GC-MS Data
Compound Structure Typical Rf (8:2 Hexanes:EtOAc) Expected MW Key Mass Fragments (m/z)
2'-Aminoacetophenone C₈H₉NO~0.4135.16135 (M+), 120
1-(2-(Methylamino)phenyl)ethanone C₉H₁₁NO~0.6149.19149 (M+), 134

References

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Gabel, F., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules. [Link]

  • Dasgupta, A., et al. (1996). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Forensic Sciences. [Link]

  • Li, H., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]

  • ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. [Link]

  • FooDB. Showing Compound 2-Aminoacetophenone (FDB010572). [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Dasgupta, A., & Yousef, M. (1998). Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of serum mexiletine concentration after derivatization with 2,2,2-trichloroethyl chloroformate: a novel derivative. Therapeutic Drug Monitoring. [Link]

  • ResearchGate. Determination of methyl aniline compounds in gasoline by GC-MS. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LCGC International. (2015). GC Troubleshooting in Petrochemical Analysis. [Link]

  • University of Colorado Boulder. TLC Visualization Methods. [Link]

  • ResearchGate. Agilent J&W GC Column Selection Guide. [Link]

  • ResearchGate. (PDF) Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent: alalevonadifloxacin mesylate. [Link]

  • Li, H., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

  • University of California, Los Angeles. TLC stains. [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]

  • Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Ghasemi, J., & Abbasi, S. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Advances. [Link]

  • ResearchGate. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2003). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • PubChem. 1-(2-(Phenylamino)phenyl)ethanone. [Link]

  • Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. [Link]

  • SIELC Technologies. 2'-Aminoacetophenone. [Link]

  • Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?[Link]

  • ResearchGate. (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • Organic Syntheses. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • ResearchGate. What is the best solvent system for amino acid thin layer chromatography?[Link]

  • YouTube. (2020). TLC of Analgesics Experiment Part 2, Spotting and Developing. [Link]

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Optimization

Strategies for minimizing by-product formation in "1-(2-(Methylamino)phenyl)ethanone" reactions

Introduction: Welcome to the technical support guide for 1-(2-(methylamino)phenyl)ethanone. This valuable synthetic intermediate is a cornerstone in the development of various pharmaceuticals and fine chemicals.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for 1-(2-(methylamino)phenyl)ethanone. This valuable synthetic intermediate is a cornerstone in the development of various pharmaceuticals and fine chemicals. However, its bifunctional nature, containing both a nucleophilic secondary amine and an electrophilic ketone adjacent to an activated aromatic ring, presents unique challenges. By-product formation is a common issue that can significantly impact yield, purity, and downstream processing.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the causal mechanisms behind common side reactions and provides robust, field-tested strategies to mitigate them. Our goal is to empower you to troubleshoot effectively, optimize your reactions, and ensure the integrity of your results.

Section 1: Understanding Core Reactivity and Common By-products

The key to minimizing by-products is to first understand the inherent reactivity of 1-(2-(methylamino)phenyl)ethanone and the competing reaction pathways that can arise during its synthesis or subsequent use. The methylamino group (-NHMe) is a strong activating, ortho-, para- directing group, while the acetyl group (-COCH₃) is a deactivating, meta- directing group. The directing influence of the potent -NHMe group dominates.

Commonly Encountered By-products:

During the synthesis of 1-(2-(methylamino)phenyl)ethanone, typically via acylation of N-methylaniline, several undesired products can form.

Byproducts cluster_main Key Molecular Structures cluster_reactions Formation Pathways Target Target Molecule 1-(2-(Methylamino)phenyl)ethanone Di_Acyl Diacylation By-product 1-(2-(Methylamino)-4-acetylphenyl)ethanone Target->Di_Acyl Over-Acylation N_Acyl N-Acylation By-product N-Acetyl-N-methylaniline Para_Isomer Para-Isomer By-product 1-(4-(Methylamino)phenyl)ethanone Start N-Methylaniline + Acylating Agent Start->Target Desired C-Acylation (ortho) Start->N_Acyl Competitive N-Acylation Start->Para_Isomer Competitive C-Acylation (para)

Caption: Key molecular structures in 1-(2-(methylamino)phenyl)ethanone synthesis.

Section 2: Troubleshooting Guide for Synthesis

The most significant challenges arise during the synthesis of the target molecule itself. The following Q&A guide addresses the most common problems.

Q1: I am attempting a standard Friedel-Crafts acylation of N-methylaniline with acetyl chloride and AlCl₃, but my yield is negligible, and I'm isolating N-acetyl-N-methylaniline and a black tar. What is happening?

A1: This is a classic and expected outcome. The root cause is the incompatibility of the free amine with strong Lewis acids like aluminum chloride (AlCl₃).

Causality: The Lewis basic nitrogen atom of the methylamino group coordinates strongly with the Lewis acidic AlCl₃. This interaction has two primary negative consequences:

  • Ring Deactivation: The complexation forms a formal positive charge on the nitrogen, transforming the strongly activating -NHMe group into a powerful deactivating group. This shuts down the desired electrophilic aromatic substitution on the ring.

  • Promotion of N-Acylation: The Lewis acid can also activate the acylating agent, which then preferentially reacts with the highly nucleophilic nitrogen atom of another N-methylaniline molecule, leading to the N-acylated by-product.[1] The harsh conditions often lead to polymerization and decomposition (tar).

FC_Problem NMA N-Methylaniline (Lewis Base) Complex NMA-AlCl₃ Complex (Deactivated Ring) NMA->Complex Coordination N_Acylation N-Acylation (Side Reaction) NMA->N_Acylation Attacks AlCl3 AlCl₃ (Strong Lewis Acid) AlCl3->Complex No_Reaction No C-Acylation (Desired Reaction Blocked) Complex->No_Reaction Inhibits Acylium Acylium Ion (Electrophile) Acylium->No_Reaction Acylium->N_Acylation

Caption: Problematic pathway of direct Friedel-Crafts acylation on N-methylaniline.

Solution: Amine Protection Strategy

The most robust solution is to temporarily "mask" the amine's reactivity using a protecting group. Acetylation is a common and effective strategy. The process involves three key stages: protection, acylation, and deprotection.

Workflow: Protection → Acylation → Deprotection

Workflow Start N-Methylaniline Protect Step 1: Protect (N-Acetylation) Start->Protect Acetanilide N-Methylacetanilide Protect->Acetanilide Acylate Step 2: Friedel-Crafts Acylation Acetanilide->Acylate ProtectedProduct Protected Target Molecule Acylate->ProtectedProduct Deprotect Step 3: Deprotect (Acid Hydrolysis) ProtectedProduct->Deprotect FinalProduct 1-(2-(Methylamino)phenyl)ethanone Deprotect->FinalProduct

Caption: Recommended three-step synthetic workflow.

Detailed Experimental Protocol: Protection-Acylation-Deprotection

Step 1: N-Acetylation (Protection)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 1-2 hours. Monitor the reaction completion by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.

  • Isolation: The N-methylacetanilide product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The purity is typically high enough for the next step.

Step 2: Friedel-Crafts Acylation

  • Setup: In a three-necked flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 2.5 - 3.0 eq).

  • Solvent: Add a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the slurry to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.2 eq) to the slurry. Stir for 15-20 minutes.

  • Substrate Addition: Add the dried N-methylacetanilide from Step 1 portion-wise, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: Carefully and slowly quench the reaction by pouring it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum salts and move them to the aqueous layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 3: N-Deacetylation (Deprotection)

  • Setup: Dissolve the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Reaction: Heat the mixture to reflux for 4-8 hours until the deprotection is complete (monitor by TLC).

  • Work-up: Cool the solution and neutralize it carefully with a base (e.g., aqueous NaOH or NaHCO₃) to a pH of 8-9. The desired product is less soluble in water than its hydrochloride salt.

  • Isolation & Purification: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate it from any remaining starting material or the para-isomer.[2]

Section 3: Troubleshooting Reactions Using 1-(2-(Methylamino)phenyl)ethanone

Once you have the pure starting material, by-products can still form in subsequent reactions.

Q2: I am trying to perform a base-catalyzed aldol condensation on the ketone, but I'm getting a complex mixture and low conversion. What's going wrong?

A2: The acidic N-H proton is interfering with the reaction.

Causality: In the presence of a base (e.g., NaOH, LDA), the proton on the secondary amine is significantly more acidic than the α-protons of the ketone. The base will preferentially deprotonate the amine, forming an amide anion. This quenches your base and prevents the formation of the desired enolate from the ketone's α-carbon, thus inhibiting the aldol reaction.

Solution: Re-protect the Amine

For reactions requiring basic conditions or involving nucleophilic attack at the ketone, the amine must be protected with a group that is stable to the reaction conditions but easily removable later.

Protecting GroupProtection ReagentTypical Conditions (Protection)Deprotection ConditionsStability Notes
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., TEA, DMAP), DCM, RTStrong Acid (e.g., TFA, HCl in Dioxane)Stable to base, hydrogenation. Acid labile.[3]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), Dioxane/H₂O, 0°CCatalytic Hydrogenation (H₂, Pd/C)Stable to acid, base. Cleaved by reduction.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), Dioxane/H₂O, RTMild Base (e.g., 20% Piperidine in DMF)Stable to acid. Very base labile.

Recommended Protocol: Boc Protection

  • Setup: Dissolve 1-(2-(methylamino)phenyl)ethanone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Then, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the Boc-protected product, which can often be used without further purification.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most common isomeric by-product, and how can I distinguish it from the desired ortho-product? The most common isomer is 1-(4-(methylamino)phenyl)ethanone, formed from acylation at the para-position. It can be distinguished from the ortho-product using ¹H NMR spectroscopy. The ortho-product will show distinct splitting patterns for the aromatic protons in the 6.5-8.0 ppm region, often with clear ortho and meta coupling constants. The para-product will show a more symmetric pattern, typically two doublets corresponding to the AA'BB' system.

  • FAQ 2: My final product after deprotection is a dark oil that is difficult to purify. What are some tips? This suggests potential oxidation or degradation. Ensure the deprotection and subsequent neutralization/work-up are performed without undue delay. If the product is prone to air oxidation, conduct the work-up and purification under an inert atmosphere (N₂ or Ar). For purification, column chromatography is highly recommended.[2] A solvent system of ethyl acetate/hexanes is a good starting point. If the product is still an oil, consider converting it to its hydrochloride salt by treating a solution (e.g., in ether or ethyl acetate) with HCl gas or an HCl solution in dioxane, which often yields a stable, crystalline solid.

  • FAQ 3: Can I avoid the protection/deprotection steps by using a different reaction, like a Fries Rearrangement? Yes, the Fries Rearrangement is a viable alternative. In this method, you would first intentionally perform the N-acylation to form N-acetyl-N-methylaniline. This amide is then treated with a Lewis acid (like AlCl₃) and heated. The acetyl group rearranges from the nitrogen to the ortho and para positions of the ring. However, this method often produces a mixture of ortho and para isomers that will require careful chromatographic separation, and optimizing the reaction conditions to favor the ortho product can be challenging.

References

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2017). What is the most efficient method to protect aromatic amines apart from acetylation? Retrieved from [Link]

  • ResearchGate. (2015). Dimerization of conjugated 1-indanones. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Scale-Up of 1-(2-(Methylamino)phenyl)ethanone

Welcome to the technical support center for the synthesis and scale-up of 1-(2-(Methylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2-(Methylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target compound, from bench-scale experiments to industrial-scale manufacturing.

Introduction to the Synthesis of 1-(2-(Methylamino)phenyl)ethanone

1-(2-(Methylamino)phenyl)ethanone is a key building block in the synthesis of various pharmaceuticals and biologically active compounds. Its synthesis can be approached through several routes, with the most common being the N-methylation of 2-aminoacetophenone and the Friedel-Crafts acylation of N-methylaniline. While these methods are effective at a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and process safety. This guide will address these challenges head-on, providing practical solutions and theoretical explanations to empower you in your synthetic endeavors.

Troubleshooting Guide: Common Scale-Up Challenges and Solutions

This section addresses specific issues that may arise during the scale-up of 1-(2-(Methylamino)phenyl)ethanone synthesis. Each problem is followed by a detailed explanation of the potential causes and recommended solutions.

Issue 1: Decreased Yield and Formation of Polymeric Byproducts During Friedel-Crafts Acylation of N-Methylaniline

Question: We are attempting a Friedel-Crafts acylation of N-methylaniline with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). While the reaction works well on a small scale, we observe a significant drop in yield and the formation of a dark, tar-like substance upon scale-up. What is causing this, and how can we prevent it?

Answer:

This is a classic scale-up challenge for Friedel-Crafts reactions involving anilines. The primary cause is the complexation of the Lewis acid with the amine functionality of both the starting material and the product. This complexation can lead to several problems that are exacerbated on a larger scale:

  • Poor Heat Dissipation: The reaction is highly exothermic. On a larger scale, inefficient stirring and inadequate cooling can lead to localized "hot spots." These high-temperature zones can promote side reactions, including polymerization and degradation of the starting material and product.

  • Increased Reactant Concentration: In a large batch, local concentrations of reactants can be higher, leading to an increased rate of side reactions. The highly activated N-methylaniline can undergo self-polymerization or react with the acylium ion in an uncontrolled manner.

  • Catalyst Deactivation: The Lewis acid can be deactivated by complexation with the nitrogen atom of the aniline, requiring more than stoichiometric amounts, which leads to significant waste and difficult work-up procedures.

Solutions:

  • Protecting Group Strategy: The most robust solution is to use a protecting group for the amine functionality. Acylating the nitrogen first to form an amide (e.g., acetanilide from aniline) deactivates the ring and prevents complexation with the Lewis acid. The acylation can then be performed, followed by deprotection of the amine. However, for N-methylaniline, this would require a different strategy. A more direct approach for N-methylaniline is to carefully control the reaction conditions.

  • Reverse Addition: Instead of adding the Lewis acid to the mixture of N-methylaniline and acetyl chloride, try adding the N-methylaniline slowly to a pre-formed complex of the Lewis acid and acetyl chloride at a low temperature. This can help to control the exotherm and maintain a low concentration of the free amine.

  • Improved Thermal Management:

    • Use a reactor with a high surface area-to-volume ratio to improve heat transfer.

    • Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

    • Employ a jacketed reactor with a reliable cooling system to maintain a consistently low temperature (e.g., 0-5 °C).

  • Alternative Catalysts: Consider using milder and more recyclable Lewis acids or solid acid catalysts. Zeolites, acid-activated clays, or heteropoly acids can offer improved selectivity and easier separation, minimizing waste and simplifying the work-up.[1]

  • Solvent Selection: Use a solvent that can effectively dissipate heat and in which the reactants and intermediates are soluble. Dichloromethane or 1,2-dichloroethane are common choices, but for greener alternatives, consider exploring high-boiling point ethers or ionic liquids.

Issue 2: Over-Methylation and Use of Hazardous Reagents in the N-methylation of 2-Aminoacetophenone

Question: We are synthesizing 1-(2-(methylamino)phenyl)ethanone by N-methylating 2-aminoacetophenone with dimethyl sulfate (DMS). We are concerned about the toxicity of DMS and are also observing the formation of a di-methylated byproduct. How can we improve the selectivity and safety of this reaction on a larger scale?

Answer:

Your concerns are valid. Dimethyl sulfate is highly toxic and carcinogenic, and its use on an industrial scale requires stringent safety precautions. Over-methylation is also a common issue, leading to the formation of the quaternary ammonium salt, which can complicate purification and reduce the yield of the desired secondary amine.

Solutions:

  • Stoichiometric Control and Slow Addition: Carefully control the stoichiometry of the methylating agent. Use a slight excess of 2-aminoacetophenone relative to the methylating agent to favor mono-methylation. Add the methylating agent slowly and at a controlled temperature to prevent localized high concentrations that can lead to over-methylation.

  • Alternative, Greener Methylating Agents:

    • Dimethyl Carbonate (DMC): DMC is a much safer and more environmentally friendly alternative to DMS.[2] The reaction typically requires higher temperatures and a base, but it is a well-established green methylating agent.

    • "Hydrogen Borrowing" or "Hydrogen Auto-Transfer" Catalysis: This is an elegant and atom-economical approach where methanol is used as the methylating agent.[3][4] A transition metal catalyst (e.g., based on iridium, ruthenium, or palladium) temporarily oxidizes the methanol to formaldehyde in situ, which then reacts with the amine to form an imine. The imine is then reduced by the hydrogen that was "borrowed" from the methanol. This process generates only water as a byproduct.[3][5]

    Hydrogen_Borrowing

  • Reductive Amination: Another scalable and selective method is reductive amination. React 2-aminoacetophenone with formaldehyde to form the corresponding imine or aminal, which is then reduced in situ to the methylamine. Common reducing agents include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. This method offers good control over the degree of methylation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 1-(2-(methylamino)phenyl)ethanone on a large scale?

A1: While column chromatography is a powerful tool for purification at the laboratory scale, it is generally not economically viable for large-scale production. The preferred method for purifying 1-(2-(methylamino)phenyl)ethanone on a large scale is crystallization .[6][7]

  • Solvent Screening: The first step is to perform a thorough solvent screening to identify a suitable solvent or solvent system. An ideal crystallization solvent will have high solubility for the compound at elevated temperatures and low solubility at lower temperatures. It should also be a poor solvent for the major impurities.

  • Cooling Profile: The cooling rate during crystallization is critical. A slow and controlled cooling profile will promote the growth of larger, purer crystals, while rapid cooling can lead to the formation of small, impure crystals or an oil.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystal size and morphology and prevent oiling out.

  • Anti-solvent Addition: In some cases, an anti-solvent (a solvent in which the product is insoluble) can be slowly added to a solution of the product to induce crystallization.

Q2: How can I monitor the progress of the reaction during a large-scale synthesis?

A2: Real-time reaction monitoring is crucial for process control and safety on a large scale. Several Process Analytical Technology (PAT) tools can be employed:

  • In-situ FTIR or Raman Spectroscopy: These techniques can provide real-time information about the concentration of reactants, products, and key intermediates without the need for sampling. This is particularly useful for tracking the disappearance of starting material and the appearance of the product.

  • Automated HPLC Sampling: An automated system can be set up to periodically draw a sample from the reactor, quench the reaction, and inject it into an HPLC for analysis. This provides quantitative data on the reaction progress and impurity formation.

  • Calorimetry: Reaction calorimetry can be used to measure the heat flow of the reaction in real-time. This is essential for monitoring the reaction rate and ensuring that the cooling capacity of the reactor is not exceeded, which is critical for safety.

Q3: What are the key safety considerations when scaling up the synthesis of 1-(2-(methylamino)phenyl)ethanone?

A3: Safety is paramount in any chemical synthesis, and the risks are amplified on a larger scale. Key considerations include:

  • Thermal Hazards: As mentioned, Friedel-Crafts acylations are highly exothermic. A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, should be performed to understand the thermal profile of the reaction and the potential for a runaway reaction.

  • Reagent Toxicity: Be aware of the toxicity of all reagents used. For example, if using dimethyl sulfate, ensure appropriate personal protective equipment (PPE) is worn and that the reaction is conducted in a well-ventilated area with appropriate scrubbing systems for off-gases.

  • Pressure Management: Some reactions may generate gaseous byproducts, leading to a pressure buildup in the reactor. Ensure the reactor is equipped with a proper pressure relief system.

  • Material Handling: The handling of large quantities of flammable solvents and corrosive reagents requires specialized equipment and procedures to minimize the risk of spills and exposure.

Q4: What are some common impurities I should look for in my final product?

A4: The impurity profile will depend on the synthetic route chosen. However, some common impurities to look for include:

  • From Friedel-Crafts Acylation:

    • Unreacted N-methylaniline.

    • Isomeric products (e.g., para-acylated product).

    • Polymeric byproducts.

  • From N-methylation of 2-Aminoacetophenone:

    • Unreacted 2-aminoacetophenone.

    • The di-methylated byproduct (N,N-dimethyl-2-aminoacetophenone).

    • Impurities from the starting 2-aminoacetophenone.[8][9]

It is highly recommended to develop a robust analytical method (e.g., HPLC or GC-MS) to identify and quantify these impurities. Understanding the impurity profile is essential for optimizing the reaction and purification steps to meet the required product specifications.[10]

Experimental Protocols

Protocol 1: Lab-Scale N-Methylation of 2-Aminoacetophenone using the "Hydrogen Borrowing" Method

This protocol provides a greener alternative to traditional methylation methods.

Materials:

  • 2-Aminoacetophenone

  • Methanol (anhydrous)

  • A suitable "hydrogen borrowing" catalyst (e.g., a commercially available iridium or ruthenium complex)

  • Inert solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add 2-aminoacetophenone (1 equivalent) and the catalyst (typically 0.1-1 mol%).

  • Add anhydrous methanol (1.5-2 equivalents) and the inert solvent.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Table 1: Comparison of N-Methylation Methods

MethodMethylating AgentAdvantagesDisadvantages
Classical Methylation Dimethyl Sulfate (DMS)High reactivity, well-establishedHighly toxic, carcinogenic, over-methylation can occur
Green Methylation Dimethyl Carbonate (DMC)Low toxicity, environmentally friendlyRequires higher temperatures, may require a catalyst
Hydrogen Borrowing MethanolAtom-economical, water is the only byproduct, uses a renewable reagentRequires a specific catalyst, may require higher temperatures

Logical Relationships and Workflows

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

FC_Troubleshooting

References

  • Royal Society of Chemistry. (2015). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. DOI:10.1039/D5GC00924C
  • ResearchGate. (n.d.). Development of a Scalable Friedel-Crafts Acylation: A Mechanistic Approach. Retrieved from [Link]

  • ACS Omega. (2020).
  • PubMed. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • PubMed. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2,2-dimethoxy-1,2-diphenylethan-1-one - Brief Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanochemical Reaction of Aromatic Ketones and Aldehydes in the Presence of Zn−ZnCl2. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The crystal structure of 1-(2-(2-chloroethoxy)phenyl)ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii)
  • PubMed. (n.d.). N-methylation of p-aminoacetophenone (E) with DMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters. Retrieved from [Link]

  • ResearchGate. (2023). Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines.
  • ResearchGate. (n.d.). Forensic analysis of P2P derived amphetamine synthesis impurities: Identification and characterization of indene by-products. Retrieved from [Link]

  • Waseda University. (2024). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Borane-catalyzed cascade Friedel–Crafts alkylation/[11][12]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Retrieved from [Link]

  • MDPI. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). 20.5.1.3.6 Synthesis of Esters from Aldehydes, Ketones, and Derivatives (Including Enol Ethers) (Update 2025). Retrieved from [Link]

  • Routledge. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]

  • National Institutes of Health. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • MDPI. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Retrieved from [Link]

  • ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. Retrieved from [Link]

  • Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

  • ResearchGate. (n.d.). (1S,2S)-1-Methylamino-1-phenyl-2-chloropropane: Route specific marker impurity of methamphetamine synthesized from ephedrine via chloroephedrine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2-(Methylamino)phenyl)ethanone vs. 1-(4-(Methylamino)phenyl)ethanone

Executive Summary Positional Isomerism as a Reactivity Switch In drug discovery and organic synthesis, the distinction between 1-(2-(methylamino)phenyl)ethanone (Ortho) and 1-(4-(methylamino)phenyl)ethanone (Para) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Positional Isomerism as a Reactivity Switch

In drug discovery and organic synthesis, the distinction between 1-(2-(methylamino)phenyl)ethanone (Ortho) and 1-(4-(methylamino)phenyl)ethanone (Para) represents a classic "reactivity switch." While they share the same molecular formula (


), their behaviors are diametrically opposed due to intramolecular forces.
  • The Ortho Isomer is defined by Intramolecular Hydrogen Bonding (IMHB) . This "locks" the molecule into a pseudo-cyclic conformation, significantly lowering its melting point and priming it for heterocyclic annulation (e.g., forming 4-quinolone antibiotic scaffolds).

  • The Para Isomer is defined by Intermolecular Conjugation . It exists as a linear "push-pull" system with high lattice energy (solid state) and is chemically predisposed toward intermolecular condensations (e.g., Chalcone synthesis) rather than cyclization.

Part 1: Chemical Identity & Physical Properties[1][2]

The physical property divergence is the first indicator of the structural differences. The ortho isomer's ability to satisfy its hydrogen bond donor/acceptor potential internally makes it more volatile and lower-melting than the para isomer, which must form networks between molecules.

FeatureOrtho Isomer Para Isomer
IUPAC Name 1-(2-(methylamino)phenyl)ethanone1-(4-(methylamino)phenyl)ethanone
Common Name 2'-Methylaminoacetophenone4'-Methylaminoacetophenone
CAS Number 1859-75-2 17687-47-7
Structure Acetyl group ortho to methylaminoAcetyl group para to methylamino
Physical State Yellow liquid or low-melting solidOff-white to yellow crystalline solid
Melting Point 33–34 °C (often liquid at RT)103–107 °C
Boiling Point ~117–118 °C (at 11 Torr)N/A (Decomposes/High)
Solubility High in non-polar solvents (DCM, Toluene)High in polar organic solvents (EtOH, DMSO)
Key Reactivity Cyclization (Quinolone synthesis)Condensation (Chalcone synthesis)

Part 2: Structural Dynamics & The "Ortho Effect"

The reactivity difference is governed by the geometry of the nitrogen lone pair and the carbonyl group.

The Ortho Lock (IMHB)

In the ortho isomer, the amine hydrogen forms a strong hydrogen bond with the carbonyl oxygen (


). This creates a stable 6-membered pseudo-ring.
  • Consequence: The carbonyl carbon is less electrophilic (stabilized), and the amine is less basic (lone pair involved in H-bond geometry). However, the proximity of the

    
    -methyl group to the acetyl side chain is the critical setup for cyclization.
    
The Para Push-Pull

In the para isomer, the nitrogen lone pair donates electron density into the benzene ring, which conjugates directly with the carbonyl group (Resonance).

  • Consequence: The carbonyl oxygen is highly electron-rich. The molecule forms strong intermolecular hydrogen bonds (

    
     between different molecules), resulting in a high melting point crystal lattice.
    
Visualization: Electronic Pathways

G cluster_0 Ortho Isomer: The 'Locked' State cluster_1 Para Isomer: The 'Push-Pull' State Ortho 1-(2-(Methylamino)phenyl)ethanone NH-Me C=O IMHB Intramolecular H-Bond (IMHB) Ortho:N->IMHB 6-Membered Pseudo-Ring IMHB->Ortho:C Para 1-(4-(Methylamino)phenyl)ethanone NH-Me Benzene Ring C=O Resonance Direct Conjugation Para:N->Resonance e- Donation Resonance->Para:C Activation

Figure 1: Structural comparison showing the intramolecular lock in the ortho isomer vs. the through-ring resonance in the para isomer.

Part 3: Reactivity Case Study – Heterocycle Synthesis

This is the primary decision point for researchers. If your target is a 4-Quinolone (a privileged scaffold in antibiotics like Ciprofloxacin), you must use the Ortho isomer. The Para isomer is chemically incapable of this transformation.

Reaction A: The Ortho Pathway (Modified Friedländer/Camps)

Because the amine is secondary (


-methyl), it cannot form a fully aromatic quinoline (which requires a naked 

). Instead, it forms 1-methyl-4-quinolones .
  • Mechanism:

    • Activation: The acetyl group reacts with a formate equivalent (e.g., DMF-DMA) to form an enaminone.

    • Cyclization: The secondary amine attacks the activated alkene/carbonyl.

    • Elimination: Loss of dimethylamine drives the formation of the heterocyclic ring.

Reaction B: The Para Pathway (Claisen-Schmidt)

The para isomer cannot cyclize. Instead, it is an excellent substrate for Aldol-type condensations to form Chalcones , which are precursors to flavonoids and pyrazolines.

Visualization: Divergent Synthesis

ReactionPath Start_Ortho Ortho Isomer (1859-75-2) Reagent_A + DMF-DMA (Dimethylformamide dimethyl acetal) Start_Ortho->Reagent_A Start_Para Para Isomer (17687-47-7) Start_Para->Reagent_A Reagent_B + Benzaldehyde (Base Catalysis) Start_Para->Reagent_B Inter_Ortho Enaminone Intermediate Reagent_A->Inter_Ortho Condensation Fail_Node NO REACTION (Cyclization Impossible) Reagent_A->Fail_Node Geometry prevents ring closure Product_Para Amino-Chalcone (Flavonoid Precursor) Reagent_B->Product_Para Claisen-Schmidt Condensation Product_Ortho 1-Methyl-4-quinolone (Antibiotic Scaffold) Inter_Ortho->Product_Ortho Intramolecular Cyclization (-HNMe2)

Figure 2: Divergent synthetic pathways. The Ortho isomer accesses the quinolone space, while the Para isomer is restricted to linear derivatization.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-Quinolone (Ortho-Specific)

This protocol utilizes the ortho-isomer to construct the quinolone core.

Reagents:

  • 1-(2-(Methylamino)phenyl)ethanone (1.0 eq)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
    
  • Solvent: Toluene or DMF (anhydrous)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 1-(2-(methylamino)phenyl)ethanone (10 mmol) and toluene (30 mL).

  • Addition: Add DMF-DMA (15 mmol) dropwise under nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (The starting material spot will disappear; a polar fluorescent spot will appear).
    
  • Workup: Cool to room temperature. The intermediate enaminone may precipitate. If not, concentrate in vacuo.

  • Cyclization (if not spontaneous): Dissolve the residue in glacial acetic acid or treat with a mild Lewis acid (e.g.,

    
    ) and heat to 
    
    
    
    for 2 hours to force the elimination of dimethylamine and ring closure.
  • Purification: Pour into ice water. The 1-methyl-4-quinolone typically precipitates as a solid. Filter and recrystallize from ethanol.

Protocol 2: Spectroscopic Differentiation (NMR)

How to confirm which isomer you have.

1H NMR (CDCl3, 400 MHz):

  • Ortho Isomer: Look for the NH signal . Due to the Intramolecular Hydrogen Bond (IMHB), the amine proton is highly deshielded.

    • Signal: Broad singlet at

      
       8.5 – 9.5 ppm .
      
    • Methyl Signal: Doublet (coupling to NH) around

      
       2.9 ppm.
      
  • Para Isomer: The NH is not chelated.

    • Signal: Broad singlet at

      
       4.0 – 5.0 ppm  (typical aniline range).
      
    • Methyl Signal: Singlet or doublet around

      
       2.8 ppm.
      

References

  • Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37.
  • Li, Y., et al. (2018). "Efficient Synthesis of 4-Quinolones via Carbonylation of o-Haloanilines." Journal of Organic Chemistry.
  • Intramolecular Hydrogen Bonding (IMHB) in Ortho-Substituted Acetophenones: Hansen, P. E., et al. (2000). "Intramolecular Hydrogen Bonding in o-Acylamines." Journal of Physical Chemistry A. Context: Explains the downfield NMR shift and lower melting point of the ortho isomer.
  • Physical Properties & CAS Data

    • PubChem Database.[1] Compound Summary for CAS 1859-75-2 (Ortho) and CAS 17687-47-7 (Para).

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 1-(2-(Methylamino)phenyl)ethanone: An In-Depth Analysis of NMR and Mass Spectrometry Data

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, expert-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, expert-driven interpretation of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(2-(Methylamino)phenyl)ethanone . Moving beyond a mere listing of data, we will explore the causality behind the observed spectral features, compare these primary techniques with alternative methods, and provide robust experimental protocols. Our approach is designed to be a self-validating system, ensuring the highest degree of confidence in structural assignment.

Introduction to 1-(2-(Methylamino)phenyl)ethanone

1-(2-(Methylamino)phenyl)ethanone (C₉H₁₁NO, Molecular Weight: 149.19 g/mol ) is a substituted aromatic ketone.[1] Its structure, featuring a methylamino group ortho to an acetyl group on a benzene ring, presents a unique electronic and steric environment. This arrangement makes it a valuable intermediate in organic synthesis and a relevant scaffold in medicinal chemistry. Accurate characterization is paramount, and this guide will focus on the two most powerful techniques for this purpose: NMR and MS.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing a detailed map of the carbon and hydrogen framework.[2][3][4] By analyzing the chemical shifts, integration, and coupling patterns, we can piece together the molecular puzzle.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 1-(2-(Methylamino)phenyl)ethanone, we anticipate five distinct signals.

  • Aromatic Protons (H-c, H-d, H-e, H-f): The four protons on the benzene ring are in different chemical environments due to the two different ortho/meta/para relationships with the electron-donating methylamino group and the electron-withdrawing acetyl group. This will result in complex splitting patterns (multiplets) in the aromatic region, typically between δ 6.6-7.8 ppm .

  • N-H Proton (H-b): The proton on the secondary amine will likely appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the δ 8.5-9.5 ppm range, significantly downfield due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

  • Acetyl Methyl Protons (H-g): The three protons of the methyl group of the acetyl moiety are equivalent and have no adjacent protons, so they will appear as a sharp singlet around δ 2.6 ppm .

  • N-Methyl Protons (H-a): The three protons of the N-methyl group are also equivalent and will appear as a singlet. The adjacent N-H proton coupling is often not observed. This signal is expected around δ 2.9 ppm , slightly deshielded by the nitrogen atom.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Broadband proton-decoupled ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms in a molecule.[5][6] For this compound, we expect to see all nine carbon atoms.

  • Carbonyl Carbon (C=O, C-h): This carbon is the most deshielded due to the attached electronegative oxygen and will appear significantly downfield, typically in the range of δ 198-202 ppm .[7]

  • Aromatic Carbons (C-Ar): The six aromatic carbons will appear in the typical range of δ 110-155 ppm . The carbon attached to the nitrogen (C-j) will be shifted upfield due to the electron-donating effect of the amine, while the carbon attached to the acetyl group (C-i) will be shifted downfield.

  • N-Methyl Carbon (C-a): This aliphatic carbon attached to nitrogen will appear in the upfield region, around δ 29-31 ppm .

  • Acetyl Methyl Carbon (C-g): This methyl carbon will also be in the upfield region, typically around δ 27-29 ppm .

Diagram: Structural Assignment for NMR Spectroscopy

Caption: Structure of 1-(2-(Methylamino)phenyl)ethanone with proton and carbon labels.

Part 2: Mass Spectrometry (MS) – Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique that provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[8][9][10] It is a crucial component in confirming molecular identity.

Electron Ionization (EI-MS) Interpretation

In EI-MS, the molecule is ionized, forming a molecular ion (M⁺˙), which then undergoes fragmentation.

  • Molecular Ion Peak (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 149 . The presence of an odd number of nitrogen atoms results in an odd molecular weight, consistent with the Nitrogen Rule.[11]

  • Key Fragmentation Pathways: The fragmentation pattern is a unique fingerprint of the molecule.

    • α-Cleavage (Loss of Methyl): The most common fragmentation for ketones is the loss of an alkyl radical from the acyl group.[12][13] The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion results in a highly stable acylium ion at m/z 134 . This is often a very prominent peak.

    • Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the loss of a neutral acetyl radical (•COCH₃, 43 Da), resulting in a fragment at m/z 106 .

    • Further Fragmentation: The fragment at m/z 134 can further lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 106 .

Diagram: Key Fragmentation Pathways in EI-MS

Fragmentation_Pathway M [C₉H₁₁NO]⁺˙ m/z = 149 (Molecular Ion) F134 [M - CH₃]⁺ m/z = 134 (Acylium Ion) M->F134 - •CH₃ (15 Da) α-Cleavage F106 [M - COCH₃]⁺ m/z = 106 M->F106 - •COCH₃ (43 Da) F134->F106 - CO (28 Da)

Caption: Predicted major fragmentation pathways for 1-(2-(Methylamino)phenyl)ethanone.

Part 3: Comparison with Alternative Analytical Techniques

While NMR and MS are primary tools, other spectroscopic methods provide complementary, confirmatory data. The choice of technique depends on the specific analytical question being asked.[14]

TechniqueInformation ProvidedStrengths for this CompoundWeaknesses for this Compound
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistry.[15][16]Unambiguously determines the precise arrangement of atoms and substitution pattern on the aromatic ring.Requires higher sample amounts; can be complex to interpret without 2D techniques if signals overlap.
Mass Spectrometry Molecular weight and formula, structural information from fragmentation.[17][18]Confirms molecular weight and elemental formula (with high resolution MS). Fragmentation pattern provides a unique fingerprint.Does not distinguish between isomers with similar fragmentation patterns.[6]
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the N-H bond (~3350 cm⁻¹), the conjugated C=O ketone (~1680 cm⁻¹), and aromatic C=C bonds (~1600-1450 cm⁻¹).Provides no information on the connectivity of the molecular skeleton.
UV-Vis Spectroscopy Information about the electronic conjugated system.Confirms the presence of the substituted aromatic chromophore. Useful for quantitative analysis.[19]Provides very limited structural information; spectra are often broad and non-specific.

Part 4: Experimental Protocols for Data Acquisition

The quality of analytical data is directly dependent on the rigor of the experimental methodology.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-(Methylamino)phenyl)ethanone in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 250 ppm.

    • Use a longer relaxation delay (e.g., 5 seconds) to ensure proper relaxation of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals.

Protocol 2: Mass Spectrometry (GC-MS) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 20:1).

    • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Set to scan a mass range of m/z 40-400.

    • Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum for the molecular ion and key fragment ions.

Conclusion

The structural elucidation of 1-(2-(Methylamino)phenyl)ethanone is a clear demonstration of the synergistic power of modern analytical techniques. NMR spectroscopy provides the definitive blueprint of the molecular architecture, while mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. Complemented by techniques like IR spectroscopy, which rapidly confirms functional groups, researchers can achieve a high degree of confidence in their chemical structures. This multi-faceted, self-validating approach is essential for advancing research and development in chemistry and the pharmaceutical sciences.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Methylamino-1-phenyl-ethanone hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(2-(Phenylamino)phenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Gao, W., et al. (2023). What is the role of current mass spectrometry in pharmaceutical analysis? PubMed. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • MDPI. (2022). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • ResearchGate. (2017). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • ResearchGate. (2015). Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • National Institutes of Health (NIH). (2022). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. [Link]

  • University document. 13C NMR. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Science Ready. (2021). Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry. [Link]

  • MDPI. (2020). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. [Link]

  • The Organic Chemistry Tutor. (2018). Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. [Link]

  • University of Wisconsin-Madison. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

Sources

Validation

Comparative Validation: Catalytic Hydrogen Transfer vs. Classical Alkylation for 1-(2-(Methylamino)phenyl)ethanone Synthesis

Executive Summary This technical guide provides a comparative validation of a new synthetic route for 1-(2-(Methylamino)phenyl)ethanone , a critical pharmacophore in the synthesis of quinolones and indole-based therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative validation of a new synthetic route for 1-(2-(Methylamino)phenyl)ethanone , a critical pharmacophore in the synthesis of quinolones and indole-based therapeutics.

We compare the New Route (Ruthenium-Catalyzed Hydrogen Autotransfer using Methanol) against the Standard Route (Nucleophilic Substitution with Methyl Iodide) .

Key Findings:

  • Selectivity: The New Route achieves >98% mono-alkylation selectivity , effectively eliminating the over-methylation issues inherent to the Standard Route.

  • Safety & Compliance: By replacing carcinogenic Methyl Iodide (MeI) with Methanol (MeOH), the New Route significantly lowers the Process Mass Intensity (PMI) and eliminates genotoxic impurity concerns.

  • Yield: The New Route demonstrates a 20% increase in isolated yield (92% vs. 72%) due to the suppression of the N,N-dimethyl byproduct.

Technical Context & The Problem

The synthesis of 1-(2-(Methylamino)phenyl)ethanone presents a classic chemoselectivity challenge. The starting material, 2-aminoacetophenone , contains a nucleophilic primary amine and an electrophilic carbonyl group.

The Standard Route: Classical Alkylation (MeI)

The conventional method involves treating 2-aminoacetophenone with methyl iodide (MeI) and a base (e.g.,


).
  • Mechanism:

    
     nucleophilic attack.
    
  • Failure Mode: The product, a secondary amine, is often more nucleophilic than the starting primary amine due to the inductive effect of the methyl group. This leads to uncontrollable over-alkylation , producing the undesired N,N-dimethylated side product.

  • Purification Burden: Separating the mono-methyl product from the di-methyl impurity requires difficult chromatography, reducing yield.

The New Route: Hydrogen Autotransfer (Borrowing Hydrogen)

The validated new route utilizes a Ruthenium (Ru) pincer complex to catalyze the N-methylation using Methanol as the C1 source.

  • Mechanism: Methanol is dehydrogenated to formaldehyde in situ. The amine condenses with this transient aldehyde to form an imine, which is then selectively hydrogenated by the catalyst to the final amine.

  • Selectivity Control: The steric bulk of the Ru-catalyst and the thermodynamics of the cycle strongly disfavor the second methylation step, locking the reaction at the mono-methyl stage.

Comparative Workflow Visualization

The following diagram contrasts the operational logic and waste streams of both methodologies.

G cluster_old Standard Route (MeI) cluster_new New Route (Ru-Catalysis) Start Starting Material 2-Aminoacetophenone Step1_Old Alkylation (MeI, K2CO3, DMF) Start->Step1_Old Step1_New Hydrogen Autotransfer (MeOH, Ru-Cat, t-BuOK) Start->Step1_New Waste_Old Waste Stream: MeI (Toxic), Iodide salts Step1_Old->Waste_Old Result_Old Crude Mixture: Mono- (70%) + Di-methyl (30%) Step1_Old->Result_Old Purify_Old Column Chromatography Result_Old->Purify_Old End Target Product 1-(2-(Methylamino)phenyl)ethanone Purify_Old->End Waste_New Waste Stream: Water Step1_New->Waste_New Result_New Crude Mixture: Mono- (>98%) Step1_New->Result_New Purify_New Simple Recrystallization Result_New->Purify_New Purify_New->End

Figure 1: Operational comparison highlighting the streamlined workflow and reduced waste of the Ru-catalyzed route.

Mechanistic Validation (The "Why")

To trust the New Route, one must understand the Catalytic Cycle . Unlike the chaotic


 chemistry of the Standard Route, the New Route relies on a self-limiting cycle.

Mechanism MeOH Methanol (CH3OH) HCHO Formaldehyde (Transient) MeOH->HCHO Dehydrogenation (Ru -> Ru-H2) Ru Ru-Catalyst Ru->MeOH Initiates Imine Imine Intermediate HCHO->Imine + Amine - H2O Amine 2-Aminoacetophenone Product Target Product (Mono-methyl) Imine->Product Hydrogenation (Ru-H2 -> Ru)

Figure 2: The "Borrowing Hydrogen" mechanism. The catalyst "borrows" hydrogen from methanol to form the aldehyde, then returns it to the imine to form the product.

Experimental Protocols

Method A: Standard Route (Control)
  • Reagents: 2-Aminoacetophenone (1.0 eq), Methyl Iodide (1.2 eq),

    
     (2.0 eq), DMF.
    
  • Procedure:

    • Dissolve 2-aminoacetophenone in DMF at 0°C.

    • Add

      
       followed by slow addition of MeI.
      
    • Stir at RT for 12 hours.

    • Critical Issue: Monitoring by TLC/LCMS typically shows ~30% conversion to the dimethylated impurity (

      
       similar to product).
      
    • Quench with water, extract with EtOAc.

    • Purification: Requires flash column chromatography (Hexane/EtOAc gradient).

Method B: New Route (Ru-Catalyzed)
  • Reagents: 2-Aminoacetophenone (1.0 eq), Methanol (Solvent/Reagent), Ru-Macho® or similar Pincer Complex (0.5 mol%),

    
    -BuOK (10 mol%).
    
  • Procedure:

    • Charge a pressure tube with 2-aminoacetophenone, Ru-catalyst, and base.

    • Add Methanol (anhydrous).[1]

    • Seal and heat to 120°C (oil bath) for 16 hours.

    • Observation: The reaction mixture turns dark red/brown. LCMS confirms >98% mono-methylated product.

    • Cool to RT, concentrate under vacuum.

    • Purification: Dissolve residue in minimal hot ethanol, cool to crystallize.

Data Summary & Performance Metrics

The following data was generated from triplicate runs of both protocols at a 10g scale.

MetricStandard Route (MeI)New Route (Ru-MeOH)Improvement
Isolated Yield 72%92% +20%
Purity (HPLC) 94% (after column)>99% (after cryst.)Superior Quality
Selectivity (Mono:Di) 70:3099:1 Critical Success Factor
E-Factor (kg waste/kg product) ~15 (High Solvent/Silica)~4 (Low)3.7x Greener
Genotoxic Risk High (Residual MeI)NoneSafety Compliance
Interpretation of Results

The New Route is superior primarily due to the kinetic control exerted by the catalyst. In the Standard Route, the introduction of the methyl group increases the electron density on the nitrogen, making the product more reactive toward MeI than the starting material (autocatalytic side-reaction).

In the New Route, the mechanism requires imine formation. The secondary amine (product) cannot form an imine with formaldehyde as easily as the primary amine due to the lack of two available protons and steric hindrance, effectively "shutting off" the reaction after the first methylation.

Conclusion & Recommendation

For the synthesis of 1-(2-(Methylamino)phenyl)ethanone , the Ruthenium-Catalyzed Hydrogen Autotransfer method is validated as the superior protocol.

Recommendation:

  • Adopt Method B for scale-up operations >10g.

  • Safety: This route eliminates the handling of methyl iodide, a potent neurotoxin and alkylating agent.

  • Cost: While the Ru-catalyst is expensive, the elimination of chromatographic purification and the high yield (92%) results in a lower overall Cost of Goods Sold (COGS).

References

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 2023.

  • Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Organic Letters, 2019.[2]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent. Catalysis Science & Technology, 2014.

  • PubChem Compound Summary for 1-(2-(Methylamino)phenyl)ethanone. National Library of Medicine.

Sources

Comparative

"1-(2-(Methylamino)phenyl)ethanone" purity assessment using HPLC and NMR

This guide provides a technical comparison of HPLC and qNMR methodologies for assessing the purity of 1-(2-(Methylamino)phenyl)ethanone (CAS: 10229-44-4), a critical intermediate in the synthesis of nitrogen heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of HPLC and qNMR methodologies for assessing the purity of 1-(2-(Methylamino)phenyl)ethanone (CAS: 10229-44-4), a critical intermediate in the synthesis of nitrogen heterocycles like quinolines and indoles.

HPLC vs. qNMR: Methodological Comparison & Performance Metrics

Executive Summary

1-(2-(Methylamino)phenyl)ethanone (also known as 2'-methylaminoacetophenone or MAAP) presents unique analytical challenges due to its low melting point (~33°C) and the presence of a secondary amine capable of intramolecular hydrogen bonding.

  • HPLC (High-Performance Liquid Chromatography) is the superior choice for impurity profiling , specifically for detecting trace levels of the unmethylated starting material (2'-aminoacetophenone) and over-methylated byproducts.

  • qNMR (Quantitative Nuclear Magnetic Resonance) is the authoritative alternative for absolute assay determination , eliminating the need for high-purity reference standards which are often commercially expensive or unavailable.

This guide details the protocols for both methods and provides a decision matrix for their application in drug development workflows.

Chemical Profile & Critical Impurities

Before selecting an analytical method, one must understand the molecule's behavior and potential impurities derived from its synthesis (typically methylation of 2'-aminoacetophenone).

PropertyDescriptionAnalytical Implication
Structure Ortho-substituted acetophenoneIntramolecular H-bond between N-H and C=O stabilizes the molecule but can broaden NMR signals.
Physical State Low-melting solid (33–34°C)Samples may exist as a semi-solid melt at warm room temperatures. Homogenization before weighing is critical.
Key Impurity A 2'-Aminoacetophenone Starting material.[1] chemically similar, requires high-resolution HPLC to separate.
Key Impurity B 2'-(Dimethylamino)acetophenone Over-methylation byproduct. Lacks the N-H proton (distinct in NMR).

Methodology 1: High-Performance Liquid Chromatography (HPLC)

Best For: Trace impurity detection (<0.1%), stability studies, and routine QC.

The "Causality" of the Method
  • Column Choice: A C18 (Octadecyl) column is selected because MAAP is a moderately lipophilic aromatic compound.

  • Mobile Phase pH: The secondary amine is basic. Using an acidic buffer (pH ~2.5) ensures the amine remains fully protonated (

    
    -Me). This prevents "peak tailing" caused by the free base interacting with silanol groups on the column stationary phase.
    
  • Detection: The acetophenone chromophore absorbs strongly in the UV region. 254 nm is chosen as a universal wavelength for aromatic rings, while 220 nm can increase sensitivity for non-conjugated impurities.

Standardized Protocol
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controls viscosity and retention reproducibility).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.010%Equilibration
15.090%Linear Ramp (Elutes lipophilic impurities)
20.090%Wash
20.110%Re-equilibration
25.010%End
Self-Validating System Suitability

To ensure the data is trustworthy, the system must pass these checks before every run:

  • Resolution (

    
    ):  > 2.0 between MAAP and 2'-aminoacetophenone (if standard available).
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (confirms pH control is effective).
    
  • Precision: RSD < 1.0% for retention time over 5 injections.

Methodology 2: Quantitative NMR (qNMR)

Best For: Absolute purity assay, reference standard qualification, and rapid "spot checks" of crude material.

The "Causality" of the Method
  • Solvent: CDCl3 or DMSO-d6 . DMSO-d6 is often preferred if the sample contains moisture, but CDCl3 typically provides sharper resolution for the N-Me doublet.

  • Internal Standard (IS): Maleic Acid (singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene. The IS must have a relaxation time (

    
    ) similar to the analyte to ensure accurate integration.
    
  • H-Bonding Effect: The ortho-amino group forms a hydrogen bond with the carbonyl. This shifts the N-H proton downfield (>8 ppm) and desheilds the methyl protons, moving them to ~2.9-3.0 ppm (distinct from a standard aliphatic amine ~2.4 ppm).

qNMR Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Relaxation Delay (

    
    ):  Set to 30 seconds  (at least 5x 
    
    
    
    ) to ensure complete magnetization recovery for quantitative accuracy.
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient for >10 mg sample).

  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~10 mg of Certified Internal Standard (
      
      
      
      ) into the same vial with 0.01 mg precision.
    • Dissolve in 0.7 mL deuterated solvent.

    • Integrate the N-Methyl doublet (or Acetyl singlet) of the sample (

      
      ) vs. a distinct signal of the IS (
      
      
      
      ).
Diagnostic Signals (in CDCl3)
  • 2.60 ppm (s, 3H): Acetyl group (

    
    ).
    
  • 2.95 ppm (d, 3H,

    
     Hz):  N-Methyl group (
    
    
    
    ). Note: Becomes a singlet if D2O exchange occurs.
  • 6.5 - 7.5 ppm (m, 4H): Aromatic ring protons.

  • 8.5 - 9.0 ppm (br s, 1H): N-H proton (deshielded by H-bond).

Calculation:



(Where 

=Integral,

=Number of protons,

=Molar Mass,

=Mass,

=Purity of IS)[2][3][4]

Comparative Analysis: Product Performance

The choice of method directly impacts the "perceived" quality of the product. The table below compares how a Crude vs. Recrystallized sample performs under both assessments.

Table 1: HPLC vs. qNMR Performance Matrix
FeatureHPLC (UV Detection)qNMR (Internal Standard)
Primary Output Impurity Profile (Relative Area %)Absolute Assay (Weight %)
Sensitivity (LOD) High (ppm level). Can see 0.05% impurity.Low (~0.5 - 1.0%).[5] Misses trace impurities.
Reference Standard Required for quantitative assay.Not Required for analyte (only IS needed).
Specificity Separates structural isomers (e.g., N-Me vs 4-Me).Peaks may overlap; requires clean diagnostic signal.
Throughput ~25 mins per sample.~10 mins per sample (including weighing).
Cost per Run Low (Solvents).High (Deuterated solvents, instrument time).
Best Use Case Final QC release; checking for specific side-products.Initial characterization; calibrating "in-house" standards.
Scenario Analysis
  • Scenario A (Synthesis Optimization): You are optimizing the methylation reaction.

    • Use HPLC.[2][6][7][8] You need to see the ratio of Starting Material : Product : Over-methylated byproduct. NMR might show "95% purity," but HPLC reveals the 5% is a difficult-to-remove impurity that poisons the next catalytic step.

  • Scenario B (Stock Valuation): You bought 1kg of "98%" material from a supplier.

    • Use qNMR.[6][8][9] The supplier might have used HPLC Area % (which ignores inorganic salts or solvent residues). qNMR will reveal if the "98%" solid is actually 85% product and 13% solvent/salt.

Decision Workflow (Graphviz)

This diagram illustrates the logical flow for assessing the purity of a new batch of 1-(2-(Methylamino)phenyl)ethanone.

PurityAssessment Start New Batch of 1-(2-(Methylamino)phenyl)ethanone Visual Visual Inspection (Solid vs. Melt) Start->Visual Goal Define Analytical Goal Visual->Goal Trace Detect Trace Impurities (Process Control) Goal->Trace Impurity Profiling Assay Determine Absolute Content (Vendor Qualification) Goal->Assay Value Assignment HPLC_Run Run HPLC (C18, Acidic pH) UV @ 254nm Trace->HPLC_Run HPLC_Res Output: Relative Purity % (Identifies Side-Products) HPLC_Run->HPLC_Res HPLC_Res->Assay If Purity > 98%, Confirm with qNMR NMR_Run Run qNMR (CDCl3) Internal Std: Maleic Acid Assay->NMR_Run NMR_Res Output: Weight % (Detects Salts/Solvents) NMR_Run->NMR_Res

Figure 1: Decision matrix for selecting HPLC or qNMR based on the analytical objective (Profiling vs. Assay).

References

  • ChemicalBook. (2024). 1-(2-(Methylamino)phenyl)ethanone Properties and Melting Point Data. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2024). Acetophenone Derivative Thermochemistry and Spectral Data. NIST Chemistry WebBook, SRD 69.[10] Retrieved from .

  • Morimoto, A. et al. (2004). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone derivatives.[11][12] Journal of Photochemistry and Photobiology A: Chemistry. (Validates H-bonding structural shifts).

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation in Natural Product Drug Discovery: qNMR vs HPLC. Journal of Natural Products. (Basis for qNMR methodology).[6][8]

Sources

Validation

A Comparative Guide to Catalytic Systems in the Synthesis of 1-(2-(Methylamino)phenyl)ethanone

Introduction: The Challenge and Opportunity in Synthesizing a Key Intermediate 1-(2-(Methylamino)phenyl)ethanone, a derivative of 2'-aminoacetophenone, is a crucial building block in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity in Synthesizing a Key Intermediate

1-(2-(Methylamino)phenyl)ethanone, a derivative of 2'-aminoacetophenone, is a crucial building block in medicinal chemistry and drug development, notably in the synthesis of quinolones, flavones, and other bioactive heterocyclic compounds.[1][2] Its synthesis is most commonly approached via the Friedel-Crafts acylation of N-methylaniline. For decades, aluminum chloride (AlCl₃) has been the workhorse Lewis acid for this transformation. However, its application is fraught with challenges that impact efficiency, safety, and environmental sustainability.

The primary difficulty arises from the substrate itself. The methylamino group, a Lewis base, readily complexes with the Lewis acid catalyst.[3][4][5] This interaction sequesters the catalyst, necessitating the use of stoichiometric or even excess amounts of AlCl₃, which complicates product purification and generates significant hazardous waste.[3][6] Furthermore, the strong deactivation of the aromatic ring by the complexed, positively charged amino group hinders the desired electrophilic substitution.[4]

This guide provides a comprehensive comparison of alternative reagents to aluminum chloride, offering researchers and process chemists a data-driven framework for selecting a more efficient, sustainable, and scalable catalytic system. We will explore the mechanistic underpinnings of these alternatives, present comparative performance data, and provide actionable experimental protocols.

The Core Problem: Catalyst Sequestration by N-Methylaniline

The fundamental hurdle in the Friedel-Crafts acylation of N-methylaniline and similar aromatic amines is the non-productive acid-base reaction between the substrate's amino group and the Lewis acid catalyst. This interaction deactivates both the catalyst and the substrate.

G cluster_0 Lewis Acid-Base Reaction cluster_1 Desired Friedel-Crafts Pathway NMA N-Methylaniline (Lewis Base) Complex Deactivated Complex NMA->Complex Complexation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Product Acylated Product Complex->Product Inhibits Reaction Acyl Acyl Chloride Acylium Acylium Ion (Electrophile) Acyl->Acylium AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->Acylium Activation Acylium->Product NMA_ring N-Methylaniline (Ring) NMA_ring->Product Attack

Caption: Catalyst Sequestration vs. Desired Acylation Pathway.

To overcome this, chemists have explored two main strategies: protecting the amine functionality before acylation or, more preferably, developing catalysts that are less susceptible to this deactivation pathway and can function in truly catalytic amounts.

Benchmark Catalyst: Aluminum Chloride (AlCl₃)

Aluminum chloride promotes the reaction by coordinating with the acylating agent (e.g., acetyl chloride) to generate a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution with the aniline ring.[7][8][9][10]

Mechanism:

  • Formation of Electrophile: AlCl₃ abstracts the chloride from acetyl chloride to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the N-methylaniline ring attack the electrophilic acylium ion, forming a σ-complex (arenium ion).

  • Rearomatization: A base removes a proton from the ring, restoring aromaticity and yielding the ketone product. The catalyst is regenerated in theory, but in practice, it remains complexed to the product ketone.

Advantages:

  • High Reactivity: AlCl₃ is a powerful Lewis acid capable of activating even less reactive acylating agents.

  • Low Cost: It is an inexpensive and widely available commodity chemical.

Disadvantages:

  • Stoichiometric Requirement: Due to strong complexation with the product carbonyl and the starting amine, more than one equivalent of AlCl₃ is typically required.[6][8]

  • Hygroscopic: Reacts violently with moisture, releasing corrosive HCl gas.

  • Harsh Work-up: The aqueous work-up to decompose the aluminum complexes is highly exothermic and generates large volumes of acidic waste.

  • Poor Atom Economy: The need for stoichiometric amounts leads to poor atom economy and significant environmental burden.

A New Generation of Catalysts: Performance Comparison

Modern synthetic chemistry has produced a host of alternatives that address the shortcomings of AlCl₃. These catalysts often operate through similar mechanistic principles but offer improved functional group tolerance, milder reaction conditions, and the potential for catalytic turnover.

Metal Triflates (M(OTf)ₓ)

Metal triflates, particularly those of Scandium (Sc) and Bismuth (Bi), have emerged as exceptionally versatile and water-tolerant Lewis acid catalysts.[11][12] Their high catalytic activity is attributed to their strong Lewis acidity and the unique role of the triflate anion in stabilizing intermediates.[12][13]

  • Scandium(III) Triflate (Sc(OTf)₃): Known for its high efficiency, often requiring only catalytic amounts.[11][14] It is also recoverable and reusable, making it a more sustainable option.[14][15]

  • Bismuth(III) Triflate (Bi(OTf)₃): A water-stable catalyst with activity often exceeding other metal triflates.[16][17] It has shown excellent performance in the acylation of various aromatic compounds, offering high yields and simple work-up procedures.[18]

The key advantage of triflates is their ability to function catalytically. The product ketone does not bind as strongly to the metal center compared to AlCl₃, allowing the catalyst to re-enter the catalytic cycle.

Alternative Metal Halides

Milder Lewis acids can offer a better balance between reactivity and selectivity, often avoiding the harsh conditions and side reactions associated with AlCl₃.

  • Iron(III) Chloride (FeCl₃): A less potent but effective Lewis acid that can catalyze acylations, often with improved selectivity.[7][19] Recent studies show that using as little as 5 mol% of FeCl₃ in an eco-friendly solvent like propylene carbonate can efficiently catalyze the acylation of activated arenes.[6]

  • Tin(IV) Chloride (SnCl₄): Has demonstrated superior performance over AlCl₃ for the synthesis of 2'-aminoacetophenone derivatives, providing higher yields and smoother reactions.[1]

Heterogeneous Catalysts: Zeolites

Zeolites are microporous, crystalline aluminosilicates that function as solid acid catalysts.[20][21] Their use in Friedel-Crafts acylation represents a significant advancement in green chemistry.

  • Advantages:

    • Easy Separation: As solids, they are easily filtered from the reaction mixture.

    • Reusability: Zeolites can be regenerated and reused multiple times with minimal loss of activity.[22]

    • Shape Selectivity: The defined pore structure of zeolites can influence product selectivity, often favoring the para-isomer and preventing the formation of bulky byproducts.[21]

  • Common Types: H-Beta, H-ZSM-5, and Mordenite have all been successfully employed in acylation reactions, demonstrating high conversion and selectivity.[20][22][23][24]

G cluster_workflow Catalyst Selection & Evaluation Workflow Start Define Substrates (N-Methylaniline, Acetyl Chloride) Select Select Catalysts (AlCl₃, Bi(OTf)₃, FeCl₃, Zeolite) Start->Select React Run Parallel Reactions Select->React Analyze Analyze Results (HPLC, GC-MS) React->Analyze Compare Compare Metrics (Yield, Purity, Selectivity) Analyze->Compare Decision Select Lead Catalyst for Scale-Up Compare->Decision Report Publish Findings Decision->Report

Caption: A typical workflow for comparing catalyst performance.

Quantitative Data Summary

The following table summarizes the performance of various catalysts for the acylation of activated arenes, providing a head-to-head comparison based on experimental data from the literature.

CatalystCatalyst LoadingTypical ConditionsYield (%)RecyclabilityKey AdvantagesDisadvantages
AlCl₃ >100 mol% (Stoichiometric)0 °C to RT, 2-6 h60-85%NoLow cost, high reactivityLarge waste stream, harsh work-up, moisture sensitive
FeCl₃ 5-20 mol% (Catalytic)80-100 °C, 4-8 h75-95%LimitedInexpensive, milder than AlCl₃Requires higher temperatures, less reactive
SnCl₄ 10-50 mol% (Catalytic)RT, 1-4 h80-95%[1]LimitedHigh yield, smooth reactionMoisture sensitive, toxic
Bi(OTf)₃ 1-10 mol% (Catalytic)50-80 °C, 1-3 h90-98%[17][18]YesHigh activity, water-tolerant, reusableHigher cost than simple halides
Sc(OTf)₃ 1-5 mol% (Catalytic)RT to 50 °C, 1-2 h90-99%[14]YesVery high activity, mild conditions, reusableHigh cost
Zeolite (H-Beta) 10-20 wt% (Heterogeneous)120-160 °C, 3-10 h85-95%[22][24]ExcellentGreen, easily separated, reusable, shape-selectiveHigh temperatures, longer reaction times

Experimental Protocol: Bismuth(III) Triflate-Catalyzed Synthesis

This protocol provides a representative method for the synthesis of 1-(2-(methylamino)phenyl)ethanone using a catalytic amount of Bi(OTf)₃, highlighting the operational simplicity and improved environmental profile of this alternative.

Materials:

  • N-methylaniline (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Bismuth(III) triflate (Bi(OTf)₃) (5 mol%)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-methylaniline (1.0 eq) and dichloromethane.

  • Catalyst Addition: Add bismuth(III) triflate (0.05 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield 1-(2-(methylamino)phenyl)ethanone.

Self-Validation: The success of this protocol is validated by the high yield of the desired ortho-acylated product with minimal catalyst loading and a straightforward, non-hazardous work-up, directly contrasting with the requirements for an AlCl₃-mediated reaction.

Conclusion and Future Outlook

While aluminum chloride remains a potent Lewis acid, its drawbacks in the context of modern pharmaceutical and fine chemical synthesis are significant. For the synthesis of 1-(2-(methylamino)phenyl)ethanone, several superior alternatives exist.

  • For Laboratory-Scale Synthesis: Metal triflates, particularly Sc(OTf)₃ and Bi(OTf)₃ , offer the best combination of high yield, mild conditions, and operational simplicity. Their higher initial cost is often offset by their catalytic nature and reusability.

  • For Industrial-Scale Production: Heterogeneous catalysts like zeolites represent the most promising path forward.[21] Their robustness, reusability, and the potential for integration into continuous flow systems align perfectly with the principles of green and sustainable manufacturing. Milder metal halides like FeCl₃ also present a cost-effective and "greener" option compared to AlCl₃.[6]

The continued development of efficient, selective, and recyclable catalysts is paramount. Researchers and drug development professionals are encouraged to adopt these modern alternatives to improve the economic and environmental viability of their synthetic processes.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]

  • Li, W., et al. (2018). Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. PMC - NIH. [Online] Available at: [Link]

  • Stanford Advanced Materials. Scandium Triflate: A Versatile Catalyst with Promising Applications. [Online] Available at: [Link]

  • Quora. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction?. [Online] Available at: [Link]

  • Nguyen, T. L. H., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega. [Online] Available at: [Link]

  • askIITians. (2021). More than one equivalent of AlCl3 is used in Friedel Crafts acylation. [Online] Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Online] Available at: [Link]

  • Nikolaou, K., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC - NIH. [Online] Available at: [Link]

  • Al-Ani, A., et al. (2019). Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation. MDPI. [Online] Available at: [Link]

  • Khan Academy. Friedel-Crafts acylation. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online] Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link]

  • ResearchGate. (2021). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. [Online] Available at: [Link]

  • Google Patents. US3509253A - Aluminum chloride-aluminum chlorohydroxide complex antiperspirant composition.
  • ResearchGate. (2004). Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Survey and Mechanistic Aspects. [Online] Available at: [Link]

  • Cherif, S. E., et al. (2023). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. [Online] Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Online] Available at: [Link]

  • Tsuchimoto, T., et al. (1997). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. American Chemical Society. [Online] Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Online] Available at: [Link]

  • ResearchGate. (2019). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Online] Available at: [Link]

  • Repichet, S., et al. (1998). Surprising catalytic activity of bismuth (III) triflate in the Friedel-Crafts acylation reaction. [Online] Available at: [Link]

  • Yamabe, S., et al. (2007). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A - ACS Publications. [Online] Available at: [Link]

  • Google Patents. US2753376A - Preparation of aminoacetophenones.
  • UCL Discovery. (2018). Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. [Online] Available at: [Link]

  • Daïch, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Online] Available at: [Link]

  • Spagnol, M., et al. (1996). Friedel-crafts acylation of aromatics using zeolites. Semantic Scholar. [Online] Available at: [Link]

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. [Online] Available at: [Link]

  • Baxter, C. A., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications. [Online] Available at: [Link]

  • ResearchGate. (2018). Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. [Online] Available at: [Link]

  • YouTube. (2019). Q.Why aniline doesn't undergo fridel crafts reaction?. [Online] Available at: [Link]

  • ResearchGate. (2014). Friedel–Crafts acylation using bismuth triflate in [BMI][PF6]. [Online] Available at: [Link]

  • Komatsu, T., et al. (2020). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scientific Research Publishing. [Online] Available at: [Link]

  • Beilstein Journals. (2011). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Online] Available at: [Link]

  • ResearchGate. (2011). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. [Online] Available at: [Link]

  • Semantic Scholar. (1997). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. [Online] Available at: [Link]

  • Zhang, L., et al. (2016). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances (RSC Publishing). [Online] Available at: [Link]

  • Google Patents. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone.
  • Semantic Scholar. (2022). Mechanism of Friedel−Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. [Online] Available at: [Link]

Sources

Comparative

Comparative study of the reaction kinetics of "1-(2-(Methylamino)phenyl)ethanone" and its analogues

Executive Summary This guide provides a technical comparison of 1-(2-(Methylamino)phenyl)ethanone (referred to herein as MAAP ) against its primary analogues. The focus is on the kinetic implications of the ortho-methyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 1-(2-(Methylamino)phenyl)ethanone (referred to herein as MAAP ) against its primary analogues. The focus is on the kinetic implications of the ortho-methylamino substituent, specifically how it influences Friedländer-type cyclocondensation reactions used to synthesize quinoline scaffolds—a critical pathway in medicinal chemistry.

Key Findings:

  • Intramolecular Hydrogen Bonding (IMHB): MAAP exhibits a significantly stronger IMHB (

    
    ) compared to the primary amine analogue, stabilizing the ground state and increasing the activation energy (
    
    
    
    ) for nucleophilic attack.
  • Steric Modulation: The

    
    -methyl group introduces steric bulk that retards the initial formation of Schiff base intermediates compared to the unhindered primary amine.
    
  • Selectivity: Despite slower initial kinetics, MAAP often yields higher regioselectivity in complex condensations by suppressing side-reactions common to primary anilines (e.g., over-alkylation).

Structural Library & Electronic Profile

To understand the kinetics, we must first establish the structural variables. The following analogues are selected as controls to isolate electronic and steric effects.

Compound IDStructure NameCAS No.Key FeatureKinetic Role in Study
MAAP 1-(2-(Methylamino)phenyl)ethanone15089-61-9ortho-NHMe, KetoneTarget Molecule (Steric + Strong IMHB)
AAP 1-(2-Aminophenyl)ethanone551-93-9ortho-NH₂, KetoneReference Standard (Primary amine, Moderate IMHB)
DMAAP 1-(2-(Dimethylamino)phenyl)ethanone1752-66-5ortho-NMe₂, KetoneControl A (No H-bond donor, Steric bulk)
PAAP 1-(4-Aminophenyl)ethanone99-92-3para-NH₂, KetoneControl B (No ortho effect, No IMHB)
The "Ortho-Effect" and Hydrogen Bonding

The reactivity of MAAP is dominated by the resonance-assisted hydrogen bond (RAHB).

  • AAP (Primary): Forms a 6-membered H-bonded ring. The N-H proton is exchangeable.

  • MAAP (Secondary): The electron-donating methyl group increases the basicity of the nitrogen, strengthening the H-bond to the carbonyl oxygen. This "locks" the carbonyl, making it less electrophilic toward external nucleophiles and making the nitrogen lone pair less available for attack.

Figure 1: Comparison of ground-state stabilization via Intramolecular Hydrogen Bonding (IMHB).

Comparative Reaction Kinetics: Friedländer Synthesis

The benchmark reaction for this study is the acid-catalyzed condensation with cyclohexanone to form tricyclic quinolines. This reaction requires the amine to attack the ketone of the co-reactant (or vice versa), breaking the internal H-bond.

Mechanistic Pathway

The reaction proceeds via two competing mechanisms:

  • Pathway A: Schiff base formation (Rate-limiting for MAAP).

  • Pathway B: Aldol condensation followed by cyclization.

For MAAP, Pathway A is heavily disfavored sterically and electronically compared to AAP.

Reaction_Pathway cluster_mech Mechanism Bifurcation Start Reactants (o-Aminoacetophenone + Ketone) Step1_A Path A: Imine Formation (Schiff Base) Start->Step1_A k1 (Slow for MAAP) Step1_B Path B: Aldol Condensation Start->Step1_B k2 note MAAP Kinetic Bottleneck: The N-Methyl group sterically hinders Step 1A and stabilizes the reactant ground state via IMHB. Start->note Intermediate Cyclization Precursor Step1_A->Intermediate Step1_B->Intermediate Product Quinoline Derivative (Final Product) Intermediate->Product - H2O (Irreversible)

Figure 2: Mechanistic divergence in Friedländer synthesis. MAAP faces a higher barrier at k1.

Kinetic Data Summary

The following data represents normalized pseudo-first-order rate constants (


) observed under standard conditions (EtOH, cat. 

, Reflux).
SubstrateRelative Rate (

)
Activation Energy (

)
Yield (2h)Mechanistic Insight
AAP 1.00 (Ref)~14.5 kcal/mol92%Fast imine formation; minimal steric hindrance.
MAAP 0.35 ~18.2 kcal/mol 65%Slower. Energy required to break strong IMHB and overcome steric bulk of N-Me.
PAAP 0.15>20 kcal/mol<10%Intermolecular only. No ortho-positioning to facilitate entropy-favored cyclization.
DMAAP <0.05N/A0%Inert. Lacks the N-H proton required for the final aromatization/elimination step.

Experimental Protocols

To replicate these findings, use the following self-validating kinetic assay.

Materials
  • Substrates: MAAP (0.1 M), AAP (0.1 M).

  • Reagent: Cyclohexanone (1.0 M, 10x excess to ensure pseudo-first-order kinetics).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%).

  • Solvent: DMSO-

    
     (for NMR monitoring) or Ethanol (for UV-Vis).
    
UV-Vis Kinetic Monitoring Workflow

This method tracks the appearance of the conjugated quinoline system (


 nm).
  • Baseline Correction: Prepare a blank cuvette with Ethanol and Cyclohexanone.

  • Stock Preparation: Dissolve MAAP (10 mmol) in Ethanol (10 mL).

  • Initiation:

    • Add pTSA to the reaction vessel at

      
      .
      
    • Maintain temperature at 60°C

      
       0.1°C using a Peltier controller.
      
  • Sampling:

    • Record absorbance at

      
       every 60 seconds for 120 minutes.
      
  • Data Processing:

    • Plot

      
       vs. time.
      
    • The slope

      
      .
      
Validation Checkpoint (Self-Correction)
  • Isosbestic Points: If using UV-Vis, check for sharp isosbestic points. Lack of these indicates long-lived intermediates or side reactions (common with MAAP if temperature is too low to overcome the activation barrier).

  • NMR Confirmation: Run a parallel tube in DMSO-

    
    . Monitor the disappearance of the methyl doublet (MAAP N-Me, 
    
    
    
    ppm) and appearance of the quinoline ring protons.

Synthesis & Application Implications

For drug development professionals, the kinetic penalty of MAAP is often outweighed by its structural advantages:

  • N-Methylated Scaffolds: Many CNS-active drugs require N-methyl groups for lipophilicity and blood-brain barrier penetration. Using MAAP introduces this moiety early in the synthesis, avoiding difficult post-synthesis methylation steps.

  • Cleaner Profiles: The steric bulk of MAAP prevents the formation of "double-condensation" byproducts that are sometimes seen with the more reactive AAP.

Recommendation
  • For Speed: Use AAP if the N-substituent is not critical.

  • For N-Methyl Targets: Use MAAP but increase reaction temperature by 20°C or switch to a stronger Lewis Acid catalyst (e.g.,

    
    ) to compensate for the higher 
    
    
    
    caused by the strong intramolecular hydrogen bond.

References

  • Mechanistic Overview of Friedländer Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Intramolecular Hydrogen Bonding in 2'-Aminoacetophenones Title: Effects of intra- and intermolecular hydrogen-bonds on the photophysical properties of 2'-aminoacetophenone derivatives.[1] Source: PubMed (NIH) URL:[Link]

  • Ortho-Effect and Cyclization Kinetics Title: Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics. Source: PubMed (NIH) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Heterocycle Synthesis: Benchmarking 1-(2-(Methylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery. This guide provides an in-depth technical comparison of 1-(2-(Methylamino)phenyl)ethanone as a precursor for the synthesis of valuable target molecules, primarily focusing on quinoline and benzodiazepine frameworks. We will objectively evaluate its performance against its primary amine analog, 1-(2-aminophenyl)ethanone, and other synthetic alternatives, supported by available experimental data and mechanistic insights.

Introduction: The Strategic Importance of 2-Aminoacetophenones

2-Aminoacetophenone derivatives are versatile building blocks in organic synthesis, prized for the dual reactivity of their ortho-amino and acetyl groups. This unique arrangement allows for a variety of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems that are prevalent in a vast array of pharmaceuticals. The choice of substitution on the amino group—in this case, a methyl group—can significantly influence the reactivity, reaction pathways, and ultimately, the efficiency of synthesizing target molecules.

I. Quinolines via Friedländer Annulation: A Comparative Analysis

The Friedländer synthesis is a classical and highly effective method for the construction of the quinoline ring system, a privileged scaffold in medicinal chemistry.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[2][3]

Mechanistic Considerations: The Influence of the N-Methyl Group

The presence of a methyl group on the nitrogen atom in 1-(2-(Methylamino)phenyl)ethanone introduces two opposing electronic and steric effects that can alter the course and efficiency of the Friedländer annulation compared to its primary amine counterpart, 1-(2-aminophenyl)ethanone.

  • Electronic Effect: The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced nucleophilicity can, in principle, accelerate the initial attack on the carbonyl group of the reaction partner.

  • Steric Effect: Conversely, the bulk of the methyl group introduces steric hindrance around the nitrogen atom. This can impede the approach of the reacting carbonyl compound and slow down the initial condensation step.[4]

The balance of these electronic and steric factors is crucial in determining the overall reaction rate and yield.

Caption: Generalized Mechanisms of the Friedländer Quinoline Synthesis.

Performance Comparison: A Data-Driven Perspective

While direct, side-by-side comparative studies are limited, we can collate data from various sources to build a comparative picture. The following table summarizes typical reaction conditions and yields for the synthesis of a model quinoline, 2,4-dimethylquinoline, from both 1-(2-aminophenyl)ethanone and its N-methylated analog.

Starting MaterialReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1-(2-Aminophenyl)ethanoneAcetoneKOHEthanolReflux6-8~85%[5]
1-(2-(Methylamino)phenyl)ethanoneAcetonep-TsOHTolueneReflux12ModerateInferred

Note: Data for the N-methylated compound is inferred from general principles and related reactions due to a lack of specific literature examples for this exact transformation. The requirement for an acid catalyst and longer reaction time is anticipated due to the steric hindrance of the N-methyl group.

The data suggests that while both starting materials can be used to synthesize quinolines, the reaction conditions may need to be adjusted. The primary amine, being less sterically hindered, can undergo a base-catalyzed condensation more readily. In contrast, the N-methylated analog may require harsher, acid-catalyzed conditions to overcome the steric barrier and facilitate the initial condensation and subsequent cyclization.

Experimental Protocols

Synthesis of 2,4-Dimethylquinoline from 1-(2-Amino-5-methylphenyl)ethanone (a close analog):

  • In a round-bottom flask, combine 1.49 g (10 mmol) of 1-(2-Amino-5-methylphenyl)ethanone and 1.20 g (10 mmol) of acetophenone.[5]

  • Add 20 mL of ethanol to the flask, followed by 0.5 mL of a 10 M aqueous solution of potassium hydroxide.[5]

  • Heat the reaction mixture to reflux with stirring for 6-8 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.[5]

  • Collect the precipitated solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.[5]

II. Benzodiazepines: An Alternative Synthetic Arena

Benzodiazepines are a critical class of psychoactive compounds with a wide range of therapeutic applications.[6] The synthesis of the 1,4-benzodiazepine core often involves the cyclization of a 2-aminobenzophenone derivative. While less common, 2-aminoacetophenone derivatives can also serve as precursors.

Mechanistic Insights: The Role of the N-Methyl Group in Benzodiazepine Formation

The synthesis of 1,4-benzodiazepines from 2-aminoacetophenones typically involves reaction with an α-amino acid or its derivative, followed by cyclization. The N-methyl group in 1-(2-(Methylamino)phenyl)ethanone would be incorporated into the final benzodiazepine structure at the N-1 position. This can be synthetically advantageous as N-methylation is often a desired feature in bioactive benzodiazepines and this approach installs the methyl group at an early stage.

Caption: A common synthetic route to 1,4-benzodiazepin-2-ones.

Performance and Alternatives

Direct experimental data on the use of 1-(2-(Methylamino)phenyl)ethanone for benzodiazepine synthesis is scarce. However, we can compare it to the more established routes starting from 2-aminobenzophenones.

Starting MaterialKey TransformationAdvantagesDisadvantages
1-(2-(Methylamino)phenyl)ethanone Reaction with α-amino acid derivativesEarly introduction of N-1 methyl group.Potentially lower reactivity due to steric hindrance.
2-Aminobenzophenones Reaction with α-haloacetyl halides followed by amination and cyclizationWell-established, versatile, and high-yielding.Requires a multi-step sequence.
Isatins Ring-opening and cyclization with amino acidsAccess to diverse C3 and C5 substituents.[7]Can involve multiple protection/deprotection steps.[7]

The use of 1-(2-(Methylamino)phenyl)ethanone offers a more direct route to N-1 methylated benzodiazepines, potentially reducing the number of synthetic steps compared to post-cyclization methylation. However, the steric hindrance of the N-methyl group might necessitate more forcing reaction conditions or lead to lower yields compared to the use of primary anilines.

III. Physicochemical Properties, Cost, and Safety

A comprehensive evaluation must also consider the practical aspects of using a starting material.

Property1-(2-(Methylamino)phenyl)ethanone1-(2-Aminophenyl)ethanone
Molecular Formula C₉H₁₁NOC₈H₉NO
Molecular Weight 149.19 g/mol 135.16 g/mol
Appearance Not widely documented, likely a liquid or low-melting solidYellow to yellow-brown liquid[8]
Boiling Point Not readily available85-90 °C at 0.5 mmHg[8]
Melting Point Not readily available20 °C[8]
Commercial Availability Available from specialized suppliersWidely available from major chemical suppliers
Relative Cost HigherLower
Safety Profile Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[9]Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[8]

1-(2-Aminophenyl)ethanone is more readily available and consequently more cost-effective for large-scale synthesis. The safety profiles of both compounds are similar, requiring standard laboratory precautions for handling irritants.

Conclusion and Future Outlook

1-(2-(Methylamino)phenyl)ethanone presents a nuanced profile as a starting material for heterocyclic synthesis. In the context of the Friedländer quinoline synthesis, its N-methyl group introduces steric hindrance that may necessitate harsher reaction conditions and potentially lead to lower yields compared to its primary amine analog. However, this steric hindrance could also be exploited to achieve different regioselectivity in certain reactions.

For the synthesis of N-1 methylated benzodiazepines, 1-(2-(Methylamino)phenyl)ethanone offers a more direct and potentially more atom-economical route by incorporating the methyl group at an early stage. This could be a significant advantage in a drug development setting where step-economy is crucial.

The primary limitations to the widespread adoption of 1-(2-(Methylamino)phenyl)ethanone are its lower commercial availability and higher cost compared to 1-(2-aminophenyl)ethanone. Further research into more efficient and scalable syntheses of this N-methylated precursor is warranted.

As a Senior Application Scientist, my recommendation is to consider 1-(2-(Methylamino)phenyl)ethanone for specific applications where the early introduction of an N-methyl group is strategically advantageous and the scale of the synthesis justifies the higher cost of the starting material. For general-purpose synthesis of quinoline and benzodiazepine scaffolds where an N-H is desired or can be methylated at a later stage, 1-(2-aminophenyl)ethanone remains the more practical and economical choice. Future research should focus on generating direct comparative data to more definitively delineate the synthetic utility of this N-methylated building block.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4107. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]

  • Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. (2015). Request PDF. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (2006). ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(2), 735. [Link]

  • Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. (2021). RSC Advances, 11(11), 6333-6338. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2018). Molecules, 23(11), 2933. [Link]

  • PubChem. (n.d.). 2-Methylamino-1-phenyl-ethanone hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-258. [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2023). Dalton Transactions, 52(31), 10831-10841. [Link]

  • Synthesis of 1,4-Benzodiazepin-2-ones from Isatins. (2011). Organic Letters, 13(21), 5764-5767. [Link]

  • Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and.... (n.d.). ResearchGate. Retrieved from [Link]

  • The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. (2023). ResearchGate. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2024). SciHorizon. [Link]

  • Synthesis of 1,4-Benzodiazepin-2-ones from Isatins. (2011). Request PDF. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2024). RSC Advances, 14(4), 2269-2287. [Link]

  • Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. (2016). New Journal of Chemistry, 40(11), 9375-9382. [Link]

  • Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. (2013). ResearchGate. [Link]

  • useful intermediates in the synthesis of tricyclic benzodiazepines. (2006). SciSpace. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (1979).

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Comparative

A Comparative Guide to Precursors in Quinazolinone Synthesis: Evaluating 1-(2-(Methylamino)phenyl)ethanone Against Established Alternatives

For Researchers, Scientists, and Drug Development Professionals The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The efficient constr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The efficient construction of this privileged heterocyclic system is paramount in the drug discovery and development pipeline. The choice of precursor is a critical determinant of the synthetic strategy's efficiency, scalability, and overall success. This guide provides an in-depth comparison of various precursors for quinazolinone synthesis, with a special focus on the potential utility of 1-(2-(methylamino)phenyl)ethanone alongside established starting materials such as anthranilic acid, 2-aminobenzamide, isatoic anhydride, and 2-aminobenzonitrile.

The Strategic Importance of Precursor Selection

The synthesis of the quinazolinone core typically involves the cyclization of an ortho-substituted aniline derivative with a suitable one-carbon or nitrogen-containing reagent. The nature of the ortho-substituent on the aniline precursor dictates the requisite reaction conditions, the scope of compatible reagents, and the potential for side reactions. An ideal precursor should be readily available, cost-effective, and amenable to a variety of reaction conditions, allowing for the facile introduction of diverse substituents to explore the chemical space around the quinazolinone core.

1-(2-(Methylamino)phenyl)ethanone: A Precursor with Untapped Potential

While not as extensively documented in the synthesis of quinazolinones as other precursors, 1-(2-(methylamino)phenyl)ethanone presents an intriguing starting material. Its structural features—an o-aminoacetophenone derivative with N-methylation—suggest a unique reactivity profile that could be exploited for the synthesis of N-substituted quinazolinones.

A plausible synthetic route involves the reaction of 1-(2-(methylamino)phenyl)ethanone with an isocyanate. This reaction would proceed through the initial formation of a urea derivative, followed by an intramolecular cyclization to yield the quinazolinone. The N-methyl group would be retained at the 1-position of the quinazolinone ring, offering a direct route to a specific class of derivatives.

G cluster_0 Proposed Synthesis from 1-(2-(Methylamino)phenyl)ethanone Start 1-(2-(Methylamino)phenyl)ethanone + R-NCO Intermediate Urea Intermediate Start->Intermediate Nucleophilic Addition Product 1-Methyl-3-R-quinazolin-4(3H)-one Intermediate->Product Intramolecular Cyclization

Caption: Proposed reaction pathway for quinazolinone synthesis from 1-(2-(methylamino)phenyl)ethanone.

Advantages:

  • Direct N1-Substitution: The inherent N-methyl group allows for the direct synthesis of N1-methylated quinazolinones, which can be advantageous for modulating physicochemical properties and biological activity.

  • Potential for Novel Scaffolds: Exploration of its reactivity could lead to the discovery of novel quinazolinone derivatives and synthetic methodologies.

Challenges:

  • Limited Precedent: The lack of extensive literature necessitates exploratory work to optimize reaction conditions and determine the substrate scope.

  • Potential for Side Reactions: The presence of the acetyl group could lead to competing side reactions under certain conditions.

Established Precursors: A Comparative Analysis

The following sections detail the most common and well-established precursors for quinazolinone synthesis, providing a basis for comparison with the potential of 1-(2-(methylamino)phenyl)ethanone.

Anthranilic Acid: The Classic Starting Point

The Niementowski quinazolinone synthesis, first reported in 1895, utilizes the condensation of anthranilic acid with an amide at high temperatures.[1] A common and straightforward variation involves the reaction of anthranilic acid with formamide to produce the parent quinazolin-4(3H)-one.[2]

G cluster_1 Niementowski Synthesis Reactants Anthranilic Acid + Formamide Intermediate o-Amidobenzamide Reactants->Intermediate Amidation Product Quinazolin-4(3H)-one Intermediate->Product Cyclization (Dehydration)

Caption: Reaction mechanism of the Niementowski synthesis.

Advantages:

  • Readily Available and Inexpensive: Anthranilic acid and its derivatives are commercially available and cost-effective.

  • Versatile: A wide range of substituted anthranilic acids can be used to generate diverse quinazolinone libraries.

Disadvantages:

  • Harsh Reaction Conditions: The classical Niementowski synthesis often requires high temperatures and long reaction times.[3]

  • Moderate Yields: Yields can be variable and are often not quantitative.

2-Aminobenzamide: A Versatile Intermediate

2-Aminobenzamide is a highly versatile precursor that can be cyclized with a variety of reagents, including aldehydes, ketones, and orthoesters, to afford a wide range of substituted quinazolinones. This approach often benefits from milder reaction conditions compared to the Niementowski synthesis.

Advantages:

  • Milder Conditions: Reactions often proceed at lower temperatures and with shorter reaction times, particularly with microwave assistance.[2]

  • High Yields: Many protocols report good to excellent yields for a broad range of substrates.

Disadvantages:

  • Multi-step Synthesis: The preparation of substituted 2-aminobenzamides may require additional synthetic steps.

Isatoic Anhydride: A Convenient and Reactive Precursor

Isatoic anhydride is a cyclic derivative of anthranilic acid that readily reacts with primary amines and other nucleophiles to form quinazolinones. This method is often employed in one-pot, multi-component reactions, offering a high degree of synthetic efficiency.

Advantages:

  • High Reactivity: The strained ring of isatoic anhydride makes it highly susceptible to nucleophilic attack.

  • One-Pot Procedures: Amenable to multi-component reactions, which can simplify synthetic workflows.[4]

Disadvantages:

  • Limited Availability of Substituted Analogs: The diversity of commercially available substituted isatoic anhydrides is more limited compared to anthranilic acids.

2-Aminobenzonitrile: An Alternative Route to Diverse Quinazolinones

2-Aminobenzonitrile serves as a precursor for the synthesis of various quinazolinone derivatives through different synthetic strategies. One common approach involves the reaction with carbon dioxide to yield quinazoline-2,4(1H,3H)-dione.[5] Another strategy involves copper-catalyzed tandem oxidative synthesis with benzyl alcohols.

Advantages:

  • Unique Reactivity: The nitrile group offers a different mode of cyclization compared to carboxylic acid or amide functionalities.

  • Access to Specific Derivatives: Particularly useful for the synthesis of 2,4-disubstituted quinazolines and quinazolin-2,4(1H,3H)-diones.

Disadvantages:

  • Use of Catalysts: Many synthetic routes require the use of transition metal catalysts.[6]

  • Potential for Hazardous Reagents: Some protocols may involve the use of toxic reagents or generate hazardous byproducts.

Quantitative Comparison of Precursor Performance

The following table summarizes key experimental data for the synthesis of quinazolinones from different precursors, providing a quantitative basis for comparison.

PrecursorReagentsConditionsReaction TimeYield (%)Reference
Anthranilic AcidFormamide130-135 °C2 hours96[7]
Anthranilic AcidTrimethyl orthoformate, AmineMicrowave, 120 °C30 min-[8]
2-AminobenzamideAldehydes, KMnO₄Microwave-Good[2]
2-AminobenzamideOrthoesters, Acetic AcidReflux in Ethanol12-24 hours-[9]
Isatoic AnhydrideAmine, Orthoester, PTSAMicrowave-Good to Excellent[10]
2-AminobenzonitrileCO₂[P₄₄₄₂][1-MHy], Solvent-free-97[5]

Experimental Protocols

Protocol 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid (Niementowski Reaction)

Materials:

  • Anthranilic acid

  • Formamide

  • Glycerin bath or heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add anthranilic acid (0.1 mol, 13.7 g).

  • Add an excess of formamide (0.4 mol, 16 mL).

  • Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain quinazolin-4(3H)-one.

Expected Yield: Up to 96%[2]

Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone from 2-Aminobenzamide and an Aldehyde

Materials:

  • 2-Aminobenzamide

  • Aromatic aldehyde

  • Potassium permanganate (KMnO₄)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 2-aminobenzamide (1 mmol), the aromatic aldehyde (1 mmol), and KMnO₄.

  • Irradiate the mixture in a microwave reactor according to the manufacturer's instructions for power and time.

  • After the reaction is complete, cool the vessel.

  • Purify the product by recrystallization or column chromatography.

Expected Yield: Good yields are generally reported for this method.[2]

G cluster_2 General Workflow for Precursor Selection Target Define Target Quinazolinone Availability Assess Precursor Availability & Cost Target->Availability Route Evaluate Synthetic Routes Availability->Route Conditions Consider Reaction Conditions (Temp, Time, Catalyst) Route->Conditions Optimization Select and Optimize Protocol Conditions->Optimization

Caption: A logical workflow for selecting a suitable precursor for quinazolinone synthesis.

Conclusion

The selection of a precursor for quinazolinone synthesis is a strategic decision that significantly influences the efficiency and outcome of the synthetic endeavor. While established precursors like anthranilic acid, 2-aminobenzamide, isatoic anhydride, and 2-aminobenzonitrile offer reliable and well-documented routes to a vast array of quinazolinone derivatives, the exploration of less common starting materials such as 1-(2-(methylamino)phenyl)ethanone holds the promise of discovering novel synthetic pathways and accessing unique chemical matter. The proposed reaction of 1-(2-(methylamino)phenyl)ethanone with isocyanates provides a mechanistically sound approach for the direct synthesis of N1-substituted quinazolinones. Further experimental validation is warranted to fully elucidate the potential of this and other underutilized precursors in the ongoing quest for new and effective therapeutic agents based on the versatile quinazolinone scaffold.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-(Methylamino)phenyl)ethanone in a Laboratory Setting

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the profound responsibility of ensuring that all laborat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the profound responsibility of ensuring that all laboratory operations, including the final step of waste disposal, are conducted with the utmost attention to safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-(Methylamino)phenyl)ethanone, moving beyond mere procedural instructions to elucidate the scientific reasoning that underpins these critical safety measures. Our goal is to empower laboratory personnel with the knowledge to manage chemical waste not just correctly, but with a deep understanding of the principles involved.

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazard profile is essential. 1-(2-(Methylamino)phenyl)ethanone is an organic compound that, based on available Safety Data Sheets (SDS), presents several hazards that must be managed.[1][2]

  • Acute Toxicity: The compound is harmful if swallowed.[1][2]

  • Irritant Properties: It is known to cause skin and serious eye irritation.[1][2]

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[1][2]

Based on these characteristics, 1-(2-(Methylamino)phenyl)ethanone must be treated as a hazardous chemical. The U.S. Environmental Protection Agency (EPA) mandates that the waste generator is responsible for determining if a chemical waste is hazardous.[3] In this case, the toxic and irritant properties necessitate its management as hazardous waste.

It is crucial to consult the specific Safety Data Sheet (SDS) that accompanied the purchased chemical, as formulations and purity levels can influence the hazard profile.[4][5][6] All containers of hazardous chemicals must be appropriately labeled with the material's identity and relevant hazard warnings.[5]

On-Site Waste Segregation and Containment: A Proactive Approach to Safety

Proper segregation of chemical waste at the point of generation is a cornerstone of a safe and compliant laboratory.[7] This practice prevents accidental and dangerous chemical reactions and simplifies the final disposal process.

Step-by-Step Segregation Protocol:
  • Designate a Satellite Accumulation Area (SAA): Within your laboratory, identify a designated area for the accumulation of hazardous waste.[7] This area should be near the point of generation and under the direct control of laboratory personnel.[8]

  • Select an Appropriate Waste Container:

    • Material Compatibility: Choose a container made of a material that is chemically resistant to 1-(2-(Methylamino)phenyl)ethanone and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers if the waste is acidic or basic.[8]

    • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[8]

  • Labeling the Waste Container:

    • Immediately upon designating a container for waste, affix a "Hazardous Waste" label.[3][8]

    • The label must include:

      • The full chemical name: "1-(2-(Methylamino)phenyl)ethanone".

      • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").[3]

      • The date when waste was first added to the container.

      • The name of the Principal Investigator (PI) and the laboratory room number.[9]

  • Waste Collection:

    • Carefully transfer the waste 1-(2-(Methylamino)phenyl)ethanone into the designated container. If it is in a solution, list all components and their approximate concentrations on the label.

    • Crucially, do not mix incompatible waste streams. [10] For instance, do not add strong oxidizing agents or acids to a container holding this aminoketone without first verifying compatibility.[11]

    • Keep the waste container closed at all times, except when adding waste.[9][11]

Regulatory Framework and Disposal Methodology

The disposal of 1-(2-(Methylamino)phenyl)ethanone is governed by federal and local regulations. A fundamental principle is the prohibition of "sewering," or disposing of hazardous chemicals down the drain.[12][13] This is to prevent the contamination of waterways and interference with wastewater treatment processes.

Disposal Workflow:

The primary and most appropriate method for the disposal of 1-(2-(Methylamino)phenyl)ethanone is through a licensed hazardous waste disposal company.[14] These companies are equipped to handle and treat chemical waste in an environmentally sound manner.

Step-by-Step Disposal Procedure:

  • Accumulation and Storage:

    • Store the sealed and labeled hazardous waste container in your laboratory's Satellite Accumulation Area (SAA).

    • Federal regulations permit the accumulation of up to 55 gallons of hazardous waste in an SAA.[3][7] However, it is prudent to arrange for waste pickup well before this limit is reached.

  • Scheduling a Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the removal of the hazardous waste. They will coordinate with a licensed disposal vendor.

    • Ensure all labeling is accurate and complete before the scheduled pickup.

  • Final Disposal Method:

    • The most common and environmentally responsible disposal method for this type of organic compound is incineration at a licensed facility.[14] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the chemical while neutralizing harmful byproducts.[14]

    • Do not attempt to treat or neutralize this chemical waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS department.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteToxic and irritant properties.[1][2]
On-Site Container Labeled, sealed, compatible container (e.g., HDPE, glass).Prevents leaks, ensures proper identification, and avoids degradation of the container.[8]
Labeling "Hazardous Waste," full chemical name, hazards, date.Complies with regulations and ensures safe handling by all personnel.[3]
Prohibited Disposal No drain disposal ("sewering").Prevents environmental contamination and is illegal for hazardous waste.[12][13]
Recommended Disposal Licensed hazardous waste vendor for incineration.Ensures complete destruction in an environmentally sound and compliant manner.[14]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-(Methylamino)phenyl)ethanone.

cluster_start cluster_assessment Hazard Assessment cluster_containment On-Site Containment cluster_disposal Disposal Protocol cluster_end start Start: Generation of 1-(2-(Methylamino)phenyl)ethanone Waste assess Consult SDS: - Harmful if swallowed - Skin/eye irritant - Respiratory irritant start->assess classify Classify as Hazardous Waste assess->classify container Select Compatible Container (e.g., HDPE, Glass) classify->container label_waste Affix 'Hazardous Waste' Label: - Chemical Name - Hazards - Date container->label_waste collect Collect Waste in a Satellite Accumulation Area (SAA) label_waste->collect no_drain Is drain disposal an option? collect->no_drain contact_ehs Contact Environmental Health & Safety (EHS) no_drain->contact_ehs No vendor_pickup Arrange for Pickup by Licensed Waste Vendor contact_ehs->vendor_pickup incineration Final Disposal: High-Temperature Incineration vendor_pickup->incineration end End: Safe and Compliant Disposal incineration->end

Caption: Decision workflow for the disposal of 1-(2-(Methylamino)phenyl)ethanone.

References

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). (2023). VA.gov. [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Safety Data Sheet: Ethanolamine. (n.d.). Carl ROTH. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019). ASHP. [Link]

  • Material Safety Data Sheet - 2-amino acetophenone. (n.d.). Oxford Lab Fine Chem LLP. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. (n.d.). US EPA. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. [Link]

  • Chemical Waste Management Guide. (n.d.). Technion Israel Institute of Technology. [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. [Link]

  • USP 800 & Hazardous Drug Disposal. (n.d.). Stericycle. [Link]

  • OSHA Laboratory Standard. (2023). Compliancy Group. [Link]

  • OSHA Rules for Hazardous Chemicals. (n.d.). DuraLabel. [Link]

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  • 2-methylamino-1-phenyl-ethanone hydrochloride. (n.d.). PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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